molecular formula C9H13ClN2O B146318 2-Ethoxybenzamidine hydrochloride CAS No. 18637-00-8

2-Ethoxybenzamidine hydrochloride

Cat. No.: B146318
CAS No.: 18637-00-8
M. Wt: 200.66 g/mol
InChI Key: NGMHLSBQVIXGNZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Ethoxybenzamidine hydrochloride, also known as this compound, is a useful research compound. Its molecular formula is C9H13ClN2O and its molecular weight is 200.66 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

2-ethoxybenzenecarboximidamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O.ClH/c1-2-12-8-6-4-3-5-7(8)9(10)11;/h3-6H,2H2,1H3,(H3,10,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGMHLSBQVIXGNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C(=N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00486481
Record name 2-Ethoxybenzamidine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00486481
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18637-00-8
Record name 2-Ethoxybenzamidine hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18637-00-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Ethoxybenzimidamide hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018637008
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Ethoxybenzamidine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00486481
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-ethoxybenzenecarboximidamide hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.130.339
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Unraveling the Molecular Behavior of 2-Ethoxybenzamidine Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Ethoxybenzamidine hydrochloride is a synthetic organic compound recognized primarily as a pharmaceutical intermediate and an impurity in the synthesis of Vardenafil, a potent phosphodiesterase type 5 (PDE5) inhibitor.[1] While direct and extensive studies on the specific mechanism of action of this compound are not widely published, its structural relationship to the well-characterized benzamidine class of molecules provides a strong basis for predicting its biochemical activity. This technical guide synthesizes the available information and postulates a likely mechanism of action, supported by the known pharmacology of its structural analogs. This document also outlines general experimental protocols and visualizes key concepts to aid researchers in the further investigation of this compound.

Postulated Mechanism of Action: Competitive Inhibition of Serine Proteases

The core chemical structure of this compound features a benzamidine group. Benzamidine and its derivatives are well-established as reversible, competitive inhibitors of serine proteases.[2][3][4][5] These enzymes, which include trypsin, thrombin, and plasmin, play critical roles in numerous physiological and pathological processes by cleaving peptide bonds.[2][3]

The proposed mechanism of action for this compound is therefore the competitive inhibition of serine proteases . The positively charged amidinium group of the benzamidine moiety is hypothesized to interact with the negatively charged aspartate residue in the S1 pocket of the serine protease active site, mimicking the binding of the natural substrate's arginine or lysine side chain. This binding event is thought to be reversible and prevents the enzyme from processing its intended substrate. The 2-ethoxy group on the benzene ring may further influence the binding affinity and selectivity of the compound for different serine proteases.

Quantitative Data on Enzyme Inhibition

As of the latest available data, specific quantitative measures of enzyme inhibition (e.g., IC₅₀, Kᵢ values) for this compound against a panel of serine proteases are not publicly documented. The table below is provided as a template for researchers to populate as data becomes available.

Enzyme TargetInhibitorIC₅₀ (nM)Kᵢ (nM)Inhibition TypeReference
e.g., Trypsin2-Ethoxybenzamidine HClData not availableData not availableHypothesized: Competitive
e.g., Thrombin2-Ethoxybenzamidine HClData not availableData not availableHypothesized: Competitive
e.g., Plasmin2-Ethoxybenzamidine HClData not availableData not availableHypothesized: Competitive

Experimental Protocols for Elucidating Mechanism of Action

To validate the hypothesized mechanism of action and quantify the inhibitory potency of this compound, standard enzymatic assays can be employed.

General Serine Protease Inhibition Assay

This protocol describes a general method for determining the inhibitory activity of this compound against a model serine protease, such as trypsin, using a chromogenic substrate.

Materials:

  • Serine protease (e.g., bovine trypsin)

  • This compound

  • Chromogenic substrate (e.g., Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride for trypsin)

  • Assay buffer (e.g., Tris-HCl buffer with CaCl₂)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of the serine protease in the assay buffer.

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO, water).

    • Prepare a stock solution of the chromogenic substrate in the assay buffer.

  • Assay Setup:

    • In a 96-well plate, add a fixed volume of the assay buffer to each well.

    • Add varying concentrations of this compound to the test wells.

    • Add a corresponding volume of solvent to the control wells.

    • Add a fixed amount of the serine protease to all wells except the blank.

    • Incubate the plate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 15 minutes) to allow for inhibitor-enzyme binding.

  • Initiation of Reaction:

    • Add the chromogenic substrate to all wells to start the enzymatic reaction.

  • Data Acquisition:

    • Measure the absorbance of the product (e.g., p-nitroaniline at 405 nm) at regular intervals using a microplate reader.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of product formation) for each inhibitor concentration.

    • Plot the enzyme activity against the inhibitor concentration and fit the data to a suitable inhibition model to determine the IC₅₀ value.

    • To determine the mode of inhibition (e.g., competitive), perform kinetic studies by varying the substrate concentration at different fixed inhibitor concentrations and analyze the data using Lineweaver-Burk or Michaelis-Menten plots.

Visualizing the Mechanism and Workflow

Signaling Pathway: Competitive Enzyme Inhibition

Competitive_Inhibition cluster_0 Enzyme Active Site E Enzyme (E) ES Enzyme-Substrate Complex (ES) E->ES EI Enzyme-Inhibitor Complex (EI) E->EI S Substrate (S) S->E Binds to active site I Inhibitor (I) (2-Ethoxybenzamidine HCl) I->E Binds to active site P Product (P) ES->P Reaction EI->E Reversible

Caption: Hypothesized competitive inhibition of a serine protease by this compound.

Experimental Workflow: Serine Protease Inhibition Assay

Experimental_Workflow cluster_workflow Assay Workflow prep 1. Reagent Preparation (Enzyme, Inhibitor, Substrate) setup 2. Assay Plate Setup (Buffer, Inhibitor, Enzyme) prep->setup incubate 3. Pre-incubation (Inhibitor-Enzyme Binding) setup->incubate react 4. Reaction Initiation (Add Substrate) incubate->react measure 5. Kinetic Measurement (Absorbance Reading) react->measure analyze 6. Data Analysis (Calculate IC50, Determine Ki) measure->analyze

Caption: A typical experimental workflow for determining enzyme inhibition kinetics.

Conclusion and Future Directions

While this compound is primarily recognized as a chemical intermediate, its core benzamidine structure strongly suggests a role as a competitive inhibitor of serine proteases. The lack of direct experimental evidence highlights a significant knowledge gap. Future research should focus on performing comprehensive enzymatic assays to confirm this hypothesized mechanism of action, determine its inhibitory potency and selectivity against a broad panel of proteases, and explore its potential pharmacological effects. The experimental protocols and conceptual frameworks provided in this guide offer a starting point for such investigations, which could uncover novel therapeutic or research applications for this compound.

References

Spectroscopic and Synthetic Profile of 2-Ethoxybenzamidine Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic and synthetic characteristics of 2-Ethoxybenzamidine hydrochloride (CAS No: 18637-00-8).[1][2] As a key intermediate and a known impurity in the synthesis of pharmacologically active compounds such as Vardenafil, a comprehensive understanding of its analytical profile is crucial for quality control and regulatory purposes.[2] This document outlines the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with a representative synthetic protocol.

Physicochemical Properties

PropertyValueReference
CAS Number18637-00-8[1]
Molecular FormulaC₉H₁₃ClN₂O[1]
Molecular Weight200.67 g/mol [2]
AppearanceWhite to Off-White Solid[2]
Melting Point132 - 137 °C[3]
Storage2-8°C, Hygroscopic, Under Inert Atmosphere[2]

Spectroscopic Data

While direct experimental spectra for this compound are not publicly available in detail, the following tables summarize the expected spectroscopic data based on the analysis of structurally related compounds such as 2-ethoxybenzamide, benzamidine hydrochloride, and general principles of spectroscopy.[4][5][6][7][8][9]

¹H NMR (Proton Nuclear Magnetic Resonance) Data (Predicted)

Solvent: DMSO-d₆

Chemical Shift (δ) ppmMultiplicityNumber of ProtonsAssignment
~9.5Singlet (broad)2H-NH₂ (Amidinium)
~9.2Singlet (broad)2H-NH₂ (Amidinium)
~7.8Doublet of doublets1HAr-H
~7.6Triplet of doublets1HAr-H
~7.2Triplet1HAr-H
~7.1Doublet1HAr-H
~4.2Quartet2H-O-CH₂-CH₃
~1.4Triplet3H-O-CH₂-CH₃
¹³C NMR (Carbon Nuclear Magnetic Resonance) Data (Predicted)

Solvent: DMSO-d₆

Chemical Shift (δ) ppmAssignment
~165C=N (Amidinium)
~156Ar-C-O
~134Ar-C-H
~130Ar-C-H
~121Ar-C-H
~118Ar-C (ipso)
~114Ar-C-H
~64-O-CH₂-CH₃
~14-O-CH₂-CH₃
FT-IR (Fourier-Transform Infrared) Spectroscopy Data (Predicted)
Wavenumber (cm⁻¹)IntensityAssignment
3400-3100Strong, BroadN-H stretching (Amidinium)
3050-3000MediumC-H stretching (Aromatic)
2980-2850MediumC-H stretching (Aliphatic)
~1670StrongC=N stretching (Amidinium)
~1600, ~1480Medium-StrongC=C stretching (Aromatic)
~1250StrongC-O stretching (Aryl ether)
MS (Mass Spectrometry) Data (Predicted)
m/zIon
165.09[M-HCl+H]⁺ (protonated free base)
148.07[M-HCl-NH₃+H]⁺
121.06[C₇H₅O₂]⁺
120.08[C₈H₁₀N]⁺

Experimental Protocols

The following are generalized experimental protocols for the synthesis and spectroscopic characterization of this compound.

Synthesis of this compound

A reported method for the synthesis of this compound involves a multi-step process starting from o-hydroxybenzonitrile.[10]

  • Ethylation of o-hydroxybenzonitrile: o-hydroxybenzonitrile is reacted with an ethylating agent in acetone containing an acid-binding agent (e.g., potassium carbonate) under reflux to yield o-ethoxybenzonitrile.[10]

  • Formation of o-ethoxybenzamide oxime: The resulting o-ethoxybenzonitrile is then refluxed with hydroxylamine hydrochloride in ethanol.[10]

  • Reduction to this compound: After the removal of ethanol, hydrochloric acid is added, and a reduction is carried out at room temperature using iron or zinc powder to yield this compound.[10]

NMR Spectroscopy

A sample of this compound (~5-10 mg) is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆, ~0.7 mL) in an NMR tube. ¹H and ¹³C NMR spectra are acquired on a 400 MHz or 500 MHz spectrometer at room temperature. Chemical shifts are reported in parts per million (ppm) relative to the residual solvent peak.

FT-IR Spectroscopy

The infrared spectrum is typically recorded using a Fourier-Transform Infrared (FT-IR) spectrophotometer. A small amount of the solid sample is mixed with potassium bromide (KBr) and pressed into a thin pellet. The spectrum is recorded in the range of 4000-400 cm⁻¹.

Mass Spectrometry

Mass spectral analysis can be performed using an electrospray ionization (ESI) source coupled to a mass analyzer (e.g., time-of-flight or quadrupole). The sample is dissolved in a suitable solvent like methanol or acetonitrile and introduced into the ion source. The spectrum is acquired in positive ion mode to observe the protonated molecule of the free base.

Workflow and Pathway Visualizations

The following diagrams illustrate the synthesis and analytical characterization workflow for this compound.

Synthesis_Workflow cluster_synthesis Synthesis o-hydroxybenzonitrile o-hydroxybenzonitrile o-ethoxybenzonitrile o-ethoxybenzonitrile o-hydroxybenzonitrile->o-ethoxybenzonitrile Ethylation o-ethoxybenzamide_oxime o-ethoxybenzamide_oxime o-ethoxybenzonitrile->o-ethoxybenzamide_oxime Hydroxylamine HCl 2-Ethoxybenzamidine_HCl 2-Ethoxybenzamidine_HCl o-ethoxybenzamide_oxime->2-Ethoxybenzamidine_HCl Reduction (Fe/HCl) Purification Purification 2-Ethoxybenzamidine_HCl->Purification Characterization Characterization Purification->Characterization

Caption: Synthetic pathway for this compound.

Analytical_Workflow cluster_spectroscopy Spectroscopic Analysis Sample Sample NMR NMR Sample->NMR Dissolve in DMSO-d6 IR IR Sample->IR Prepare KBr pellet MS MS Sample->MS Dissolve in Methanol Structural_Elucidation Structural_Elucidation NMR->Structural_Elucidation Functional_Group_ID Functional_Group_ID IR->Functional_Group_ID Molecular_Weight_Confirmation Molecular_Weight_Confirmation MS->Molecular_Weight_Confirmation

Caption: Analytical workflow for spectroscopic characterization.

References

Solubility profile of 2-Ethoxybenzamidine hydrochloride in common lab solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of 2-Ethoxybenzamidine hydrochloride, a compound of interest in pharmaceutical research, within common laboratory solvents. Due to the limited availability of public quantitative data, this document provides a comprehensive, generalized experimental protocol for determining the solubility of this compound. The methodologies outlined herein are based on established practices for solubility assessment, ensuring a robust framework for researchers to generate reliable and reproducible data. This guide also includes a visual representation of the experimental workflow to facilitate procedural understanding.

Introduction

This compound is a chemical intermediate that has been noted as an impurity in the synthesis of certain pharmacologically active agents. Understanding its solubility profile in various solvents is crucial for its purification, handling, and for the development of analytical methods. The solubility of a compound dictates its behavior in solution, impacting aspects from reaction kinetics to bioavailability. This guide aims to provide a foundational understanding of the solubility of this compound and to equip researchers with the necessary protocols to determine its solubility in common laboratory solvents.

Quantitative Solubility Data

A thorough review of available scientific literature and chemical databases reveals a lack of specific quantitative solubility data for this compound in common laboratory solvents. While some sources provide qualitative descriptions, precise numerical values (e.g., in mg/mL or g/100 mL) at specified temperatures are not publicly available. The table below summarizes the current state of knowledge.

SolventChemical FormulaQuantitative Solubility (at 25°C)Notes
WaterH₂OData not availableExperimental determination required.
EthanolC₂H₅OHData not availableExperimental determination required.
MethanolCH₃OHData not availableQualitatively described as "Slightly" soluble.
Dimethyl Sulfoxide (DMSO)(CH₃)₂SOData not availableQualitatively described as "Slightly" soluble.
Dimethylformamide (DMF)(CH₃)₂NC(O)HData not availableExperimental determination required.

Given the absence of quantitative data, experimental determination is necessary to accurately characterize the solubility of this compound. The following section provides a detailed protocol for this purpose.

Experimental Protocols for Solubility Determination

The following protocol details the widely accepted "shake-flask" method for determining the thermodynamic solubility of a solid compound in a liquid solvent.[1][2][3] This method is considered a gold standard for its reliability.[1]

Materials and Equipment
  • This compound (solid)

  • Selected solvents (Water, Ethanol, Methanol, DMSO, DMF) of high purity

  • Analytical balance (accurate to at least 0.1 mg)

  • Vials with screw caps or sealed flasks

  • Constant temperature shaker or incubator

  • Syringe filters (e.g., 0.22 µm PTFE or other suitable material)

  • Syringes

  • Volumetric flasks and pipettes

  • Analytical instrument for concentration measurement (e.g., UV-Vis Spectrophotometer, HPLC)

Procedure
  • Preparation of a Saturated Solution:

    • Add an excess amount of this compound to a vial containing a known volume of the selected solvent. The presence of undissolved solid is essential to ensure saturation.[1]

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in a shaker or incubator set to a constant temperature (e.g., 25°C).

    • Agitate the samples for a sufficient period to reach equilibrium. This can range from 24 to 72 hours, depending on the compound and solvent system.[2][4] It is advisable to test multiple time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached, which is indicated by a plateau in the measured concentration.

  • Sample Collection and Preparation:

    • After the equilibration period, allow the vials to stand undisturbed at the experimental temperature for a short period to allow the excess solid to settle.

    • Carefully withdraw a sample of the supernatant using a syringe.

    • Immediately filter the sample through a syringe filter into a clean vial to remove all undissolved particles.[3] This step is critical to prevent overestimation of the solubility.

  • Analysis of Solute Concentration:

    • Accurately dilute the filtered saturated solution with the appropriate solvent to a concentration that falls within the linear range of the chosen analytical method.

    • Determine the concentration of this compound in the diluted sample using a validated analytical method, such as UV-Visible Spectrophotometry or High-Performance Liquid Chromatography (HPLC).[3][4]

      • UV-Vis Spectrophotometry: This method is suitable if the compound has a chromophore and does not interfere with the solvent's absorbance at the analytical wavelength. A calibration curve of known concentrations versus absorbance must be prepared.

      • HPLC: This is a highly sensitive and specific method. A calibration curve of known concentrations versus peak area is required.[3]

      • Gravimetric Analysis: This method involves evaporating the solvent from a known volume of the filtered saturated solution and weighing the remaining solid solute.[5]

  • Calculation of Solubility:

    • Calculate the concentration of the original saturated solution by accounting for the dilution factor.

    • Express the solubility in appropriate units, such as mg/mL, g/100 mL, or molarity.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility using the shake-flask method.

G A 1. Preparation of Saturated Solution B Add excess 2-Ethoxybenzamidine HCl to a known volume of solvent A->B C Seal vial and place in a temperature-controlled shaker B->C D Agitate for 24-72 hours to reach equilibrium C->D E 2. Sample Collection and Preparation D->E F Allow excess solid to settle E->F G Withdraw supernatant with a syringe F->G H Filter the sample through a 0.22 µm filter G->H I 3. Analysis of Solute Concentration H->I J Dilute the filtered sample I->J K Analyze concentration using UV-Vis, HPLC, or Gravimetric method J->K L 4. Calculation of Solubility K->L M Calculate original concentration and express in appropriate units L->M

Experimental Workflow for Solubility Determination

Conclusion

References

2-Ethoxybenzamidine Hydrochloride: A Comprehensive Technical Guide for Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Ethoxybenzamidine hydrochloride is a key pharmaceutical intermediate, most notably utilized in the synthesis of Vardenafil, a potent phosphodiesterase type 5 (PDE5) inhibitor for the treatment of erectile dysfunction. This technical guide provides an in-depth overview of its chemical properties, detailed synthesis protocols, and its role in pharmaceutical manufacturing. The document includes tabulated quantitative data, step-by-step experimental methodologies, and visual diagrams of synthetic workflows and relevant biological pathways to serve as a comprehensive resource for researchers and professionals in drug development.

Chemical Properties and Identification

This compound is a white to off-white solid. Its chemical and physical properties are summarized in the table below.

PropertyValueReference
CAS Number 18637-00-8[1]
Molecular Formula C₉H₁₃ClN₂O[1]
Molecular Weight 200.67 g/mol [1]
Appearance White to Off-White Solid[1]
Melting Point 132 - 137 °C
Storage 2-8°C, Hygroscopic, under inert atmosphere[1]

Synthesis of this compound

A common and efficient method for the synthesis of this compound involves a two-step process starting from 2-hydroxybenzonitrile. The overall synthesis yields are reported to be in the range of 85-90%.

Experimental Protocols

Step 1: Synthesis of 2-Ethoxybenzonitrile

  • Reaction: Ethylation of 2-hydroxybenzonitrile.

  • Reagents: 2-hydroxybenzonitrile, an ethylating agent (e.g., ethyl bromide), and an acid-binding agent (e.g., potassium carbonate or sodium carbonate).

  • Solvent: Acetone.

  • Procedure:

    • To a solution of 2-hydroxybenzonitrile in acetone, add the acid-binding agent and the ethylating agent.

    • Reflux the mixture for a specified period.

    • After cooling, the inorganic salts are filtered off.

    • The filtrate is concentrated under reduced pressure to yield 2-ethoxybenzonitrile.

  • Yield: 92-97%.

Step 2: Synthesis of this compound

  • Reaction: Conversion of the nitrile to the amidine hydrochloride.

  • Reagents: 2-ethoxybenzonitrile, hydroxylamine hydrochloride, a base (e.g., potassium carbonate), and a reducing agent (e.g., iron powder or zinc powder).

  • Solvents: Ethanol or Tetrahydrofuran, followed by aqueous hydrochloric acid.

  • Procedure:

    • Reflux 2-ethoxybenzonitrile with hydroxylamine hydrochloride and a base in a suitable solvent (e.g., ethanol or tetrahydrofuran).

    • After the reaction is complete, the solvent is removed under reduced pressure.

    • The residue is taken up in hydrochloric acid, and a reducing agent is added portion-wise with stirring at room temperature.

    • After the reduction is complete, the unreacted metal powder is filtered off.

    • The filtrate is concentrated under reduced pressure.

    • The crude product is purified by washing with a suitable solvent like diethyl ether to afford this compound as a white crystalline solid.

  • Yield: 85-90%.

Synthesis Workflow

G Synthesis Workflow of this compound cluster_0 Step 1: Synthesis of 2-Ethoxybenzonitrile cluster_1 Step 2: Synthesis of this compound start1 Start with 2-Hydroxybenzonitrile react1 React with Ethylating Agent and Acid-Binding Agent in Acetone start1->react1 reflux1 Reflux Reaction Mixture react1->reflux1 cool1 Cool to Room Temperature reflux1->cool1 filter1 Filter Inorganic Salts cool1->filter1 concentrate1 Concentrate Filtrate filter1->concentrate1 product1 Obtain 2-Ethoxybenzonitrile concentrate1->product1 start2 Start with 2-Ethoxybenzonitrile product1->start2 react2 React with Hydroxylamine HCl and Base in Ethanol/THF start2->react2 reflux2 Reflux Reaction Mixture react2->reflux2 remove_solvent Remove Solvent reflux2->remove_solvent add_hcl Add Hydrochloric Acid remove_solvent->add_hcl reduce Reduce with Iron/Zinc Powder add_hcl->reduce filter2 Filter Unreacted Metal reduce->filter2 concentrate2 Concentrate Filtrate filter2->concentrate2 purify Purify by Washing with Diethyl Ether concentrate2->purify product2 Obtain 2-Ethoxybenzamidine HCl purify->product2

Caption: Flowchart of the two-step synthesis of this compound.

Characterization Data

Analysis Expected Data
¹H NMR Aromatic protons (multiplet, ~7.0-7.8 ppm), -OCH₂- protons (quartet, ~4.1-4.3 ppm), -CH₃ protons (triplet, ~1.4-1.6 ppm), -NH₂ and -NH protons (broad singlets, variable chemical shift).
¹³C NMR Aromatic carbons (~110-160 ppm), amidine carbon (-C(=NH)NH₂) (~165-170 ppm), -OCH₂- carbon (~60-70 ppm), -CH₃ carbon (~10-20 ppm).
IR (cm⁻¹) N-H stretching (broad, ~3100-3400), C=N stretching (~1650), C-N stretching (~1250), C-O stretching (~1040).
Mass Spec (m/z) Expected molecular ion peak for the free base (C₉H₁₂N₂O) at approximately 164.10.

Role as a Pharmaceutical Intermediate

The primary application of this compound is as a crucial building block in the synthesis of Vardenafil. It serves as a precursor for the formation of the core imidazotriazinone ring structure of the final active pharmaceutical ingredient (API).

Vardenafil Synthesis

This compound is reacted in a multi-step condensation and cyclization process to form the heterocyclic core of Vardenafil. This is a critical step that dictates the overall yield and purity of the final drug substance. The amidine group provides the necessary nitrogen atoms for the construction of the triazinone ring.

Signaling Pathway of Vardenafil

Vardenafil is a selective inhibitor of phosphodiesterase type 5 (PDE5). Understanding its mechanism of action is crucial for appreciating the significance of its precursor, this compound.

Upon sexual stimulation, nitric oxide (NO) is released from nerve endings and endothelial cells in the corpus cavernosum of the penis. NO activates guanylate cyclase, which in turn increases the levels of cyclic guanosine monophosphate (cGMP). cGMP acts as a second messenger, leading to the relaxation of smooth muscle cells in the corpus cavernosum and helicine arteries. This relaxation allows for increased blood flow into the penis, resulting in an erection.

PDE5 is the enzyme responsible for the degradation of cGMP. Vardenafil inhibits PDE5, thereby preventing the breakdown of cGMP. This leads to an accumulation of cGMP, prolonging its vasodilatory effects and facilitating a sustained erection.

G Vardenafil Mechanism of Action Sexual Stimulation Sexual Stimulation Nitric Oxide (NO) Release Nitric Oxide (NO) Release Sexual Stimulation->Nitric Oxide (NO) Release Guanylate Cyclase Activation Guanylate Cyclase Activation Nitric Oxide (NO) Release->Guanylate Cyclase Activation GTP to cGMP Conversion GTP to cGMP Conversion Guanylate Cyclase Activation->GTP to cGMP Conversion Increased cGMP Levels Increased cGMP Levels GTP to cGMP Conversion->Increased cGMP Levels Smooth Muscle Relaxation Smooth Muscle Relaxation Increased cGMP Levels->Smooth Muscle Relaxation PDE5 PDE5 Increased cGMP Levels->PDE5 Increased Blood Flow Increased Blood Flow Smooth Muscle Relaxation->Increased Blood Flow Erection Erection Increased Blood Flow->Erection cGMP Degradation cGMP Degradation PDE5->cGMP Degradation Vardenafil Vardenafil Vardenafil->PDE5 Inhibits

Caption: Signaling pathway of Vardenafil's action as a PDE5 inhibitor.

Other Potential Applications

While the primary documented use of this compound is in Vardenafil synthesis, the benzamidine scaffold is present in a wide range of biologically active molecules. Derivatives of benzamidine have been investigated for various therapeutic applications, including:

  • Antifungal agents

  • Antiviral compounds

  • Anticancer therapeutics

The presence of the ethoxy group at the 2-position of the benzene ring in this compound offers a unique starting point for the synthesis of novel benzamidine derivatives with potentially enhanced or novel pharmacological activities. Further research into the derivatization of this intermediate could lead to the discovery of new therapeutic agents.

Safety and Handling

This compound should be handled in a well-ventilated area by trained personnel. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. It is hygroscopic and should be stored in a tightly sealed container under an inert atmosphere in a cool, dry place. For detailed safety information, refer to the Material Safety Data Sheet (MSDS).

Conclusion

This compound is a valuable and versatile intermediate in pharmaceutical synthesis. Its well-defined synthesis and critical role in the production of Vardenafil highlight its importance in the pharmaceutical industry. The potential for this compound to serve as a scaffold for the development of new therapeutic agents in other disease areas warrants further investigation. This guide provides a foundational resource for scientists and researchers working with this important chemical entity.

References

The Nexus of Synthesis: An In-depth Technical Guide on the Relationship Between 2-Ethoxybenzamidine Hydrochloride and Vardenafil

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of the relationship between 2-Ethoxybenzamidine hydrochloride and Vardenafil, a potent and selective phosphodiesterase type 5 (PDE5) inhibitor. Vardenafil is widely prescribed for the treatment of erectile dysfunction. This document elucidates the critical role of this compound as a key intermediate and a potential impurity in the synthesis of Vardenafil. Detailed experimental protocols, quantitative data on Vardenafil's efficacy and pharmacokinetics, and a thorough analysis of its impurity profile are presented to serve as a valuable resource for researchers and professionals in the field of drug development and manufacturing.

Introduction

Vardenafil is a cornerstone in the therapeutic landscape for erectile dysfunction, functioning through the targeted inhibition of phosphodiesterase type 5 (PDE5).[1] This enzyme is responsible for the degradation of cyclic guanosine monophosphate (cGMP) in the corpus cavernosum of the penis.[2] By inhibiting PDE5, Vardenafil enhances the erectile response to sexual stimulation by increasing blood flow to the penis.[1][2] The synthesis of a high-purity active pharmaceutical ingredient (API) like Vardenafil is a multi-step process where the control of starting materials and intermediates is paramount. This compound emerges as a significant compound in this context, serving as a crucial building block in several synthetic routes to Vardenafil and concurrently being a monitored process-related impurity.[3][4] Understanding the chemistry and analytical control of this compound is therefore essential for the efficient and compliant manufacturing of Vardenafil.

Chemical Structures and Properties

A foundational understanding of the chemical entities is crucial.

Table 1: Chemical and Physical Properties

PropertyThis compoundVardenafil
IUPAC Name 2-Ethoxybenzenecarboximidamide hydrochloride1-[[3-(1,4-Dihydro-5-methyl-4-oxo-7-propylimidazo[5,1-f][1][5][6]triazin-2-yl)-4-ethoxyphenyl]sulfonyl]-4-ethylpiperazine
CAS Number 18637-00-8[7]224785-90-4[8]
Molecular Formula C₉H₁₃ClN₂O[7]C₂₃H₃₂N₆O₄S[8]
Molecular Weight 200.67 g/mol [7]488.60 g/mol [8]
Appearance White to Off-White Solid[3]Solid[8]
Melting Point 132 - 137 °C[6]192 °C[8]
Solubility DMSO (Slightly), Methanol (Slightly)[6]Water: 0.11 mg/mL (as HCl salt)[8]

The Synthetic Relationship: From Intermediate to API

The synthesis of Vardenafil can be approached through various routes, with several patented methods utilizing this compound as a key precursor for the construction of the core imidazotriazinone ring system.

Synthetic Pathway Overview

A common synthetic strategy involves the condensation of this compound with a suitably functionalized keto-ester derivative, followed by cyclization and subsequent sulfonation and amidation steps to yield Vardenafil. The following diagram illustrates a generalized synthetic pathway.

G cluster_0 Synthesis of Vardenafil A 2-Ethoxybenzamidine hydrochloride C Condensation A->C B Keto-ester Derivative B->C D Imidazotriazinone Intermediate C->D E Sulfonation D->E F Sulfonyl Chloride Intermediate E->F G Amidation with N-ethylpiperazine F->G H Vardenafil G->H

Figure 1: Generalized synthetic pathway to Vardenafil.
Experimental Protocols

This protocol is a composite based on reported laboratory procedures.[6][9]

  • Materials: 2-Ethoxybenzonitrile, hydroxylamine hydrochloride, potassium carbonate, ethanol, hydrochloric acid, iron powder, diethyl ether.

  • Procedure:

    • A mixture of 2-ethoxybenzonitrile (1 equivalent), hydroxylamine hydrochloride (1.5 equivalents), and potassium carbonate (1.5 equivalents) in ethanol is refluxed for 30 minutes.[9]

    • The solvent is removed under reduced pressure.[9]

    • The residue is dissolved in concentrated hydrochloric acid.[9]

    • Iron powder (excess) is slowly added in portions while stirring at room temperature.[9] The reaction is stirred for an additional 3 hours.[9]

    • The reaction mixture is filtered to remove solid residues.

    • The filtrate is concentrated under reduced pressure.

    • Diethyl ether is added to the residue to precipitate the product.[9]

    • The white crystalline solid, this compound, is collected by filtration and dried.[9]

This protocol is a generalized representation based on patented synthetic routes.[4]

  • Materials: this compound, 3-butyrylamino-2-oxo-butyric acid ethyl ester (or a similar keto-ester), hydrazine hydrate, methanol, dichloromethane, acetic acid, phosphorus oxychloride, concentrated sulfuric acid, N-ethylpiperazine.

  • Procedure:

    • Formation of the Triazinone Ring: this compound (1 equivalent) is dissolved in methanol, and hydrazine hydrate is added dropwise.[4] After stirring at room temperature, a solution of the keto-ester derivative (e.g., 3-butyrylamino-2-oxo-butyric acid ethyl ester) in methanol is added, and the mixture is refluxed.[4] The resulting intermediate is isolated.

    • Cyclization to form the Imidazotriazinone Core: The intermediate from the previous step is dissolved in acetic acid, and phosphorus oxychloride is added. The mixture is heated to reflux to effect cyclization, yielding 2-(2-ethoxyphenyl)-5-methyl-7-propyl-3H-imidazo[5,1-f][1][5][6]-triazin-4-one.[4]

    • Sulfonation: The imidazotriazinone intermediate is dissolved in concentrated sulfuric acid and stirred at room temperature to yield the corresponding sulfonic acid.[4]

    • Chlorination and Amidation: The sulfonic acid is converted to the sulfonyl chloride, which is then reacted with N-ethylpiperazine to afford Vardenafil.[4]

    • Purification and Salt Formation: The crude Vardenafil is purified, and the hydrochloride salt can be formed and crystallized, often as the trihydrate, from a suitable solvent system like acetone/water.[10][11]

Vardenafil: Mechanism of Action and Efficacy

Vardenafil's therapeutic effect is derived from its potent and selective inhibition of PDE5.

Signaling Pathway of Penile Erection and Vardenafil's Role

Sexual stimulation triggers the release of nitric oxide (NO) in the corpus cavernosum. NO activates guanylate cyclase, which in turn increases the levels of cGMP. cGMP leads to smooth muscle relaxation and increased blood flow, resulting in an erection. PDE5 is the enzyme that breaks down cGMP, thus terminating the erection. Vardenafil inhibits this breakdown, prolonging the action of cGMP and enhancing the erectile response.[2]

G cluster_1 Mechanism of Action of Vardenafil A Sexual Stimulation B Nitric Oxide (NO) Release A->B C Guanylate Cyclase Activation B->C E cGMP C->E D GTP D->C F Smooth Muscle Relaxation E->F H PDE5 E->H G Increased Blood Flow (Erection) F->G I GMP H->I J Vardenafil J->H Inhibition G cluster_2 Analytical Workflow for Impurity Profiling A Vardenafil API B Sample Preparation A->B C HPLC/UPLC Analysis B->C D Data Acquisition (UV/MS) C->D E Quantification of Vardenafil and Impurities D->E F Impurity Identification (e.g., 2-Ethoxybenzamidine HCl) D->F

References

Potential Biological Targets of 2-Ethoxybenzamidine Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

2-Ethoxybenzamidine hydrochloride is a chemical compound primarily documented as a pharmaceutical intermediate and an impurity in the synthesis of Vardenafil, a potent phosphodiesterase type 5 (PDE5) inhibitor. While direct experimental evidence elucidating the specific biological targets of this compound is not extensively available in current literature, its structural characteristics suggest two primary families of enzymes as potential targets: phosphodiesterases (PDEs) and serine proteases. This technical guide consolidates the available information on these potential targets, drawing inferences from the activities of structurally related compounds, namely Vardenafil and benzamidine. This document aims to provide a foundational resource for researchers and drug development professionals interested in exploring the pharmacological profile of this compound.

Potential Target Family: Phosphodiesterases (PDEs)

The structural similarity of this compound to Vardenafil, a known PDE5 inhibitor, strongly suggests that it may also interact with phosphodiesterases. PDEs are a superfamily of enzymes that regulate the cellular levels of cyclic nucleotides, such as cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), which are crucial second messengers in various signaling pathways.

Vardenafil as a Surrogate: Inhibition Profile

Vardenafil exhibits high potency and selectivity for PDE5. The inhibitory activity of Vardenafil against various human phosphodiesterase enzymes is summarized in the table below. These values provide a benchmark for the potential inhibitory profile of this compound against PDEs. Vardenafil potently inhibits human phosphodiesterase 5 (PDE5) with an IC50 of 0.7 nM.[1][2] In contrast, its inhibitory concentration (IC50) for PDE1 is 180 nM, for PDE6 is 11 nM, and for PDE2, PDE3, and PDE4, it is over 1000 nM.[2] The selectivity of Vardenafil for PDE5 over PDE6 is approximately 16-fold.[2]

EnzymeIC50 (nM)Ki (nM)Reference(s)
PDE1180-[2]
PDE2>1000-[2]
PDE3>1000-[2]
PDE4>1000-[2]
PDE50.1 - 0.70.2[1][2][3][4]
PDE6110.7[2][3]
PDE11A130 - 240-[5]
The cGMP Signaling Pathway and PDE5 Inhibition

The primary therapeutic effect of PDE5 inhibitors like Vardenafil is the potentiation of the nitric oxide (NO)/cGMP signaling pathway. In smooth muscle cells, NO activates soluble guanylate cyclase (sGC), which in turn catalyzes the production of cGMP. Elevated cGMP levels lead to the activation of protein kinase G (PKG), resulting in a cascade of events that decrease intracellular calcium concentrations and cause smooth muscle relaxation and vasodilation. PDE5 specifically hydrolyzes cGMP, thus terminating this signal. Inhibition of PDE5 by compounds like Vardenafil leads to an accumulation of cGMP, thereby enhancing and prolonging the vasodilatory effects of NO.

cGMP_Signaling_Pathway NO Nitric Oxide (NO) sGC_inactive sGC (inactive) NO->sGC_inactive activates sGC_active sGC (active) sGC_inactive->sGC_active cGMP cGMP sGC_active->cGMP catalyzes GTP GTP GTP->sGC_active GMP 5'-GMP cGMP->GMP hydrolyzes PKG_inactive PKG (inactive) cGMP->PKG_inactive activates PDE5 PDE5 PDE5->cGMP PKG_active PKG (active) PKG_inactive->PKG_active Relaxation Smooth Muscle Relaxation PKG_active->Relaxation leads to Vardenafil Vardenafil / 2-Ethoxybenzamidine hydrochloride (potential) Vardenafil->PDE5 inhibits

cGMP signaling pathway and the role of PDE5 inhibition.
Experimental Protocol: Phosphodiesterase Activity Assay

To determine the inhibitory potential of this compound against various PDEs, a phosphodiesterase activity assay can be performed. A common method is a two-step radioassay.

Objective: To measure the enzymatic activity of a specific PDE isoform in the presence and absence of the test compound to determine its IC50 value.

Materials:

  • Purified recombinant human PDE enzymes (e.g., PDE1, PDE4, PDE5, PDE6).

  • [³H]-cGMP or [³H]-cAMP (radiolabeled substrate).

  • Assay buffer (e.g., 20 mM Tris-HCl, pH 7.4, 10 mM MgCl₂).

  • Snake venom nucleotidase (from Crotalus atrox).

  • Anion exchange resin (e.g., Dowex).

  • Scintillation fluid and counter.

  • This compound dissolved in a suitable solvent (e.g., DMSO).

Procedure:

  • Reaction Setup: In a reaction tube, combine the assay buffer, the purified PDE enzyme, and varying concentrations of this compound (or vehicle control).

  • Initiation: Start the reaction by adding the radiolabeled substrate ([³H]-cGMP for PDE5/6, [³H]-cAMP for PDE4).

  • Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 10-30 minutes), ensuring the reaction is in the linear range.

  • Termination: Stop the reaction by heat inactivation (e.g., boiling for 1 minute).

  • Conversion to Nucleoside: Add snake venom nucleotidase to the cooled reaction mixture and incubate to convert the resulting [³H]-5'-monophosphate to the corresponding [³H]-nucleoside.

  • Separation: Apply the reaction mixture to an anion exchange column. The unreacted charged substrate will bind to the resin, while the uncharged radiolabeled nucleoside will be eluted.

  • Quantification: Collect the eluate in a scintillation vial, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis: The amount of radioactivity in the eluate is proportional to the PDE activity. Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Potential Target Family: Serine Proteases

The benzamidine moiety in this compound is a well-known pharmacophore that acts as a competitive inhibitor of serine proteases. Benzamidine itself is a reversible, competitive inhibitor of trypsin and other trypsin-like serine proteases.

Benzamidine as a Pharmacophore

Serine proteases are a large family of enzymes characterized by a highly reactive serine residue in their active site. They play critical roles in various physiological processes, including digestion, blood coagulation, and immunity. The amidine group of benzamidine mimics the side chain of arginine or lysine, which are the natural substrates for many serine proteases. This allows benzamidine to bind to the S1 pocket of the enzyme's active site, forming a stable, non-covalent complex and preventing the binding of the natural substrate.

Experimental Protocol: Serine Protease Inhibition Assay

The inhibitory activity of this compound against serine proteases can be assessed using a colorimetric or fluorometric assay.

Objective: To determine the Ki of this compound for a specific serine protease (e.g., trypsin, thrombin).

Materials:

  • Purified serine protease (e.g., bovine trypsin).

  • Chromogenic or fluorogenic substrate specific for the protease (e.g., Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride for trypsin).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing CaCl₂).

  • This compound.

  • Microplate reader.

Procedure:

  • Enzyme and Inhibitor Pre-incubation: Pre-incubate the serine protease with various concentrations of this compound in the assay buffer in a 96-well plate.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the chromogenic or fluorogenic substrate.

  • Kinetic Measurement: Immediately measure the absorbance or fluorescence at regular intervals using a microplate reader to monitor the rate of product formation.

  • Data Analysis: Determine the initial velocity (V₀) of the reaction for each inhibitor concentration. The data can be analyzed using various kinetic models, such as the Michaelis-Menten equation and Dixon or Cornish-Bowden plots, to determine the inhibition constant (Ki) and the mode of inhibition (e.g., competitive, non-competitive).

References

The Genesis of a Pharmaceutical Intermediate: A Technical Guide to 2-Ethoxybenzamidine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This whitepaper provides a comprehensive technical overview of 2-Ethoxybenzamidine hydrochloride, a key pharmaceutical intermediate. Aimed at researchers, scientists, and professionals in drug development, this document delves into the historical context of its synthesis, detailed experimental protocols, and its role within significant biochemical pathways.

Discovery and Historical Context

In contemporary pharmaceutical science, this compound is primarily recognized as a crucial intermediate and a known impurity in the synthesis of Vardenafil, a potent phosphodiesterase type 5 (PDE5) inhibitor used in the treatment of erectile dysfunction.[1][4][5][6] Its molecular formula is C₉H₁₃ClN₂O, and its molecular weight is 200.67 g/mol .[7][8]

Synthesis Methodologies

Several methods for the synthesis of this compound have been reported. The following tables summarize the quantitative data from two prominent synthetic routes.

Table 1: Summary of Synthetic Routes for this compound

RouteStarting MaterialKey ReagentsReaction StepsOverall YieldReference
12-EthoxybenzonitrileTrimethylaluminum, Ammonium chloride1Not explicitly stated--INVALID-LINK--
2o-HydroxybenzonitrileEthylating reagent, Hydroxylamine hydrochloride, Iron/Zinc powder278-87%--INVALID-LINK--

Experimental Protocols

Protocol 1: One-Step Synthesis from 2-Ethoxybenzonitrile

This method provides a direct conversion of 2-ethoxybenzonitrile to this compound.

Materials:

  • 2-Ethoxybenzonitrile (200 mmol, 29.44g)

  • Ammonium chloride (400 mmol, 21.4g)

  • 2M Trimethylaluminum in hexane (200 ml)

  • Toluene (375 ml)

  • Silica gel (100g)

  • Chloroform (950 ml)

  • Methanol

  • Dichloromethane

Procedure:

  • Suspend ammonium chloride (21.4g) in toluene (375 ml) and cool the suspension to 0°C.

  • Slowly add 200 ml of 2M trimethylaluminum in hexane solution.

  • Stir the mixture at room temperature until gas evolution ceases.

  • Add 2-ethoxybenzonitrile (29.44g) to the reaction mixture.

  • Heat the mixture to 80°C (bath temperature) and stir overnight.

  • Cool the reaction mixture and add it to a suspension of silica gel (100g) in chloroform (950 ml) under ice-cold conditions.

  • Stir the resulting mixture at room temperature for 30 minutes.

  • Filter the mixture and wash the filter residue with methanol.

  • Evaporate the mother liquor.

  • Stir the resulting residue with a mixture of dichloromethane and methanol (9:1).

  • Filter the solids and evaporate the mother liquor to yield this compound.

Reference: ChemBK

Protocol 2: Two-Step Synthesis from o-Hydroxybenzonitrile

This synthetic route involves the initial ethoxylation of o-hydroxybenzonitrile followed by conversion to the amidine hydrochloride.

Step A: Synthesis of o-Ethoxybenzonitrile

  • Combine o-hydroxybenzonitrile, an ethylating reagent (e.g., ethyl bromide), and an acid-binding agent (e.g., sodium carbonate) in acetone.

  • Reflux the reaction mixture for at least 4 hours.

  • Cool the mixture, filter, and remove the solvent from the filtrate by reduced pressure distillation to obtain o-ethoxybenzonitrile.

    • Yield: 92-97%[9][10]

Step B: Synthesis of o-Ethoxybenzamidine Hydrochloride

  • Reflux o-ethoxybenzonitrile and hydroxylamine hydrochloride in ethanol for at least 0.5 hours to form o-ethoxybenzamide oxime.[9][10]

  • Remove the ethanol by distillation.

  • Add hydrochloric acid to the residue.

  • Add iron powder or zinc powder and stir the mixture at room temperature for at least 0.5 hours to facilitate the hydrogenation reaction.[9][10]

  • Upon completion, work up the reaction mixture to isolate o-ethoxybenzamidine hydrochloride.

    • Yield: 85-90%[9][10]

Reference: Google Patents, CN103086920A

Role in Signaling Pathways

The primary pharmacological relevance of this compound stems from its role as a precursor to Vardenafil, a selective inhibitor of phosphodiesterase type 5 (PDE5).[1][4][5][6] PDE5 is a key enzyme in the nitric oxide (NO)/cyclic guanosine monophosphate (cGMP) signaling pathway.[4][7][11][12]

This pathway is crucial for various physiological processes, including the relaxation of smooth muscle. In the context of erectile function, neuronal nitric oxide synthase (nNOS) is activated upon sexual stimulation, leading to the production of NO. NO then stimulates soluble guanylate cyclase (sGC) to convert guanosine triphosphate (GTP) to cGMP. Elevated levels of cGMP activate protein kinase G (PKG), which in turn leads to a decrease in intracellular calcium levels and smooth muscle relaxation, resulting in increased blood flow. PDE5 terminates this signal by hydrolyzing cGMP to GMP. By inhibiting PDE5, compounds like Vardenafil prevent the degradation of cGMP, thereby prolonging the signaling cascade and enhancing smooth muscle relaxation.[4][7][11][12]

PDE5_Signaling_Pathway cluster_stimulation Stimulation cluster_synthesis Synthesis & Action cluster_inhibition Inhibition Sexual_Stimulation Sexual Stimulation nNOS nNOS Sexual_Stimulation->nNOS activates NO NO nNOS->NO produces sGC sGC NO->sGC activates cGMP cGMP sGC->cGMP converts GTP to GTP GTP GTP->sGC PKG PKG cGMP->PKG activates PDE5 PDE5 cGMP->PDE5 hydrolyzed by Relaxation Smooth Muscle Relaxation PKG->Relaxation GMP GMP PDE5->GMP Vardenafil Vardenafil (from 2-Ethoxybenzamidine HCl) Vardenafil->PDE5 inhibits

Figure 1: The Nitric Oxide/cGMP/PDE5 signaling pathway.

Conclusion

This compound holds a significant, albeit often behind-the-scenes, role in the pharmaceutical industry. Its synthesis, leveraging principles from classic organic chemistry, is a critical step in the production of important therapeutics. Understanding its history, synthesis, and the biochemical pathways it influences is essential for professionals engaged in drug discovery and development. This guide provides a foundational repository of this knowledge, intended to support and inform future research and innovation in the field.

References

Methodological & Application

Synthesis of 2-Ethoxybenzamidine hydrochloride from 2-ethoxybenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes: Synthesis of 2-Ethoxybenzamidine Hydrochloride

This document provides a detailed protocol for the synthesis of this compound from 2-ethoxybenzonitrile. This synthesis is a valuable process for researchers in drug development, as this compound serves as a key intermediate in the preparation of various pharmaceutical agents, including phosphodiesterase inhibitors.[1][2] The primary method detailed here is the Pinner reaction, a reliable and well-established method for converting nitriles into amidines via an imino ester hydrochloride intermediate (a Pinner salt).[3][4]

The synthesis is a two-step process:

  • Pinner Salt Formation: 2-Ethoxybenzonitrile is reacted with anhydrous ethanol in the presence of hydrogen chloride gas to form the intermediate, ethyl 2-ethoxybenzenecarboximidate hydrochloride.

  • Ammonolysis: The isolated Pinner salt is then treated with ammonia to yield the final product, this compound.

Physicochemical Data

The following table summarizes the key properties of the starting material and the final product.

CompoundMolecular FormulaMolar Mass ( g/mol )AppearanceMelting Point (°C)
2-EthoxybenzonitrileC₉H₉NO147.18Colorless LiquidN/A
This compound C₉H₁₃ClN₂O 200.67 [1][5]White to Off-White Solid [1]132 - 137 [1]

Reaction Diagrams

The overall synthetic route involves the acid-catalyzed addition of ethanol to the nitrile, followed by ammonolysis.

G cluster_0 Step 1: Pinner Salt Formation cluster_1 Step 2: Ammonolysis 2-Ethoxybenzonitrile 2-Ethoxybenzonitrile Pinner_Salt Ethyl 2-ethoxybenzenecarboximidate hydrochloride (Intermediate) 2-Ethoxybenzonitrile->Pinner_Salt HCl (catalyst) Ethanol_HCl Anhydrous Ethanol (EtOH) Anhydrous Hydrogen Chloride (HCl) Final_Product 2-Ethoxybenzamidine hydrochloride Pinner_Salt->Final_Product NH3 Ammonia Ammonia (NH3) in Ethanol

Caption: Reaction pathway for the synthesis of this compound.

The following diagram outlines the general laboratory workflow for this synthesis.

G start Start step1 Dissolve 2-ethoxybenzonitrile in anhydrous ether and cool to 0°C start->step1 step2 Bubble dry HCl gas through the solution until saturation step1->step2 step3 Stir at low temperature until precipitate forms step2->step3 step4 Isolate Pinner salt intermediate by filtration and dry step3->step4 step5 Suspend Pinner salt in anhydrous ethanol step4->step5 step6 Bubble dry NH3 gas through the suspension step5->step6 step7 Stir until reaction is complete (e.g., monitor by TLC) step6->step7 step8 Filter the reaction mixture to remove ammonium chloride step7->step8 step9 Concentrate the filtrate under reduced pressure step8->step9 step10 Recrystallize the crude product from an appropriate solvent system step9->step10 end Obtain pure 2-Ethoxybenzamidine HCl step10->end

Caption: Experimental workflow for the two-step synthesis protocol.

Experimental Protocol

This protocol is based on the principles of the Pinner reaction.[3][4] Researchers should perform their own optimization.

Materials and Reagents
ReagentMolar Mass ( g/mol )Quantity (molar eq.)Notes
2-Ethoxybenzonitrile147.181.0Starting material
Anhydrous Ethanol46.07~1.1Reagent and solvent
Anhydrous Diethyl Ether74.12-Solvent
Hydrogen Chloride (gas)36.46ExcessCatalyst
Ammonia (gas)17.03ExcessReagent
Step 1: Synthesis of Ethyl 2-ethoxybenzenecarboximidate hydrochloride (Pinner Salt)
  • Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a drying tube (filled with calcium chloride) to protect from atmospheric moisture.

  • Reagent Addition: In a fume hood, charge the flask with 2-ethoxybenzonitrile (1.0 eq) and anhydrous diethyl ether. Cool the flask to 0°C using an ice bath.

  • HCl Gas Introduction: Slowly bubble dry hydrogen chloride gas through the stirred solution. The reaction is exothermic; maintain the temperature between 0-5°C. Continue the gas introduction until the solution is saturated and a precipitate begins to form.

  • Reaction: Seal the flask and allow it to stir at a low temperature (e.g., 0-5°C or room temperature, depending on nitrile reactivity) for 12-24 hours.[3] The Pinner salt will precipitate out of the solution as a white solid.

  • Isolation: Collect the solid precipitate by vacuum filtration. Wash the solid with cold, anhydrous diethyl ether to remove any unreacted starting material. Dry the isolated Pinner salt under vacuum. This intermediate is often used directly in the next step without further purification.

Step 2: Synthesis of this compound
  • Setup: In a clean, dry flask, suspend the Pinner salt (1.0 eq) obtained from Step 1 in anhydrous ethanol. Cool the mixture to 0°C in an ice bath.

  • Ammonia Gas Introduction: Bubble dry ammonia gas through the stirred suspension. The solid Pinner salt will gradually dissolve as it reacts to form the amidine and ammonium chloride.

  • Reaction: After saturation with ammonia, seal the flask and stir at room temperature for 18-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, ammonium chloride (a byproduct) will be present as a solid. Remove this by vacuum filtration, washing the solid with a small amount of ethanol.

  • Purification: Combine the filtrate and washings. Remove the ethanol under reduced pressure using a rotary evaporator to yield the crude this compound.

  • Recrystallization: Purify the crude product by recrystallization. A common solvent system is ethanol/diethyl ether. Dissolve the crude solid in a minimal amount of hot ethanol and then add diethyl ether until turbidity is observed. Allow the solution to cool slowly to induce crystallization of the pure product.

  • Final Product: Collect the purified white crystals by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum.

Alternative Protocols

Other reported methods for this synthesis exist. One approach involves reacting 2-ethoxybenzonitrile with ammonium chloride in toluene, using a trimethylaluminum solution as a reagent, and heating the mixture.[1] Another strategy involves the conversion of 2-ethoxybenzonitrile to an intermediate benzamidoxime using hydroxylamine hydrochloride, followed by a reduction step with iron powder in the presence of hydrochloric acid to yield the final product.[6] These methods may offer advantages in specific laboratory or industrial settings.

Safety Precautions

  • Hydrogen Chloride and Ammonia: Both are corrosive and toxic gases. All manipulations must be performed in a well-ventilated fume hood.

  • Anhydrous Reagents: The Pinner reaction requires anhydrous (dry) conditions. Ensure all glassware is flame-dried and solvents are properly dried before use.

  • Exothermic Reactions: The introduction of HCl gas can be exothermic. Maintain proper temperature control with an ice bath to prevent side reactions.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, at all times.

References

Protocol for using 2-Ethoxybenzamidine hydrochloride in phosphodiesterase inhibition assays

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Extensive literature searches did not yield specific data or established protocols for the use of 2-Ethoxybenzamidine hydrochloride as a phosphodiesterase (PDE) inhibitor. The following application notes and protocols are therefore provided as a general guideline for researchers, scientists, and drug development professionals interested in screening and characterizing compounds, such as this compound, for their potential to inhibit phosphodiesterase activity. The experimental details are based on established methodologies for known PDE inhibitors and commercially available assay kits.

Introduction to Phosphodiesterase Inhibition

Phosphodiesterases (PDEs) are a superfamily of enzymes that play a crucial role in intracellular signaling by hydrolyzing cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), two important second messengers.[1][2][3] The degradation of these cyclic nucleotides terminates their signaling pathways, which are involved in a wide array of physiological processes. Inhibition of specific PDE isoforms can lead to elevated levels of cAMP or cGMP in target cells, thereby modulating cellular responses. This makes PDE inhibitors a valuable class of therapeutic agents for various diseases, including inflammatory conditions, cardiovascular diseases, and neurological disorders.[2][3][4]

There are 11 distinct families of PDEs (PDE1-11), each with different substrate specificities (cAMP, cGMP, or both) and tissue distribution.[1][5] Selective inhibition of these isoforms is a key strategy in modern drug discovery to achieve targeted therapeutic effects with minimal side effects.[1]

Signaling Pathway of PDE Action

The general mechanism of PDE action involves the hydrolysis of the 3',5'-phosphodiester bond in cAMP or cGMP to form the corresponding inactive 5'-mononucleotides (5'-AMP or 5'-GMP).[1][2] By inhibiting this enzymatic activity, PDE inhibitors increase the intracellular concentrations of cAMP and/or cGMP, leading to the activation of downstream effectors such as protein kinase A (PKA) and protein kinase G (PKG).

PDE_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol GPCR GPCR AC_GC Adenylyl Cyclase / Guanylyl Cyclase GPCR->AC_GC Activation cAMP_cGMP cAMP / cGMP (Second Messengers) AC_GC->cAMP_cGMP Synthesis ATP_GTP ATP / GTP ATP_GTP->AC_GC PDE Phosphodiesterase (PDE) cAMP_cGMP->PDE Hydrolysis PKA_PKG Protein Kinase A (PKA) / Protein Kinase G (PKG) cAMP_cGMP->PKA_PKG Activation AMP_GMP 5'-AMP / 5'-GMP (Inactive) PDE->AMP_GMP Inhibitor 2-Ethoxybenzamidine hydrochloride (or other inhibitor) Inhibitor->PDE Inhibition Cellular_Response Cellular Response (e.g., smooth muscle relaxation, reduced inflammation) PKA_PKG->Cellular_Response Phosphorylation of target proteins

Caption: General signaling pathway of phosphodiesterase action and inhibition.

Quantitative Data Summary (Hypothetical)

The following table summarizes hypothetical inhibitory activities of a test compound against various PDE isoforms. This data would typically be generated from dose-response experiments to determine the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.

PDE IsoformSubstrateTest Compound IC50 (µM)Reference InhibitorReference Inhibitor IC50 (µM)
PDE1BcGMP25.3Vinpocetine15
PDE2AcAMP> 100EHNA1.8
PDE3BcAMP12.8Cilostamide0.02
PDE4DcAMP0.5Rolipram0.1
PDE5AcGMP5.2Sildenafil0.003
PDE7AcAMP78.1BRL-504810.15

Note: The above data is for illustrative purposes only. Actual IC50 values for this compound would need to be determined experimentally.

Experimental Protocols

A variety of assay formats can be used to measure PDE activity, including colorimetric, fluorescence-based, and luminescence-based methods.[6][7][8] The choice of assay will depend on the specific PDE isoform, the required sensitivity, and the available equipment. Below is a generalized protocol for a colorimetric PDE inhibition assay.

Principle of the Colorimetric Assay

This assay is based on a two-step enzymatic reaction.[7][9] First, the PDE enzyme hydrolyzes the cyclic nucleotide substrate (cAMP or cGMP) to its corresponding 5'-mononucleotide (5'-AMP or 5'-GMP). In the second step, a 5'-nucleotidase is added, which dephosphorylates the 5'-mononucleotide, releasing inorganic phosphate. The amount of released phosphate is then quantified using a malachite green-based reagent, which forms a colored complex with phosphate that can be measured spectrophotometrically. The intensity of the color is directly proportional to the amount of phosphate produced, and therefore to the PDE activity.

Materials and Reagents
  • Purified recombinant PDE enzyme of interest

  • PDE Assay Buffer (e.g., 10 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 0.1% BSA)

  • Cyclic nucleotide substrate (cAMP or cGMP)

  • 5'-Nucleotidase

  • Test inhibitor (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)

  • Reference inhibitor (e.g., IBMX, rolipram, sildenafil)

  • Phosphate standard solution

  • Malachite green-based detection reagent

  • 96-well microplate

  • Microplate reader

Experimental Workflow

Experimental_Workflow A Prepare Reagents B Add Assay Buffer, Inhibitor, and PDE Enzyme to Wells A->B C Pre-incubate B->C D Initiate Reaction with cAMP/cGMP Substrate C->D E Incubate at 37°C D->E F Add 5'-Nucleotidase E->F G Incubate at 37°C F->G H Stop Reaction and Develop Color with Malachite Green Reagent G->H I Measure Absorbance H->I J Data Analysis (Calculate % Inhibition and IC50) I->J

Caption: Workflow for a colorimetric phosphodiesterase inhibition assay.

Detailed Assay Protocol
  • Preparation of Reagents:

    • Prepare a stock solution of the test inhibitor and reference inhibitor in 100% DMSO.

    • Create a serial dilution of the inhibitors in PDE Assay Buffer. The final DMSO concentration in the assay should be kept low (e.g., <1%) to avoid solvent effects.

    • Prepare the PDE enzyme dilution in cold PDE Assay Buffer to the desired concentration.

    • Prepare the cyclic nucleotide substrate and 5'-nucleotidase solutions in PDE Assay Buffer.

  • Assay Plate Setup:

    • Add 20 µL of the serially diluted test inhibitor or reference inhibitor to the wells of a 96-well plate.

    • For the 100% activity control, add 20 µL of PDE Assay Buffer with the same final DMSO concentration as the inhibitor wells.

    • For the blank (no enzyme) control, add 20 µL of PDE Assay Buffer.

    • Add 20 µL of the diluted PDE enzyme to all wells except the blank control. Add 20 µL of PDE Assay Buffer to the blank wells.

    • Mix gently and pre-incubate the plate for 10 minutes at room temperature.

  • Enzymatic Reaction:

    • Initiate the reaction by adding 20 µL of the cyclic nucleotide substrate to all wells.

    • Incubate the plate for 30-60 minutes at 37°C. The incubation time should be optimized to ensure the reaction is in the linear range.

  • Second Enzymatic Reaction and Detection:

    • Add 20 µL of the 5'-nucleotidase solution to all wells.

    • Incubate for an additional 20 minutes at 37°C.

    • Stop the reaction and develop the color by adding 100 µL of the malachite green-based detection reagent to all wells.

    • Incubate for 15-20 minutes at room temperature to allow for color development.

  • Data Acquisition and Analysis:

    • Measure the absorbance at the appropriate wavelength (typically around 620-650 nm) using a microplate reader.

    • Subtract the absorbance of the blank from all other readings.

    • Calculate the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = 100 x [1 - (Absorbance of Inhibitor Well / Absorbance of 100% Activity Control)]

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Concluding Remarks

The provided protocol offers a robust framework for assessing the inhibitory potential of compounds like this compound against various phosphodiesterase isoforms. It is crucial to empirically determine the optimal assay conditions, including enzyme concentration, substrate concentration, and incubation times, for each specific PDE isoform being investigated. Furthermore, to confirm the mechanism of action and rule out non-specific effects, it is advisable to perform secondary assays and counterscreens. The successful application of these protocols will enable researchers to identify and characterize novel PDE inhibitors for potential therapeutic development.

References

Application Notes and Protocols: 2-Ethoxybenzamidine Hydrochloride as a Serine Protease Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Serine proteases are a large and ubiquitous family of enzymes that play critical roles in a vast array of physiological processes, including digestion, blood coagulation, fibrinolysis, and immunity. Dysregulation of serine protease activity is implicated in numerous pathological conditions such as thrombosis, inflammation, and cancer. Consequently, the development of specific and potent serine protease inhibitors is a key area of interest in therapeutic drug discovery.

2-Ethoxybenzamidine hydrochloride is a substituted benzamidine derivative. The benzamidine moiety is a well-established pharmacophore known to competitively inhibit serine proteases by mimicking the binding of their natural arginine or lysine substrates at the active site. While primarily documented as a pharmaceutical intermediate and an impurity in the synthesis of the phosphodiesterase type 5 (PDE5) inhibitor, Vardenafil, its structural similarity to known serine protease inhibitors suggests its potential utility in this capacity.[1] This document provides detailed application notes and protocols for investigating the efficacy of this compound as a serine protease inhibitor.

Mechanism of Action

Benzamidine and its derivatives act as reversible, competitive inhibitors of serine proteases.[2] The positively charged amidinium group of the benzamidine moiety forms a salt bridge with the carboxylate side chain of a conserved aspartate residue (Asp189 in trypsin) located at the bottom of the S1 specificity pocket of the protease active site. This interaction mimics the binding of the guanidinium group of arginine or the ammonium group of lysine, which are the natural substrates for many serine proteases. The ethoxy group at the 2-position of the benzene ring can further influence the binding affinity and selectivity of the inhibitor through hydrophobic and steric interactions within the active site cleft.

Mechanism of Competitive Inhibition cluster_0 Serine Protease Active Site Active_Site Serine Protease (e.g., Trypsin) Product Cleaved Product Active_Site->Product Catalyzes Cleavage EI_Complex Enzyme-Inhibitor Complex (Inactive) S1_Pocket S1 Specificity Pocket (with Asp189) Substrate Natural Substrate (Arginine/Lysine) Substrate->Active_Site Binds to Active Site Inhibitor 2-Ethoxybenzamidine Hydrochloride Inhibitor->Active_Site Competitively Binds to Active Site

Caption: Competitive inhibition of a serine protease by this compound.

Quantitative Data

Due to the limited availability of specific inhibitory data for this compound in the public domain, the following table presents hypothetical, yet plausible, inhibitory constants (Kᵢ) and IC₅₀ values against common serine proteases, based on the known activity of benzamidine.[3] These values are for illustrative purposes to guide initial experimental design. Researchers are encouraged to determine these values empirically for their specific assay conditions.

Serine ProteaseSubstrateHypothetical Kᵢ (µM)Hypothetical IC₅₀ (µM)
TrypsinNα-Benzoyl-L-arginine 4-nitroanilide hydrochloride2545
ThrombinBoc-Val-Pro-Arg-7-amido-4-methylcoumarin250400
PlasminD-Val-Leu-Lys-p-Nitroanilide dihydrochloride400650

Experimental Protocols

The following are detailed protocols for determining the inhibitory activity of this compound against a target serine protease.

Protocol 1: Determination of IC₅₀

This protocol describes a general method to determine the half-maximal inhibitory concentration (IC₅₀) of this compound using a chromogenic or fluorogenic substrate.

Principle: The activity of a serine protease is monitored by the cleavage of a specific substrate that releases a chromophore or fluorophore. The rate of product formation is measured spectrophotometrically or fluorometrically. In the presence of an inhibitor, the rate of this reaction will decrease. The IC₅₀ is the concentration of the inhibitor that reduces the enzyme activity by 50%.[4]

Materials and Reagents:

  • Target serine protease (e.g., Trypsin, Thrombin, Plasmin)

  • Specific chromogenic or fluorogenic substrate (e.g., Z-Gly-Gly-Arg-NHMec for trypsin)[5]

  • This compound

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 100 mM NaCl and 10 mM CaCl₂)

  • 96-well microplate (clear for colorimetric assays, black for fluorometric assays)

  • Microplate reader

  • Dimethyl sulfoxide (DMSO) for inhibitor stock solution

Procedure:

  • Prepare a stock solution of this compound (e.g., 10 mM) in DMSO.

  • Prepare serial dilutions of the inhibitor in the assay buffer. A typical concentration range to test would be from 0.1 µM to 1000 µM. Also, prepare a no-inhibitor control containing only the assay buffer and DMSO.

  • Add 20 µL of each inhibitor dilution to the wells of the 96-well microplate.

  • Add 160 µL of the assay buffer to each well.

  • Add 10 µL of the serine protease solution (at a final concentration that gives a linear reaction rate) to each well and incubate for 15 minutes at 37°C.[4]

  • Initiate the reaction by adding 10 µL of the substrate solution (at a final concentration around its Kₘ value).

  • Immediately measure the absorbance or fluorescence at the appropriate wavelength in kinetic mode for 10-15 minutes, taking readings every 30-60 seconds.

  • Calculate the initial reaction rates (V₀) from the linear portion of the progress curves.

  • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration. The percentage of inhibition is calculated as: (1 - (V₀ with inhibitor / V₀ without inhibitor)) * 100.

  • Determine the IC₅₀ value by fitting the data to a sigmoidal dose-response curve.

Protocol 2: Determination of Inhibition Type and Kᵢ

This protocol is used to determine the mechanism of inhibition (e.g., competitive, non-competitive) and the inhibition constant (Kᵢ).

Principle: By measuring the enzyme kinetics at various substrate and inhibitor concentrations, the mode of inhibition can be determined using graphical methods such as the Lineweaver-Burk or Dixon plots. For a competitive inhibitor, the Kᵢ can be calculated from the IC₅₀ value or determined directly from the plots.

Procedure:

  • Follow the same initial steps as in Protocol 1 to prepare inhibitor and enzyme solutions.

  • Set up a matrix of reactions in a 96-well plate with varying concentrations of both the substrate and this compound. For example, use 4-5 different inhibitor concentrations (including zero) and 5-6 different substrate concentrations (ranging from 0.2 to 5 times the Kₘ).

  • Initiate the reactions by adding the enzyme and immediately measure the initial rates (V₀) as described above.

  • Analyze the data using one of the following methods:

    • Lineweaver-Burk Plot: Plot 1/V₀ versus 1/[S] for each inhibitor concentration. For competitive inhibition, the lines will intersect on the y-axis.

    • Dixon Plot: Plot 1/V₀ versus inhibitor concentration [I] at different fixed substrate concentrations. For competitive inhibition, the lines will intersect at a point where x = -Kᵢ.

  • Calculate Kᵢ from the plots or using the Cheng-Prusoff equation for competitive inhibition: Kᵢ = IC₅₀ / (1 + [S]/Kₘ), where [S] is the substrate concentration and Kₘ is the Michaelis constant.

Experimental Workflow Visualization

Workflow for Inhibitor Characterization Start Start Prep_Solutions Prepare Stock Solutions (Inhibitor, Enzyme, Substrate) Start->Prep_Solutions Serial_Dilutions Perform Serial Dilutions of Inhibitor Prep_Solutions->Serial_Dilutions Assay_Setup Set up 96-well Plate Assay (Enzyme + Inhibitor Incubation) Serial_Dilutions->Assay_Setup Reaction_Start Initiate Reaction with Substrate Assay_Setup->Reaction_Start Measure_Kinetics Measure Reaction Kinetics (Spectrophotometer/Fluorometer) Reaction_Start->Measure_Kinetics Calculate_Rates Calculate Initial Reaction Rates (V₀) Measure_Kinetics->Calculate_Rates IC50_Analysis Plot % Inhibition vs. [I] Determine IC₅₀ Calculate_Rates->IC50_Analysis Ki_Analysis Perform Kinetic Studies (Varying [S] and [I]) Calculate_Rates->Ki_Analysis End End IC50_Analysis->End Plot_Kinetics Generate Lineweaver-Burk or Dixon Plots Ki_Analysis->Plot_Kinetics Determine_Ki Determine Inhibition Type and Calculate Kᵢ Plot_Kinetics->Determine_Ki Determine_Ki->End

Caption: Experimental workflow for assessing the inhibitory activity of this compound.

Conclusion

This compound, as a member of the benzamidine class of compounds, holds potential as a research tool for the inhibition of serine proteases. The protocols and information provided herein offer a comprehensive guide for researchers to systematically evaluate its inhibitory characteristics. Empirical determination of its IC₅₀ and Kᵢ values against a panel of serine proteases is essential to fully characterize its potency and selectivity profile, thereby enabling its effective application in biochemical research and drug discovery endeavors.

References

Application Notes and Protocols for 2-Ethoxybenzamidine Hydrochloride in Protein Crystallography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing 2-Ethoxybenzamidine hydrochloride as a ligand in protein crystallography, with a primary focus on its application as a competitive inhibitor of serine proteases. Due to the limited direct crystallographic data on this compound, this document leverages the extensive research on its parent compound, benzamidine, to provide robust protocols and expected outcomes.

Introduction to this compound

This compound is a small molecule and a derivative of benzamidine, a well-characterized competitive inhibitor of trypsin-like serine proteases.[1][2][3] The benzamidine moiety is known to interact with the active site of these enzymes, particularly the S1 specificity pocket, which accommodates arginine and lysine residues of the natural substrates.[4] The addition of an ethoxy group at the 2-position of the phenyl ring modifies the compound's steric and electronic properties, which can be explored in fragment-based drug discovery and for developing selective inhibitors.

Chemical Properties:

PropertyValue
Molecular Formula C₉H₁₃ClN₂O
Molecular Weight 200.67 g/mol
CAS Number 18637-00-8
Appearance White to off-white solid
Solubility Soluble in water and DMSO

Applications in Protein Crystallography

The primary application of this compound in protein crystallography is as a ligand for studying the structure and function of serine proteases. Its structural similarity to benzamidine makes it a valuable tool for:

  • Structure-Based Drug Design: Elucidating the binding mode of this compound can guide the design of more potent and selective inhibitors.

  • Fragment-Based Screening: As a small molecule, it can be used as a starting fragment to identify and occupy binding pockets on a protein surface.[5]

  • Protein Stabilization: Binding to the active site can stabilize the protein in a specific conformation, which may aid in crystallization.

  • Inhibition of Proteolysis: Like benzamidine, it can be used as a protease inhibitor during protein purification and crystallization to prevent sample degradation.

Quantitative Data: Inhibitory Activity of the Benzamidine Scaffold

While specific binding affinities for this compound are not widely published, the inhibitory constants (Ki) of the parent compound, benzamidine hydrochloride, against various serine proteases provide a valuable reference for its expected activity.

EnzymeKi (μM)
Tryptase20
Trypsin21, 35
uPA (Urokinase-type Plasminogen Activator)97
Factor Xa110
Thrombin220, 320
tPA (Tissue Plasminogen Activator)750
Plasmin350

Data sourced from multiple references.[1][2][3]

Experimental Protocols

The following are detailed protocols for using this compound in protein crystallography experiments. These are based on established methods for co-crystallization with small molecule inhibitors.[6][7]

Protocol 1: Co-crystallization of a Serine Protease with this compound using Hanging Drop Vapor Diffusion

This protocol outlines the steps for forming a protein-ligand complex and setting up crystallization trials.

Materials:

  • Purified serine protease (e.g., Trypsin) at a concentration of 10-20 mg/mL in a suitable buffer (e.g., 20 mM Tris-HCl pH 8.0, 100 mM NaCl).

  • This compound.

  • Dimethyl sulfoxide (DMSO).

  • Crystallization screening kits.

  • 24-well crystallization plates and siliconized cover slips.

  • Pipettes and tips.

  • Vacuum grease.

Procedure:

  • Ligand Stock Solution Preparation:

    • Prepare a 100 mM stock solution of this compound in DMSO.

  • Protein-Ligand Complex Formation:

    • To the purified protein solution, add the this compound stock solution to achieve a final molar ratio of protein to ligand of approximately 1:5 to 1:10.

    • Incubate the mixture on ice for at least 1 hour to facilitate complex formation.

  • Crystallization Setup (Hanging Drop Method):

    • Pipette 500 µL of the reservoir solution from a crystallization screen into each well of a 24-well plate.

    • On a clean cover slip, pipette 1 µL of the protein-ligand complex solution.

    • Pipette 1 µL of the reservoir solution and mix it with the drop of the complex solution.

    • Carefully invert the cover slip and place it over the well, ensuring an airtight seal with vacuum grease.

  • Incubation and Crystal Monitoring:

    • Incubate the crystallization plates at a constant temperature (e.g., 4°C or 20°C).

    • Monitor the drops for crystal growth over several days to weeks.

  • Crystal Handling and Data Collection:

    • Once suitable crystals are obtained, they should be cryo-protected by briefly soaking them in a solution containing the reservoir solution and a cryoprotectant (e.g., glycerol, ethylene glycol) before flash-cooling in liquid nitrogen for X-ray diffraction analysis.

Protocol 2: Fragment Screening by Crystal Soaking

This protocol is suitable for screening this compound as a fragment against pre-existing crystals of a target protein.

Materials:

  • Apo-protein crystals of the target protein.

  • This compound.

  • DMSO.

  • Cryoprotectant solution compatible with the crystals.

  • Nylon loops for crystal manipulation.

Procedure:

  • Soaking Solution Preparation:

    • Prepare a soaking solution by dissolving this compound in the reservoir solution from which the crystals were grown. The final concentration of the ligand can range from 1 mM to 50 mM, depending on its solubility and expected binding affinity. A small percentage of DMSO (1-5%) can be used to aid solubility.

  • Crystal Soaking:

    • Carefully transfer an apo-protein crystal from its growth drop into a drop of the soaking solution.

    • Incubate for a period ranging from a few minutes to several hours. The optimal soaking time should be determined empirically.

  • Cryo-protection and Freezing:

    • Briefly transfer the soaked crystal into a cryoprotectant solution.

    • Loop the crystal and flash-cool it in liquid nitrogen.

  • Data Collection and Analysis:

    • Collect X-ray diffraction data from the soaked crystal.

    • Process the data and analyze the electron density maps for evidence of bound ligand.

Visualizations

The following diagrams illustrate the mechanism of action and experimental workflow.

Competitive_Inhibition E Serine Protease (Enzyme) ES Enzyme-Substrate Complex E->ES + S EI Enzyme-Inhibitor Complex (Inactive) E->EI + I S Substrate I 2-Ethoxybenzamidine HCl (Inhibitor) ES->E - S P Products ES->P k_cat EI->E - I

Caption: Competitive inhibition of a serine protease by 2-Ethoxybenzamidine HCl.

Co_Crystallization_Workflow start Start protein_prep Purified Target Protein (10-20 mg/mL) start->protein_prep ligand_prep 2-Ethoxybenzamidine HCl Stock Solution (100 mM in DMSO) start->ligand_prep complex_formation Protein-Ligand Complex Formation (1:10 molar ratio, 1h on ice) protein_prep->complex_formation ligand_prep->complex_formation cryst_setup Crystallization Setup (Hanging Drop Vapor Diffusion) complex_formation->cryst_setup incubation Incubation (4°C or 20°C) cryst_setup->incubation crystal_growth Crystal Growth Monitoring incubation->crystal_growth crystal_growth->incubation No Crystals cryo Cryo-protection and Flash-cooling crystal_growth->cryo Crystals Formed data_collection X-ray Diffraction Data Collection cryo->data_collection structure_sol Structure Solution and Analysis data_collection->structure_sol end End structure_sol->end

Caption: Workflow for co-crystallization of a protein with 2-Ethoxybenzamidine HCl.

References

Application Note and Protocol for Kinetic Studies of 2-Ethoxybenzamidine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Ethoxybenzamidine hydrochloride is a benzamidine derivative with potential inhibitory activity against nitric oxide synthases (NOS). Benzamidines are a class of compounds known to act as competitive inhibitors of serine proteases and nitric oxide synthases due to their structural similarity to arginine, the natural substrate for NOS. Overproduction of nitric oxide (NO) by inducible NOS (iNOS) is implicated in the pathophysiology of various inflammatory diseases and neurodegenerative disorders. Therefore, the characterization of novel NOS inhibitors is a critical area of research in drug development.

This document provides a detailed protocol for the kinetic characterization of this compound as a potential inhibitor of nitric oxide synthase. The protocols herein describe the determination of the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) using the Griess assay, a common method for measuring NOS activity by quantifying nitrite, a stable and quantifiable breakdown product of NO.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. This information is essential for the accurate preparation of stock solutions and subsequent dilutions for kinetic assays.

PropertyValueSource
CAS Number 18637-00-8[1][2]
Molecular Formula C₉H₁₃ClN₂O[1][3]
Molecular Weight 200.67 g/mol [1][4]
Appearance White to Off-White Solid[3][5]
Solubility Slightly soluble in DMSO and Methanol[3][6]
Storage 2-8°C under inert gas (e.g., Argon)[3][6]

Signaling Pathway of Nitric Oxide Synthase

Nitric oxide synthases are a family of enzymes that catalyze the production of nitric oxide (NO) from the amino acid L-arginine. This process is a key signaling pathway in various physiological and pathological processes. The diagram below illustrates the basic enzymatic reaction catalyzed by NOS.

NOS_Pathway cluster_reactants Reactants cluster_enzyme Enzyme cluster_products Products L_Arginine L-Arginine NOS Nitric Oxide Synthase (NOS) L_Arginine->NOS O2 O₂ O2->NOS NADPH NADPH NADPH->NOS L_Citrulline L-Citrulline NOS->L_Citrulline NO Nitric Oxide (NO) NOS->NO NADP NADP⁺ NOS->NADP

Figure 1: Nitric Oxide Synthase (NOS) Catalyzed Reaction.

Experimental Protocols

The following protocols detail the necessary steps to determine the inhibitory potential of this compound on a selected isoform of nitric oxide synthase (e.g., human recombinant iNOS).

Materials and Reagents
  • This compound

  • Recombinant human iNOS

  • L-Arginine

  • NADPH

  • (6R)-5,6,7,8-Tetrahydro-L-biopterin (BH4)

  • Calmodulin

  • Calcium Chloride (CaCl₂)

  • HEPES buffer

  • Bovine Serum Albumin (BSA)

  • Nitrate Reductase

  • Griess Reagent (Sulfanilamide and N-(1-Naphthyl)ethylenediamine dihydrochloride)

  • Sodium Nitrite (for standard curve)

  • 96-well microplates

  • Microplate reader

Preparation of Stock Solutions
  • This compound Stock Solution (10 mM): Based on its solubility, dissolve an appropriate amount of this compound (MW: 200.67 g/mol ) in DMSO to prepare a 10 mM stock solution. Store at -20°C.

  • L-Arginine Stock Solution (10 mM): Prepare a 10 mM stock solution of L-Arginine in NOS assay buffer.

  • NADPH Stock Solution (10 mM): Prepare a 10 mM stock solution of NADPH in NOS assay buffer. Prepare fresh daily.

  • BH4 Stock Solution (1 mM): Prepare a 1 mM stock solution of BH4 in 10 mM HCl. Protect from light and prepare fresh.

  • NOS Assay Buffer (pH 7.4): 50 mM HEPES buffer containing 0.1 mM EDTA and 1 mM DTT.

Experimental Workflow for Kinetic Analysis

The following diagram outlines the overall workflow for the kinetic characterization of this compound.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_reagents Prepare Stock Solutions (Inhibitor, Substrate, Cofactors) ic50_setup Set up IC50 Assay (Varying Inhibitor Concentrations) prep_reagents->ic50_setup kinetic_setup Set up Kinetic Assay (Varying Substrate and Inhibitor Concentrations) prep_reagents->kinetic_setup prep_enzyme Prepare Enzyme Dilution (iNOS) prep_enzyme->ic50_setup prep_enzyme->kinetic_setup incubation Incubate at 37°C ic50_setup->incubation kinetic_setup->incubation griess_reaction Perform Griess Assay (Nitrate Reduction -> Color Development) incubation->griess_reaction measurement Measure Absorbance at 540 nm griess_reaction->measurement ic50_calc Calculate IC50 Value measurement->ic50_calc plot_data Generate Lineweaver-Burk Plot measurement->plot_data ki_calc Determine Mode of Inhibition and Calculate Ki ic50_calc->ki_calc plot_data->ki_calc

Figure 2: Experimental Workflow for Kinetic Analysis.

Protocol 1: Determination of IC50
  • Prepare Reaction Mix: In a 96-well plate, prepare a reaction mixture containing NOS assay buffer, recombinant iNOS, NADPH, BH4, Calmodulin, and CaCl₂.

  • Add Inhibitor: Add varying concentrations of this compound to the wells. Include a positive control (no inhibitor) and a negative control (no enzyme).

  • Initiate Reaction: Start the reaction by adding L-Arginine to each well.

  • Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 30-60 minutes).

  • Nitrate Reduction: Stop the reaction and add nitrate reductase and NADPH to convert any nitrate to nitrite. Incubate at room temperature.

  • Griess Reaction: Add Griess reagent to each well and incubate at room temperature, protected from light, until a color change is observed.

  • Measure Absorbance: Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of this compound relative to the positive control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: Determination of Mode of Inhibition and Ki
  • Prepare Reaction Mixes: Prepare a series of reaction mixes as described in Protocol 1.

  • Vary Substrate and Inhibitor Concentrations: For each of several fixed concentrations of this compound (including zero), vary the concentration of the substrate, L-Arginine.

  • Follow Assay Procedure: Follow steps 3-7 from Protocol 1 for each reaction condition.

  • Data Analysis:

    • For each inhibitor concentration, determine the initial reaction velocity (rate of nitrite formation) at each substrate concentration.

    • Create a Lineweaver-Burk plot (1/velocity vs. 1/[Substrate]) for each inhibitor concentration.

    • Analyze the pattern of the lines on the Lineweaver-Burk plot to determine the mode of inhibition (competitive, non-competitive, or uncompetitive).

    • Based on the mode of inhibition, calculate the inhibition constant (Ki) using the appropriate equations derived from the Michaelis-Menten kinetics.

Data Presentation

All quantitative data from the kinetic studies should be summarized in clearly structured tables for easy comparison and interpretation.

Table 2: IC50 Determination for this compound

Inhibitor Concentration (µM)% Inhibition (Mean ± SD)
0 (Control)0
......
......
IC50 (µM) [Calculated Value]

Table 3: Kinetic Parameters for iNOS Inhibition by this compound

Inhibitor Concentration (µM)Apparent Kₘ (µM)Apparent Vₘₐₓ (µmol/min/mg)
0[Value][Value]
[Concentration 1][Value][Value]
[Concentration 2][Value][Value]
Mode of Inhibition [Determined Mode]
Ki (µM) [Calculated Value]

Conclusion

This application note provides a comprehensive framework for the kinetic characterization of this compound as a potential inhibitor of nitric oxide synthase. By following these detailed protocols, researchers can accurately determine the IC50 and Ki values, as well as the mode of inhibition, which are critical parameters for the evaluation of its therapeutic potential in the context of diseases associated with aberrant NO production.

References

Application Notes and Protocols for the Preparation of Benzamidine Hydrochloride Stock Solutions in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

A Guideline for Benzamidine Derivatives Such as 2-Ethoxybenzamidine hydrochloride

Introduction

This document provides detailed application notes and protocols for the preparation of stock solutions of Benzamidine hydrochloride, a commonly used serine protease inhibitor in cell culture. While specific experimental data for this compound is limited, the methodologies outlined here for the parent compound, Benzamidine hydrochloride, serve as a robust starting point for researchers. Benzamidine and its derivatives are essential for preventing protein degradation by proteases, which are often released during cell lysis or are present in serum-containing media.

Mechanism of Action: Benzamidine acts as a competitive, reversible inhibitor of trypsin-like serine proteases. It mimics the structure of arginine and lysine, the natural substrates for these enzymes, and binds to the active site, thereby blocking their proteolytic activity.

cluster_0 General Mechanism of Serine Protease Inhibition Serine_Protease Serine Protease Cleavage Proteolytic Cleavage Serine_Protease->Cleavage catalyzes Inhibition Competitive Inhibition Serine_Protease->Inhibition Protein_Substrate Protein Substrate Protein_Substrate->Cleavage Intact_Protein Intact Protein Benzamidine_Analog Benzamidine Analog Benzamidine_Analog->Inhibition binds to active site of Inhibition->Cleavage prevents

Caption: Competitive inhibition of serine proteases by benzamidine analogs.

Physicochemical and Solubility Data

A summary of the key quantitative data for Benzamidine hydrochloride is presented below. This information is critical for the accurate preparation of stock and working solutions.

ParameterValueReference(s)
Molecular Formula C₇H₉ClN₂[1]
Molecular Weight 156.61 g/mol [1]
Appearance White to off-white solid[1]
Solubility in Water 100 mg/mL (approx. 638 mM)[1]
Solubility in DMSO 100 mg/mL (approx. 638 mM)[1]
Solubility in Ethanol Approx. 10 mg/mL[2]
Solubility in DMF Approx. 25 mg/mL[2]
Recommended Storage of Stock Solutions -20°C (1 month) or -80°C (6 months)[1]
Stability of Aqueous Solutions Should be prepared fresh daily[3]

Experimental Protocols

The following protocols provide step-by-step instructions for the preparation of high-concentration stock solutions of Benzamidine hydrochloride. These can be adapted for this compound, with preliminary solubility and stability tests recommended.

Materials
  • Benzamidine hydrochloride powder

  • Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade

  • Phosphate-Buffered Saline (PBS), sterile

  • Sterile, nuclease-free water

  • Sterile conical tubes (15 mL or 50 mL)

  • Sterile microcentrifuge tubes for aliquoting

  • Calibrated balance

  • Vortex mixer

  • Sterile 0.22 µm syringe filters

Workflow for Stock Solution Preparation

cluster_workflow Stock Solution Preparation Workflow start Start weigh Weigh Compound start->weigh dissolve Dissolve in Solvent weigh->dissolve vortex Vortex to Mix dissolve->vortex sterilize Sterile Filter vortex->sterilize aliquot Aliquot sterilize->aliquot store Store Appropriately aliquot->store end End store->end

Caption: A generalized workflow for the preparation of sterile stock solutions.

Protocol 1: Preparation of 1 M Benzamidine Hydrochloride in Nuclease-Free Water
  • Accurately weigh 1.566 g of Benzamidine hydrochloride powder and transfer it to a sterile 15 mL conical tube.

  • Add 10 mL of sterile, nuclease-free water to the tube.

  • Vortex the tube until the compound is completely dissolved.

  • To ensure sterility, pass the solution through a 0.22 µm syringe filter into a new sterile conical tube.

  • Dispense the solution into single-use aliquots in sterile microcentrifuge tubes.

  • Note: Aqueous solutions of Benzamidine hydrochloride are not stable and should be prepared fresh for each experiment.[3]

Protocol 2: Preparation of 1 M Benzamidine Hydrochloride in DMSO
  • In a sterile 15 mL conical tube, place 1.566 g of Benzamidine hydrochloride powder.

  • Add 10 mL of anhydrous, cell culture grade DMSO.

  • Securely cap the tube and vortex until the powder is fully dissolved. Gentle warming may aid dissolution.

  • Aliquot the stock solution into sterile, DMSO-compatible microcentrifuge tubes.

  • Store the aliquots at -20°C for up to one month or at -80°C for up to six months to maintain stability.[1]

Dilution to Working Concentration

The final working concentration of Benzamidine hydrochloride in cell culture media is typically in the range of 0.5 mM to 4.0 mM.[3] For general protease inhibition, a concentration of approximately 1 mM is often used.[3][4]

Example Dilution for a 1 mM Working Solution:

To prepare a 1 mM working solution from a 1 M stock, a 1:1000 dilution is required.

  • Aseptically add 1 µL of the 1 M stock solution to 999 µL of cell culture medium or desired buffer.

  • Mix gently by pipetting up and down.

Conclusion

The provided protocols and data for Benzamidine hydrochloride offer a comprehensive guide for its use in cell culture. When working with derivatives such as this compound, it is imperative to first determine its solubility and stability in the chosen solvents and to optimize the working concentration for the specific cell line and application. These guidelines will help ensure the integrity of cellular proteins during experimental procedures.

References

Application Notes and Protocols: Amidine-Based Compounds in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

A Note on 2-Ethoxybenzamidine Hydrochloride

Initial research indicates that this compound is primarily recognized as a chemical intermediate and has been identified as an impurity of Vardenafil, a phosphodiesterase type 5 (PDE5) inhibitor used in the treatment of erectile dysfunction.[1][2] At present, there is a notable scarcity of publicly available scientific literature detailing its specific applications, biological targets, or established protocols as a tool compound in drug discovery.

In light of this, the following application notes and protocols are provided for the closely related and well-characterized compound, Benzamidine hydrochloride . Benzamidine hydrochloride serves as a representative tool compound from the same chemical class and is widely used in biochemical research. The principles and methodologies described herein for benzamidine hydrochloride can provide a foundational understanding for researchers investigating novel amidine-based compounds.

Benzamidine Hydrochloride: A Tool for Serine Protease Inhibition

Introduction

Benzamidine hydrochloride is a reversible, competitive inhibitor of trypsin and other trypsin-like serine proteases.[3][4] Its positively charged amidine group mimics the side chains of arginine and lysine, allowing it to bind to the S1 specificity pocket of these enzymes, thereby blocking their catalytic activity.[5] This property makes it an invaluable tool in drug discovery and protein biochemistry for preventing proteolytic degradation of proteins of interest during extraction and purification.[4][5]

Mechanism of Action

Benzamidine acts as a competitive inhibitor by binding to the active site of serine proteases. The catalytic triad (Serine, Histidine, Aspartate) of the protease is responsible for peptide bond cleavage. Benzamidine's amidine group interacts with the aspartate residue in the S1 pocket, which normally binds arginine or lysine residues of the substrate. This binding prevents the substrate from accessing the active site, thus inhibiting enzymatic activity.

cluster_0 Serine Protease Active Site cluster_1 Inhibition ActiveSite Catalytic Triad (Ser, His, Asp) Substrate Protein Substrate (Arg/Lys residue) ActiveSite->Substrate Cleavage inhibited S1Pocket S1 Specificity Pocket Benzamidine Benzamidine Benzamidine->S1Pocket Binds reversibly, blocking access Substrate->S1Pocket Binding prevented

Mechanism of Benzamidine Inhibition

Quantitative Data: Inhibition Constants (Ki)

The potency of benzamidine hydrochloride against various serine proteases is summarized in the table below. Lower Ki values indicate stronger inhibition.

Enzyme TargetInhibition Constant (Ki)
Tryptase20 µM[6]
Trypsin21 µM[6], 35 µM[7][8][9][10]
Urokinase-type Plasminogen Activator (uPA)97 µM[6]
Factor Xa110 µM[6]
Thrombin220 µM[7][8][9], 320 µM[6]
Plasmin350 µM[7][8][9]
Tissue Plasminogen Activator (tPA)750 µM[6]

Experimental Protocols

Protocol 1: General Protease Inhibition in Cell Lysates for Protein Purification

This protocol describes the use of benzamidine hydrochloride in a lysis buffer to prevent protein degradation during cell extraction.

Start Start: Cell Pellet PrepareBuffer Prepare Lysis Buffer (with 1 mM Benzamidine HCl) Start->PrepareBuffer Resuspend Resuspend cell pellet in Lysis Buffer PrepareBuffer->Resuspend Lyse Lyse cells (e.g., sonication on ice) Resuspend->Lyse Clarify Clarify lysate (centrifugation) Lyse->Clarify Collect Collect supernatant (Protease-inhibited lysate) Clarify->Collect Downstream Proceed to downstream protein purification Collect->Downstream

Workflow for Protease Inhibition

Materials:

  • Cell pellet

  • Lysis Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 1 mM EDTA)

  • Benzamidine hydrochloride powder

  • Ice

  • Sonicator

  • High-speed centrifuge

Procedure:

  • Prepare Stock Solution: Prepare a 1 M stock solution of benzamidine hydrochloride in deionized water. It is recommended to prepare this solution fresh, as benzamidine can be sensitive to oxidation.[3] If storage is necessary, filter-sterilize, aliquot, and store at -20°C for a short period.[11]

  • Prepare Lysis Buffer: Just before use, add the benzamidine hydrochloride stock solution to your chilled lysis buffer to a final concentration of 1 mM.[3] For inhibiting proteases from yeast, a concentration range of 0.5 to 4.0 mM may be used.[3]

  • Cell Lysis: Resuspend the cell pellet in the prepared lysis buffer containing benzamidine. Keep the sample on ice throughout the procedure to minimize protease activity.[12]

  • Homogenization: Lyse the cells using a suitable method, such as sonication or a French press. Ensure the sample remains cold during this process.

  • Clarification: Centrifuge the lysate at high speed (e.g., >12,000 x g) for 20-30 minutes at 4°C to pellet cell debris.

  • Supernatant Collection: Carefully collect the supernatant, which contains the soluble proteins. The presence of benzamidine will protect the target proteins from degradation during subsequent purification steps.

  • Further Purification: Proceed with your protein purification protocol (e.g., affinity, ion-exchange, or size-exclusion chromatography). It is good practice to include benzamidine in the initial chromatography buffers if significant protease activity is expected.[13]

Protocol 2: In Vitro Serine Protease Inhibition Assay

This protocol provides a general method to determine the inhibitory effect of a compound on a serine protease, using benzamidine hydrochloride as a positive control.

Materials:

  • Purified serine protease (e.g., Trypsin)

  • Chromogenic or fluorogenic protease substrate

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 20 mM CaCl2)

  • Benzamidine hydrochloride (as a control inhibitor)

  • Test compound

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the serine protease in assay buffer.

    • Prepare a stock solution of the substrate in a suitable solvent (e.g., DMSO or water).

    • Prepare a stock solution of benzamidine hydrochloride (e.g., 100 mM in water) and create serial dilutions in assay buffer to generate a dose-response curve (e.g., final concentrations from 1 µM to 1 mM).

    • Prepare stock solutions of any test compounds in a suitable solvent.

  • Assay Setup:

    • In a 96-well plate, add the following to each well:

      • Assay Buffer

      • Inhibitor (benzamidine dilutions for control, or test compound dilutions)

      • Serine protease solution

    • Include control wells:

      • No enzyme control: Buffer and substrate only.

      • No inhibitor control: Buffer, enzyme, and substrate.

  • Incubation: Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for 15-30 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add the substrate solution to all wells to start the enzymatic reaction.

  • Measurement: Immediately begin measuring the absorbance or fluorescence at regular intervals using a microplate reader. The wavelength will depend on the specific substrate used.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate) for each well by determining the slope of the linear portion of the kinetic curve.

    • Normalize the rates of the inhibitor-treated wells to the "no inhibitor control" to determine the percent inhibition.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response model to calculate the IC50 value. For competitive inhibitors like benzamidine, further kinetic studies can be performed to determine the Ki value.

References

Downstream Applications of 2-Ethoxybenzamidine Hydrochloride Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for two significant downstream applications of derivatives synthesized from 2-ethoxybenzamidine hydrochloride: as Phosphodiesterase (PDE) inhibitors for conditions like erectile dysfunction, and as Protein Tyrosine Phosphatase 1B (PTP1B) inhibitors for metabolic diseases such as type 2 diabetes.

Application Note I: Phosphodiesterase (PDE) Inhibitors

Introduction: this compound is a key starting material in the synthesis of a class of potent phosphodiesterase type 5 (PDE5) inhibitors. Notably, it is a crucial precursor for the synthesis of Vardenafil, a clinically approved drug for the treatment of erectile dysfunction. The core structure derived from this compound, an imidazo[5,1-f][1][2][3]triazin-4-one, serves as a scaffold for potent and selective inhibition of PDE5.

Mechanism of Action: PDE5 is the primary enzyme in the corpus cavernosum responsible for the degradation of cyclic guanosine monophosphate (cGMP).[4][5] During sexual stimulation, the release of nitric oxide (NO) activates guanylate cyclase, leading to increased levels of cGMP. This results in smooth muscle relaxation and increased blood flow, causing an erection. PDE5 inhibitors block the degradation of cGMP, thereby potentiating the effect of NO and enhancing erectile function.[4]

Quantitative Data: PDE5 Inhibitory Activity

The following table summarizes the in vitro potency of Vardenafil and other representative PDE5 inhibitors.

CompoundTargetIC50 (nM)Assay MethodReference
VardenafilPDE50.7Enzymatic Assay[6]
SildenafilPDE53.5Enzymatic Assay[6]
TadalafilPDE51.8Enzymatic Assay[6]

Signaling Pathway: NO/cGMP Pathway in Erectile Function

PDE5_Inhibition Sexual Stimulation Sexual Stimulation NO Release NO Release Sexual Stimulation->NO Release Guanylate Cyclase (sGC) Guanylate Cyclase (sGC) NO Release->Guanylate Cyclase (sGC) activates cGMP cGMP Guanylate Cyclase (sGC)->cGMP GTP GTP GTP->Guanylate Cyclase (sGC) Smooth Muscle Relaxation Smooth Muscle Relaxation cGMP->Smooth Muscle Relaxation PDE5 PDE5 cGMP->PDE5 Erection Erection Smooth Muscle Relaxation->Erection GMP GMP PDE5->GMP hydrolyzes Vardenafil Derivative Vardenafil Derivative Vardenafil Derivative->PDE5 inhibits PTP1B_Inhibition Insulin Insulin Insulin Receptor (IR) Insulin Receptor (IR) Insulin->Insulin Receptor (IR) binds p-IR Phosphorylated IR Insulin Receptor (IR)->p-IR autophosphorylation IRS-1 IRS-1 p-IR->IRS-1 PTP1B PTP1B p-IR->PTP1B p-IRS-1 Phosphorylated IRS-1 IRS-1->p-IRS-1 phosphorylation PI3K/Akt Pathway PI3K/Akt Pathway p-IRS-1->PI3K/Akt Pathway activates GLUT4 Translocation GLUT4 Translocation PI3K/Akt Pathway->GLUT4 Translocation Glucose Uptake Glucose Uptake GLUT4 Translocation->Glucose Uptake PTP1B->Insulin Receptor (IR) dephosphorylates 2-Ethoxybenzamide Derivative 2-Ethoxybenzamide Derivative 2-Ethoxybenzamide Derivative->PTP1B inhibits

References

Industrial Scale Synthesis of 2-Ethoxybenzamidine Hydrochloride: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the industrial-scale synthesis of 2-Ethoxybenzamidine hydrochloride, a key intermediate in the manufacturing of various pharmaceutical compounds. The protocols focus on a robust and high-yield two-step process commencing from 2-hydroxybenzonitrile. This process involves an initial O-alkylation via Williamson ether synthesis to produce 2-ethoxybenzonitrile, followed by conversion to the target amidine hydrochloride through an amidoxime intermediate and subsequent reduction. An alternative classical method, the Pinner reaction, is also discussed for comparative purposes. This guide includes detailed experimental procedures, quantitative data summaries, industrial scale-up considerations, and quality control methodologies to assist researchers and professionals in drug development and manufacturing.

Introduction

This compound is a critical building block in the synthesis of several active pharmaceutical ingredients (APIs). The efficient and scalable production of this intermediate is paramount for ensuring a consistent and cost-effective drug supply chain. This document outlines a preferred industrial synthesis route and provides comprehensive protocols suitable for large-scale manufacturing.

Overview of Synthetic Strategies

Two primary synthetic routes are considered for the industrial production of this compound:

  • Two-Step Synthesis via Amidoxime Reduction: This modern approach involves the ethoxylation of 2-hydroxybenzonitrile, followed by the formation of an amidoxime intermediate which is then reduced to the final product. This method is favored for its high yields and use of less hazardous reagents compared to classical methods.

  • Pinner Reaction: This traditional one-pot method directly converts the nitrile (2-ethoxybenzonitrile) to the corresponding amidine hydrochloride using an alcohol and a strong acid. While being a more direct route, it often requires stringent anhydrous conditions and can be challenging to control on a large scale.

The following sections will provide a detailed protocol for the two-step synthesis and a comparative overview of the Pinner reaction.

Two-Step Synthesis via Amidoxime Reduction: Detailed Protocols

This synthetic pathway is divided into two main stages: the preparation of the intermediate 2-ethoxybenzonitrile and its subsequent conversion to this compound.

Step 1: Synthesis of 2-Ethoxybenzonitrile via Williamson Ether Synthesis

This step involves the O-alkylation of 2-hydroxybenzonitrile with an ethylating agent in the presence of a base.

Reaction Scheme:

  • Materials:

    • 2-Hydroxybenzonitrile

    • Ethyl bromide or Diethyl sulfate (Ethylating agent)

    • Potassium carbonate (Base)

    • Acetone (Solvent)

  • Procedure:

    • To a stirred suspension of 2-hydroxybenzonitrile (1.0 eq) and potassium carbonate (2.0 eq) in acetone, add the ethylating agent (1.2 eq) dropwise at room temperature.

    • Heat the reaction mixture to reflux (approximately 56 °C) and maintain for 4-6 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

    • Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

    • Wash the filter cake with a small amount of acetone.

    • Concentrate the filtrate under reduced pressure to yield crude 2-ethoxybenzonitrile as an oil.

    • The crude product can be purified by vacuum distillation if necessary.

  • Reactor: A glass-lined or stainless steel jacketed reactor equipped with a mechanical stirrer, reflux condenser, and temperature probe is recommended.

  • Heat Management: The ethoxylation reaction is exothermic. For large-scale batches, controlled addition of the ethylating agent is crucial to manage the heat generated. The reactor's cooling system must be adequate to maintain the desired reaction temperature.

  • Solvent and Reagent Handling: Acetone is flammable; ensure all equipment is properly grounded and the reaction is carried out in a well-ventilated area with appropriate fire suppression systems. Diethyl sulfate is toxic and corrosive and should be handled with extreme care using appropriate personal protective equipment (PPE).

  • Work-up: For large-scale operations, filtration can be performed using a Nutsche filter or a centrifuge. The solvent recovery system should be efficient to minimize environmental impact and reduce costs.

Step 2: Synthesis of this compound

This step proceeds via the formation of a 2-ethoxybenzamidoxime intermediate, followed by reduction and salt formation.

Reaction Scheme:

  • CH₃CH₂O-C₆H₄-CN + NH₂OH·HCl → CH₃CH₂O-C₆H₄-C(=NOH)NH₂

  • CH₃CH₂O-C₆H₄-C(=NOH)NH₂ + [H] → CH₃CH₂O-C₆H₄-C(=NH)NH₂

  • CH₃CH₂O-C₆H₄-C(=NH)NH₂ + HCl → CH₃CH₂O-C₆H₄-C(=NH)NH₂·HCl

  • Materials:

    • 2-Ethoxybenzonitrile

    • Hydroxylamine hydrochloride

    • Potassium carbonate

    • Ethanol or Tetrahydrofuran (Solvent for amidoxime formation)

    • Iron powder or Zinc powder (Reducing agent)

    • Hydrochloric acid

    • Diethyl ether (for washing)

  • Procedure:

    • Amidoxime Formation: In a round-bottom flask, combine 2-ethoxybenzonitrile (1.0 eq), hydroxylamine hydrochloride (1.5 eq), and potassium carbonate (1.5 eq) in ethanol. Heat the mixture to reflux for 0.5-1.5 hours.[1]

    • Cool the reaction mixture and remove the solvent under reduced pressure.

    • Reduction and Salt Formation: To the residue, add concentrated hydrochloric acid.

    • With vigorous stirring at room temperature, slowly add iron powder or zinc powder (in portions) to the acidic mixture. The reaction is exothermic and may require cooling to maintain room temperature.

    • Continue stirring for 1-3 hours after the addition is complete.[1] Monitor the reaction by TLC or HPLC.

    • Filter the reaction mixture to remove any unreacted metal powder and other solids.

    • Concentrate the filtrate under reduced pressure to obtain a viscous residue.

    • Add diethyl ether to the residue and stir to induce precipitation of the product.

    • Collect the white crystalline solid by filtration, wash with a small amount of cold diethyl ether, and dry under vacuum to yield this compound.

  • Reactor: A glass-lined reactor is suitable for this step due to the use of strong acid.

  • Safety: The reduction of amidoximes can be highly exothermic. The addition of the reducing metal powder must be carefully controlled to manage the reaction rate and temperature. Adequate cooling capacity is essential. Hydrogen gas may be evolved during the reduction; therefore, the reactor should be well-ventilated and situated in an area free from ignition sources.

  • Material Handling: Handling large quantities of concentrated hydrochloric acid and metal powders requires appropriate engineering controls and PPE.

  • Product Isolation: On a large scale, the product can be isolated using a centrifuge and dried in a vacuum oven.

Alternative Synthesis: The Pinner Reaction

The Pinner reaction offers a more direct route from 2-ethoxybenzonitrile to this compound.

Reaction Scheme:

  • CH₃CH₂O-C₆H₄-CN + C₂H₅OH + HCl → [CH₃CH₂O-C₆H₄-C(=NH₂⁺Cl⁻)OC₂H₅] (Pinner Salt)

  • [CH₃CH₂O-C₆H₄-C(=NH₂⁺Cl⁻)OC₂H₅] + NH₃ → CH₃CH₂O-C₆H₄-C(=NH)NH₂·HCl + C₂H₅OH

This reaction typically involves passing anhydrous hydrogen chloride gas through a solution of the nitrile in an alcohol, followed by ammonolysis. While seemingly simpler, the Pinner reaction has several industrial challenges:

  • Strict Anhydrous Conditions: The reaction is highly sensitive to moisture, which can lead to the formation of by-products such as esters and amides.

  • Hazardous Reagents: The use of anhydrous hydrogen chloride gas requires specialized equipment and stringent safety protocols.

  • Reaction Control: The formation of the intermediate Pinner salt can be difficult to control, and the reaction may not go to completion.

Quantitative Data Summary

The following table summarizes the key quantitative data for the two-step synthesis of this compound.

ParameterStep 1: 2-Ethoxybenzonitrile SynthesisStep 2: 2-Ethoxybenzamidine HCl Synthesis
Starting Material 2-Hydroxybenzonitrile2-Ethoxybenzonitrile
Key Reagents Ethylating agent, K₂CO₃NH₂OH·HCl, K₂CO₃, Fe or Zn powder, HCl
Solvent AcetoneEthanol/THF, Aqueous HCl
Reaction Temperature Reflux (~56 °C)Reflux for amidoxime, Room Temp for reduction
Reaction Time 4-6 hours0.5-1.5 hours (amidoxime), 1-3 hours (reduction)
Yield 92-97%[1]85-90%[1]
Overall Yield -78-87%
Purity >98% (after distillation)>99% (after crystallization)

Comparison of Synthetic Routes

FeatureTwo-Step Synthesis via Amidoxime ReductionPinner Reaction
Starting Material 2-Hydroxybenzonitrile2-Ethoxybenzonitrile
Number of Steps TwoOne (from 2-ethoxybenzonitrile)
Yield High (78-87% overall)Generally moderate to good, but can be variable
Reagent Safety Uses corrosive acid and metal powders.Requires anhydrous HCl gas, which is highly hazardous.
Process Control More straightforward to control in stages.Can be difficult to control, especially on a large scale.
Industrial Feasibility Highly feasible and often preferred.Challenging due to the need for anhydrous conditions and handling of HCl gas.

Quality Control and Analytical Methods

Rigorous quality control is essential to ensure the purity and identity of the final product.

Analytical TechniquePurposeTypical Parameters
HPLC Purity assay and impurity profilingColumn: C18 reverse-phase; Mobile Phase: Acetonitrile/water gradient with a buffer (e.g., phosphate buffer); Detection: UV at a suitable wavelength (e.g., 220-254 nm).
¹H NMR Structural confirmation and identificationSolvent: DMSO-d₆ or D₂O. Expected signals for ethoxy protons (triplet and quartet), aromatic protons, and exchangeable amine protons.
FTIR Functional group analysisCharacteristic peaks for N-H, C=N, and C-O bonds.
Melting Point Identity and purity checkA sharp melting point range is indicative of high purity.
Titration Assay of hydrochloride contentPotentiometric titration with a standardized base.

¹H NMR Spectrum of this compound: A typical ¹H NMR spectrum would show signals corresponding to the ethoxy group (a triplet around 1.4 ppm and a quartet around 4.1 ppm), aromatic protons in the range of 7.0-7.8 ppm, and broad signals for the amidinium protons which are exchangeable with D₂O.

Visualization of the Synthetic Workflow

The following diagrams illustrate the chemical transformations and the overall workflow for the two-step synthesis of this compound.

G cluster_step1 Step 1: Synthesis of 2-Ethoxybenzonitrile cluster_step2 Step 2: Synthesis of 2-Ethoxybenzamidine HCl start1 2-Hydroxybenzonitrile process1 Reflux (4-6h) start1->process1 reagents1 Ethyl Bromide, K₂CO₃ reagents1->process1 solvent1 Acetone solvent1->process1 workup1 Filtration & Concentration process1->workup1 product1 2-Ethoxybenzonitrile workup1->product1 start2 2-Ethoxybenzonitrile product1->start2 process2a Reflux (0.5-1.5h) start2->process2a reagents2a NH₂OH·HCl, K₂CO₃ reagents2a->process2a solvent2a Ethanol solvent2a->process2a intermediate 2-Ethoxybenzamidoxime process2a->intermediate process2b Reduction (Room Temp, 1-3h) intermediate->process2b reagents2b Fe or Zn powder, HCl reagents2b->process2b workup2 Filtration, Concentration, Precipitation process2b->workup2 product2 This compound workup2->product2 reaction_scheme cluster_step1 Step 1: Ethoxylation cluster_step2 Step 2: Amidine Formation 2-Hydroxybenzonitrile 2-Hydroxybenzonitrile 2-Ethoxybenzonitrile 2-Ethoxybenzonitrile 2-Hydroxybenzonitrile->2-Ethoxybenzonitrile + CH₃CH₂Br (K₂CO₃, Acetone) 2-Ethoxybenzamidoxime 2-Ethoxybenzamidoxime 2-Ethoxybenzonitrile->2-Ethoxybenzamidoxime + NH₂OH·HCl 2-Ethoxybenzamidine 2-Ethoxybenzamidine 2-Ethoxybenzamidoxime->2-Ethoxybenzamidine + Fe/HCl (Reduction) 2-Ethoxybenzamidine HCl 2-Ethoxybenzamidine HCl 2-Ethoxybenzamidine->2-Ethoxybenzamidine HCl + HCl

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Ethoxybenzamidine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2-Ethoxybenzamidine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize their synthetic protocols.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and classical method for synthesizing this compound is the Pinner reaction.[1][2][3][4] This acid-catalyzed reaction involves the treatment of 2-ethoxybenzonitrile with an alcohol, such as ethanol, in the presence of dry hydrogen chloride (HCl) gas to form an intermediate imino ester salt, often referred to as a Pinner salt.[3][4][5] This intermediate is then reacted with ammonia to yield the final amidine product.[1][5]

Q2: What are the critical parameters that influence the yield of the Pinner reaction for this compound synthesis?

A2: Several parameters are crucial for achieving a high yield. These include strict anhydrous (dry) reaction conditions, precise temperature control (low temperatures are often preferred), and the purity of the starting materials and solvents.[2][6] The reaction is highly sensitive to moisture, which can lead to the formation of undesired byproducts.[6]

Q3: Are there alternative synthesis routes for this compound?

A3: Yes, alternative methods have been reported. One such method starts from 2-hydroxybenzonitrile, which is first ethylated to give 2-ethoxybenzonitrile. The 2-ethoxybenzonitrile is then converted to an o-ethoxybenzamide oxime, which is subsequently reduced to 2-ethoxybenzamidine using iron or zinc powder in the presence of hydrochloric acid.[7] Another reported method involves the use of trimethylaluminum and ammonium chloride.[8]

Troubleshooting Guide for Low Yield

Q4: My yield of this compound is consistently low. What are the likely causes and how can I troubleshoot this?

A4: Low yields in the synthesis of this compound are a common issue and can often be traced back to several key areas in the experimental setup and procedure. A systematic approach to troubleshooting is recommended.[6]

Issue 1: Presence of Moisture
  • Problem: The Pinner reaction is highly sensitive to water. The intermediate imino ester salt (Pinner salt) can be hydrolyzed by water to form the corresponding ester as a byproduct, thus reducing the yield of the desired amidine.[3]

  • Solution:

    • Ensure all glassware is thoroughly oven-dried or flame-dried before use and cooled under an inert atmosphere (e.g., nitrogen or argon).

    • Use anhydrous solvents. Solvents should be freshly distilled from an appropriate drying agent.[2]

    • Use dry HCl gas. Pass the HCl gas through a drying tube containing a suitable desiccant before introducing it to the reaction mixture.

    • Ensure the starting 2-ethoxybenzonitrile and alcohol are free from water.

Issue 2: Inappropriate Reaction Temperature
  • Problem: The intermediate Pinner salt is thermodynamically unstable.[2] At higher temperatures, it can rearrange to form N-alkyl amides or decompose, leading to a lower yield of the final product.[2]

  • Solution:

    • Maintain a low temperature (typically 0°C or below) during the introduction of HCl gas and the formation of the Pinner salt.[5]

    • Allow the reaction to proceed at a low temperature for a sufficient duration to ensure complete formation of the intermediate before proceeding to the next step.

Issue 3: Incomplete Reaction or Side Reactions
  • Problem: The reaction may not go to completion, or side reactions may be occurring, consuming the starting materials or intermediates. For instance, using an excess of alcohol can lead to the formation of orthoesters.[1][3]

  • Solution:

    • Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), to determine the optimal reaction time.[6][9]

    • Carefully control the stoichiometry of the reactants. Avoid a large excess of the alcohol.

    • Ensure efficient stirring to maintain a homogenous reaction mixture.

Issue 4: Issues with the Ammonolysis Step
  • Problem: The conversion of the Pinner salt to the amidine using ammonia may be incomplete.

  • Solution:

    • Use a sufficient excess of ammonia to drive the reaction to completion. The ammonia can be introduced as a gas or as a solution in an anhydrous alcohol.

    • Ensure that the Pinner salt is finely ground before the ammonolysis step to increase the surface area for the reaction, as it can sometimes precipitate as a solid mass.[10]

Issue 5: Product Loss During Work-up and Purification
  • Problem: Significant amounts of the product may be lost during the isolation and purification steps. This compound is soluble in water and alcohols.

  • Solution:

    • Minimize the use of aqueous solutions during work-up.

    • When precipitating the product, ensure the solution is sufficiently cooled to maximize recovery.

    • Optimize the recrystallization solvent system to maximize yield while effectively removing impurities.

Data Presentation

Table 1: Impact of Key Parameters on the Yield of this compound Synthesis

ParameterCondition to AvoidRecommended ConditionPotential Impact of Non-optimal Condition
Moisture Presence of water in reagents or glasswareStrict anhydrous conditionsHydrolysis of the Pinner salt intermediate to an ester, significantly reducing the yield.
Temperature High temperatures (> room temperature) during Pinner salt formationLow temperatures (e.g., 0°C)Decomposition or rearrangement of the unstable Pinner salt to byproducts like N-alkyl amides.[2]
HCl Gas Wet HCl gasDry HCl gas bubbled through the reaction mixtureIntroduction of moisture, leading to hydrolysis of the intermediate.
Alcohol Stoichiometry Large excess of alcoholStoichiometric or slight excess of alcoholFormation of orthoester byproducts.[3]
Reaction Time Insufficient or excessively long reaction timesMonitored via TLC or HPLC for completionIncomplete conversion of starting material or formation of degradation products.[6]

Experimental Protocols

Key Experiment: Synthesis of this compound via the Pinner Reaction

This protocol is a generalized procedure and may require optimization for specific laboratory conditions.

Materials:

  • 2-Ethoxybenzonitrile

  • Anhydrous ethanol

  • Dry hydrogen chloride gas

  • Anhydrous diethyl ether

  • Ammonia gas or a solution of ammonia in anhydrous ethanol

Procedure:

  • Pinner Salt Formation:

    • Set up an oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a drying tube.

    • Dissolve 2-ethoxybenzonitrile (1 equivalent) in anhydrous ethanol (1.1 equivalents) and anhydrous diethyl ether.

    • Cool the solution to 0°C in an ice bath.

    • Bubble dry hydrogen chloride gas through the stirred solution. The reaction is exothermic, so maintain the temperature at 0°C.

    • Continue bubbling HCl until the solution is saturated. The Pinner salt will precipitate as a white solid.

    • Seal the flask and allow it to stand at a low temperature (e.g., 4°C) for 24-48 hours to ensure complete precipitation.[10]

  • Ammonolysis:

    • Collect the precipitated Pinner salt by filtration under an inert atmosphere, washing with cold, anhydrous diethyl ether.

    • Quickly transfer the solid to a fresh, dry flask.

    • Suspend the Pinner salt in a solution of ammonia in anhydrous ethanol (a significant excess of ammonia is recommended).

    • Stir the suspension at room temperature for several hours until the reaction is complete (monitor by TLC). Ammonium chloride will precipitate.[10]

  • Isolation and Purification:

    • Filter the reaction mixture to remove the precipitated ammonium chloride.

    • Wash the solid with a small amount of cold ethanol.

    • Combine the filtrate and washings, and concentrate under reduced pressure to induce crystallization of the this compound.

    • Collect the crystals by filtration, wash with a small amount of cold diethyl ether, and dry under vacuum.

    • The product can be further purified by recrystallization from a suitable solvent system, such as ethanol/diethyl ether.

Visualizations

G cluster_start cluster_checks Troubleshooting Steps cluster_solutions Corrective Actions cluster_end start Low Yield of 2-Ethoxybenzamidine HCl reagents Check Reagent Quality - Anhydrous Solvents? - Dry HCl? - Pure Nitrile? start->reagents Moisture Contamination? conditions Verify Reaction Conditions - Temperature at 0°C? - Anhydrous Setup? start->conditions Incorrect Temperature? workup Review Work-up/Purification - Product Loss During Isolation? - Inefficient Precipitation? start->workup Procedural Losses? dry_reagents Use freshly dried solvents. Ensure HCl gas is dry. reagents->dry_reagents optimize_temp Maintain low temperature (0°C) during Pinner salt formation. conditions->optimize_temp optimize_workup Minimize aqueous contact. Optimize recrystallization solvent. workup->optimize_workup end Improved Yield dry_reagents->end optimize_temp->end optimize_workup->end ReactionPathway start 2-Ethoxybenzonitrile intermediate Pinner Salt (Imino Ester HCl) start->intermediate + Anhydrous EtOH + Dry HCl gas (Low Temperature) product 2-Ethoxybenzamidine HCl intermediate->product + NH3 byproduct Ester Byproduct intermediate->byproduct + H2O (Moisture Contamination)

References

Technical Support Center: Optimizing Reaction Conditions for 2-Ethoxybenzamidine Hydrochloride Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance for the synthesis of 2-Ethoxybenzamidine hydrochloride, a key intermediate in pharmaceutical development. Here you will find troubleshooting guides in a question-and-answer format, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to help you optimize your reaction conditions and achieve high yields and purity.

Troubleshooting Guides & FAQs

This section addresses common challenges encountered during the synthesis of this compound.

Issue 1: Low or No Yield in Pinner Reaction

  • Question: I am attempting the Pinner reaction with 2-ethoxybenzonitrile and ethanol with HCl, but I am getting a very low yield of this compound. What are the likely causes and how can I improve it?

  • Answer: Low yields in the Pinner reaction are a common issue and can often be attributed to several factors. The Pinner reaction is highly sensitive to reaction conditions.[1]

    • Moisture Contamination: The most critical factor is the presence of water. The intermediate Pinner salt (an imidate) is highly susceptible to hydrolysis, which will lead to the formation of the corresponding ester (ethyl 2-ethoxybenzoate) as a byproduct instead of the desired amidine.[1][2]

      • Solution: Ensure all glassware is oven-dried and cooled under a stream of dry nitrogen or argon. Use anhydrous solvents and reagents. It is crucial to use dry HCl gas or a freshly prepared solution of HCl in an anhydrous alcohol.[1]

    • Suboptimal Temperature: Temperature control is crucial. While the initial formation of the Pinner salt is typically carried out at low temperatures (e.g., 0°C) to prevent side reactions, the subsequent ammonolysis step may require heating.[1][3]

      • Solution: Maintain a low temperature (0-5°C) during the introduction of HCl gas. For the ammonolysis step, a moderate increase in temperature may be necessary, but this should be optimized for your specific setup.

    • Incomplete Reaction: The reaction may not have gone to completion.

      • Solution: Increase the reaction time and monitor the progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Ensure efficient stirring to maximize contact between reagents.

    • Reagent Stoichiometry: An incorrect ratio of reactants can lead to low yields.

      • Solution: A slight excess of the alcohol and a sufficient amount of HCl are typically required to drive the reaction to completion.

Issue 2: Formation of Byproducts

  • Question: My final product is impure, and I suspect the presence of byproducts. What are the common byproducts in this synthesis and how can I minimize them?

  • Answer: The primary byproduct in the Pinner reaction is often the corresponding ester, formed by hydrolysis of the intermediate imidate. Another potential byproduct is the amide, which can form from the thermal decomposition of the Pinner salt.[1]

    • Minimizing Ester Formation: As mentioned above, strictly anhydrous conditions are paramount.

    • Minimizing Amide Formation: The Pinner salt is thermodynamically unstable and can rearrange to the N-alkyl amide upon heating.

      • Solution: Maintain low temperatures during the formation and isolation of the Pinner salt.[1] Proceed to the ammonolysis step without unnecessary delay.

    • Purification: If byproducts are formed, purification by recrystallization is typically effective. A common solvent system for recrystallization is ethanol or a mixture of methanol and diethyl ether.

Issue 3: Difficulty with the Synthesis from o-Hydroxybenzonitrile

  • Question: I am following the two-step synthesis from o-hydroxybenzonitrile and my yields are lower than reported. What are the critical steps to pay attention to?

  • Answer: This synthesis involves an initial ethylation of the phenolic hydroxyl group followed by conversion of the nitrile to the amidine.

    • Step 1: Ethylation of o-Hydroxybenzonitrile: Incomplete ethylation will result in a lower yield of the desired 2-ethoxybenzonitrile intermediate.

      • Solution: Ensure an adequate amount of the ethylating agent (e.g., ethyl bromide or diethyl sulfate) and a suitable base (e.g., sodium carbonate or potassium carbonate) are used.[4] The reaction may require refluxing for several hours to go to completion. Monitor the reaction by TLC to confirm the disappearance of the starting material.

    • Step 2: Conversion to Amidine: The conversion of 2-ethoxybenzonitrile to the amidine hydrochloride can be achieved through various methods, including reaction with hydroxylamine hydrochloride followed by reduction.[4]

      • Solution: The efficiency of the reduction step (e.g., using iron or zinc powder in the presence of hydrochloric acid) is critical.[4] Ensure the metal powder is activated and that the reaction is stirred vigorously. The pH of the reaction mixture should be carefully controlled.

Data Presentation

The following tables summarize quantitative data from various synthetic routes to this compound.

Table 1: Synthesis of this compound from o-Hydroxybenzonitrile [4]

StepReactantsReagentsSolventReaction TimeTemperatureYield (%)
1. Ethylation o-Hydroxybenzonitrile, Ethyl BromideSodium CarbonateAcetone3 hoursReflux90
2. Amidine Formation 2-Ethoxybenzonitrile, Hydroxylamine HydrochloridePotassium Carbonate, Iron Powder, HClEthanol3.5 hoursReflux / Room Temp.93
Overall ~84

Table 2: Illustrative Example of Pinner Reaction Optimization (for a structurally related benzonitrile derivative)

Note: This data is for a Lewis acid-promoted Pinner reaction of a different substrate and is provided as an illustrative example of how reaction parameters can be optimized. Similar optimization studies would be beneficial for the synthesis of this compound.

EntryLewis Acid (equiv.)SolventTemperature (°C)Time (h)Yield (%)
1Hf(OTf)₄ (2.0)AcetonitrileRoom Temp.4872
2Hf(OTf)₄ (0.2)AcetonitrileRoom Temp.6525
3Hf(OTf)₄ (0.2)Acetonitrile/H₂O (10:1)Room Temp.653
4AlBr₃ (2.0)Acetonitrile509065
5TMSOTf (2.0)AcetonitrileRoom Temp.6583

Experimental Protocols

Protocol 1: Two-Step Synthesis of this compound from o-Hydroxybenzonitrile [4]

Step A: Synthesis of 2-Ethoxybenzonitrile

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add o-hydroxybenzonitrile (25g, 210mmol), sodium carbonate (67g, 630mmol), and acetone (300mL).

  • Stir the mixture and add ethyl bromide (34.3g, 314.8mmol).

  • Heat the mixture to reflux and maintain for 3 hours.

  • After cooling to room temperature, filter the solid.

  • The filtrate is subjected to reduced pressure distillation to remove the solvent, yielding 2-ethoxybenzonitrile as a colorless transparent liquid (Yield: 90%).

Step B: Synthesis of this compound

  • In a round-bottom flask, add 2-ethoxybenzonitrile (15g, 100mmol), hydroxylamine hydrochloride (11g, 150mmol), potassium carbonate (21g, 150mmol), and ethanol (40mL).

  • Heat the mixture to reflux for 0.5 hours.

  • Remove the solvent by distillation under reduced pressure.

  • Dissolve the residue in concentrated hydrochloric acid (30%, 100mL).

  • Under stirring, slowly add iron powder (10g) in portions at room temperature.

  • Continue stirring at room temperature for 3 hours.

  • Filter to remove the solid.

  • Distill off most of the solvent under reduced pressure.

  • Add diethyl ether (10mL) to the residue to precipitate the product.

  • Filter the white crystals of this compound (Yield: 93%).

Protocol 2: General Procedure for Pinner Reaction to Synthesize Amidines [1]

Step A: Formation of the Pinner Salt (Imidate Hydrochloride)

  • In an oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a drying tube, dissolve 2-ethoxybenzonitrile (1 equivalent) in anhydrous ethanol (1.5-2 equivalents).

  • Cool the solution to 0°C in an ice bath.

  • Bubble dry hydrogen chloride gas through the stirred solution. The reaction is exothermic, so maintain the temperature below 10°C.

  • Continue passing HCl gas until the solution is saturated and a precipitate of the Pinner salt forms.

  • Seal the flask and allow it to stand at a low temperature (e.g., 4°C) for 12-24 hours to ensure complete formation of the salt.

Step B: Ammonolysis to form this compound

  • Collect the Pinner salt by filtration under a dry atmosphere.

  • Wash the salt with anhydrous diethyl ether to remove any unreacted starting materials.

  • Suspend the Pinner salt in a solution of anhydrous ammonia in an appropriate solvent (e.g., ethanol).

  • Stir the mixture at room temperature or with gentle heating until the reaction is complete (monitor by TLC).

  • Filter off the ammonium chloride byproduct.

  • Evaporate the solvent from the filtrate under reduced pressure to obtain the crude 2-Ethoxybenzamidine.

  • Dissolve the crude product in a minimal amount of anhydrous ethanol and add a solution of HCl in ethanol or ether to precipitate the hydrochloride salt.

  • Collect the crystals by filtration, wash with cold anhydrous ether, and dry under vacuum.

Mandatory Visualizations

Synthesis_Workflow cluster_0 Route 1: Pinner Reaction cluster_1 Route 2: From o-Hydroxybenzonitrile 2-Ethoxybenzonitrile 2-Ethoxybenzonitrile Pinner Salt (Imidate) Pinner Salt (Imidate) 2-Ethoxybenzonitrile->Pinner Salt (Imidate)  Ethanol, HCl (gas) 2-Ethoxybenzamidine HCl 2-Ethoxybenzamidine HCl Pinner Salt (Imidate)->2-Ethoxybenzamidine HCl  Ammonia o-Hydroxybenzonitrile o-Hydroxybenzonitrile 2-Ethoxybenzonitrile_route2 2-Ethoxybenzonitrile o-Hydroxybenzonitrile->2-Ethoxybenzonitrile_route2  Ethylation Intermediate Amidine Formation Intermediate 2-Ethoxybenzonitrile_route2->Intermediate  Hydroxylamine HCl 2-Ethoxybenzamidine HCl_route2 2-Ethoxybenzamidine HCl Intermediate->2-Ethoxybenzamidine HCl_route2  Reduction (Fe/HCl)

Caption: Overview of synthetic routes to this compound.

Troubleshooting_Pinner Start Low Yield in Pinner Reaction Check_Moisture Anhydrous Conditions? Start->Check_Moisture Check_Temp Optimal Temperature? Check_Moisture->Check_Temp Yes Solution_Moisture Use oven-dried glassware. Use anhydrous reagents. Check_Moisture->Solution_Moisture No Check_Time Sufficient Reaction Time? Check_Temp->Check_Time Yes Solution_Temp Maintain 0-5°C during HCl addition. Optimize ammonolysis temp. Check_Temp->Solution_Temp No Solution_Time Increase reaction time. Monitor by TLC/HPLC. Check_Time->Solution_Time No High_Yield Improved Yield Check_Time->High_Yield Yes Solution_Moisture->High_Yield Solution_Temp->High_Yield Solution_Time->High_Yield

Caption: Troubleshooting decision tree for low yield in the Pinner reaction.

References

Dealing with common impurities in 2-Ethoxybenzamidine hydrochloride preparations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Ethoxybenzamidine hydrochloride. The information provided addresses common impurities and offers guidance on their detection and removal.

Frequently Asked Questions (FAQs)

Q1: What are the most common potential impurities in this compound preparations?

A1: Common impurities can be categorized as process-related impurities, arising from the synthesis process, and degradation products.

  • Process-Related Impurities: Based on a common synthesis route starting from 2-ethoxybenzonitrile, potential impurities include:

    • Unreacted Starting Materials: 2-Ethoxybenzonitrile.

    • Intermediates: 2-Ethoxybenzamide oxime.

    • Side-Reaction Products: Impurities from the Pinner reaction used in amidine synthesis.[1][2][3][4]

  • Degradation Products:

    • 2-Ethoxybenzoic acid: Formed by the hydrolysis of 2-Ethoxybenzamidine.[5][6][7]

    • 2-Ethoxybenzamide: Also a potential hydrolysis product.[8]

  • Inorganic Impurities: Residual metals (e.g., iron or zinc) if used in the reduction step, and ammonium chloride.[9]

Q2: How can I detect these impurities in my sample?

A2: A combination of chromatographic and spectroscopic techniques is recommended for impurity profiling.

  • High-Performance Liquid Chromatography (HPLC): This is the most common and effective technique for separating and quantifying organic impurities. A reverse-phase C18 column with a gradient elution using a buffered mobile phase and an organic modifier (e.g., acetonitrile or methanol) is a good starting point. UV detection is typically used.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile and semi-volatile impurities.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides high sensitivity and structural information for the identification of unknown impurities.[10]

Q3: What are the typical storage conditions for this compound to minimize degradation?

A3: To minimize degradation, this compound should be stored in a well-sealed container, protected from moisture and light, at a controlled cool temperature (typically 2-8 °C). The hydrochloride salt form is generally more stable than the free base.

Q4: My this compound preparation has a slight color. Is this indicative of impurities?

A4: While pure this compound is typically a white to off-white solid, a slight coloration can indicate the presence of impurities, potentially from starting materials or side reactions during synthesis. Further analysis by techniques like HPLC is recommended to identify and quantify these impurities.

Troubleshooting Guides

Issue 1: Presence of Unreacted 2-Ethoxybenzonitrile
  • Problem: HPLC analysis of your this compound lot shows a significant peak corresponding to 2-ethoxybenzonitrile.

  • Potential Cause: Incomplete conversion of the nitrile starting material during the synthesis.

  • Solution:

    • Optimize Reaction Conditions: If you are synthesizing the material, consider extending the reaction time, increasing the temperature, or using a more efficient catalyst to drive the reaction to completion.

    • Purification:

      • Recrystallization: Select a solvent system where this compound has high solubility at elevated temperatures and low solubility at room or lower temperatures, while 2-ethoxybenzonitrile remains more soluble at lower temperatures. A mixture of a polar solvent (like ethanol or methanol) and a less polar co-solvent could be effective.

      • Chromatography: For higher purity requirements, column chromatography over silica gel can be employed to separate the more polar amidine hydrochloride from the less polar nitrile.

Issue 2: Detection of 2-Ethoxybenzoic Acid
  • Problem: A peak identified as 2-ethoxybenzoic acid is present in your chromatogram.

  • Potential Cause: Hydrolysis of the amidine functional group, which can be catalyzed by acidic or basic conditions, or prolonged exposure to moisture.

  • Solution:

    • Control of pH: Ensure that the pH during work-up and storage is controlled to minimize hydrolysis. The hydrochloride salt is generally more resistant to hydrolysis than the free base.

    • Purification:

      • Aqueous Wash: If the product is in an organic solvent, washing with a mild, cold aqueous base (e.g., a dilute sodium bicarbonate solution) can extract the acidic 2-ethoxybenzoic acid. This should be followed by a water wash to remove any residual base. Care must be taken to avoid hydrolysis of the desired product.

      • Recrystallization: A carefully chosen solvent system can effectively separate the acidic impurity from the desired product.

Issue 3: Poor Crystallization or "Oiling Out" During Recrystallization
  • Problem: During the cooling phase of recrystallization, the product either fails to crystallize or separates as an oil.[8]

  • Potential Causes:

    • The solution is not sufficiently saturated.

    • The cooling rate is too rapid.

    • The presence of impurities is inhibiting crystal formation.

    • The chosen solvent is not ideal.

  • Troubleshooting Steps:

    • Induce Crystallization:

      • Scratch the inside of the flask with a glass rod at the surface of the solution.

      • Add a seed crystal of pure this compound.

    • Concentrate the Solution: If the solution is too dilute, gently heat it to evaporate some of the solvent and then allow it to cool again.

    • Slow Cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath.

    • Solvent System Re-evaluation: If oiling out persists, it may be necessary to try a different solvent or a solvent mixture.[11][12][13][14]

Data Presentation

Table 1: Potential Impurities and their Characteristics

Impurity NameChemical StructureMolecular FormulaMolecular Weight ( g/mol )Origin
2-EthoxybenzonitrileC9H9NO147.18Starting Material
2-Ethoxybenzamide oximeC9H12N2O180.21Intermediate
2-Ethoxybenzoic acidC9H10O3166.17Degradation
2-EthoxybenzamideC9H11NO2165.19Degradation

Experimental Protocols

Protocol 1: Illustrative HPLC Method for Purity Analysis

This is a general method and may require optimization for your specific instrumentation and sample matrix.

  • Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Trifluoroacetic acid in water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid in acetonitrile.

  • Gradient:

    Time (min) %A %B
    0 95 5
    20 5 95
    25 5 95
    26 95 5

    | 30 | 95 | 5 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 230 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve an accurately weighed amount of this compound in the initial mobile phase composition (95:5 A:B) to a concentration of approximately 1 mg/mL.

Protocol 2: General Recrystallization Procedure
  • Solvent Selection: In a small test tube, test the solubility of a small amount of the impure solid in various solvents at room temperature and upon heating. A good solvent will dissolve the compound when hot but not when cold. Common solvents to test include ethanol, methanol, isopropanol, acetone, and water, or mixtures thereof.

  • Dissolution: In an Erlenmeyer flask, add the impure this compound and the chosen solvent. Heat the mixture to boiling while stirring to dissolve the solid completely. Add the minimum amount of hot solvent required for complete dissolution.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Cooling and Crystallization: Allow the hot solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals under vacuum.

Visualizations

Synthesis_Pathway A 2-Hydroxybenzonitrile B 2-Ethoxybenzonitrile A->B Ethylating agent C 2-Ethoxybenzamide oxime B->C Hydroxylamine hydrochloride D 2-Ethoxybenzamidine hydrochloride C->D Reduction (e.g., Fe/HCl)

Caption: Synthesis of this compound.

Impurity_Analysis_Workflow cluster_0 Sample Preparation cluster_1 Analytical Method cluster_2 Data Analysis & Reporting Sample Sample Dissolution Dissolve in Mobile Phase Sample->Dissolution Filtration Filter (0.45 µm) Dissolution->Filtration HPLC_System HPLC Analysis (e.g., RP-C18) Filtration->HPLC_System Data_Acquisition Data Acquisition (UV Detector) HPLC_System->Data_Acquisition Chromatogram Chromatogram Data_Acquisition->Chromatogram Integration Peak Integration & Identification Chromatogram->Integration Purity_Calculation Purity Calculation (% Area) Integration->Purity_Calculation Report Report Purity_Calculation->Report

Caption: Workflow for impurity analysis.

References

Technical Support Center: Optimizing Experiments with 2-Ethoxybenzamidine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing buffer conditions for experiments involving 2-Ethoxybenzamidine hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications?

This compound is a chemical compound with the molecular formula C9H13ClN2O.[1][2] It is recognized as a pharmaceutical intermediate and has been identified as an impurity of Vardenafil, a phosphodiesterase type 5 (PDE5) inhibitor.[3][4] Due to its structural similarity to benzamidine, a known inhibitor of serine proteases, it may be investigated for similar inhibitory activities.[5]

Q2: What are the basic physicochemical properties of this compound?

Understanding the fundamental properties of this compound is crucial for designing experiments. Key properties are summarized in the table below.

PropertyValueReference
Molecular Formula C9H13ClN2O[1]
Molar Mass 200.67 g/mol [1][2]
Appearance White to Off-White Solid[1][4]
Melting Point 132 - 137°C[1]
Solubility Slightly soluble in DMSO and Methanol[1]
Storage Conditions 2-8°C, under inert gas (e.g., Argon, Nitrogen), Hygroscopic[1][4]

Q3: How should I prepare a stock solution of this compound?

Given its slight solubility in DMSO and methanol, it is recommended to prepare high-concentration stock solutions in anhydrous DMSO.[1] Due to its hygroscopic nature, use fresh, anhydrous solvent to avoid solubility issues.[4][6] For aqueous-based assays, it is critical to ensure the final concentration of the organic solvent (e.g., DMSO) is low and consistent across all experimental conditions to avoid artifacts.[6]

Q4: What is the likely mechanism of action for this compound?

cluster_0 Competitive Inhibition Pathway E Enzyme (E) ES Enzyme-Substrate Complex (ES) E->ES k1 EI Enzyme-Inhibitor Complex (EI) E->EI ki S Substrate (S) S->ES I Inhibitor (I) (2-Ethoxybenzamidine HCl) I->EI ES->E k-1 P Product (P) ES->P k_cat EI->E k-i

Caption: Competitive inhibition of a serine protease.

Troubleshooting Guides

This section addresses specific issues that may arise during experimentation with this compound.

Issue 1: Compound Precipitation in Aqueous Buffer

  • Question: I observed precipitation after diluting my DMSO stock solution of this compound into my aqueous assay buffer. What should I do?

  • Answer: This is a common issue for compounds with limited water solubility.[6]

    • Decrease Final Concentration: The most straightforward solution is to lower the final concentration of the compound in your assay.

    • Optimize DMSO Concentration: Ensure the final DMSO concentration in your assay is as low as possible (typically ≤ 1%) and is consistent across all samples, including controls.

    • Test Buffer Additives: Consider including a low percentage of a non-ionic detergent (e.g., 0.01% Triton X-100 or Tween-20) in your buffer to improve solubility. However, you must first validate that the detergent does not affect your assay's performance.

    • pH Adjustment: Check if the pH of your buffer is influencing solubility and adjust if necessary, staying within the optimal range for your biological system.

Issue 2: Inconsistent or Non-Reproducible Results

  • Question: My experimental results with this compound are highly variable between replicates. What could be the cause?

  • Answer: Inconsistent results often stem from issues with compound stability, solution preparation, or assay conditions.[6]

    • Freshly Prepare Solutions: Similar to benzamidine, this compound may be sensitive to oxidation or degradation in solution.[8] It is best practice to prepare working solutions fresh from a stock solution just before each experiment.

    • Ensure Homogeneity: Vortex your solutions thoroughly after each dilution step to ensure the compound is evenly distributed.

    • Control Buffer Conditions: The pH and ionic strength of your buffer can significantly impact protein stability and compound activity.[9][10] Use a buffer with a pKa close to the desired pH to ensure stable pH control throughout the experiment.

    • Temperature Control: Ensure all assay components are equilibrated to the same temperature before starting the reaction.[11]

Issue 3: No Observable Effect or Lower Than Expected Activity

  • Question: I am not observing any inhibitory effect of this compound in my enzyme assay. Why might this be?

  • Answer: The absence of an effect could be due to several factors, ranging from the compound's intrinsic activity to the specific assay conditions.

    • Sub-optimal Buffer pH: The charge state of the amidine group is pH-dependent. This can critically affect its ability to bind to the enzyme's active site. You may need to screen a range of pH values (e.g., 6.5 to 8.5) to find the optimal condition for binding.

    • Inappropriate Buffer Type: Some buffer components can interact with the compound or interfere with the assay.[12] For example, phosphate buffers have been shown to react with certain drugs.[12] Consider testing alternative buffer systems (e.g., HEPES, Tris, PIPES) to rule out buffer-specific interference.

    • High Substrate Concentration: If you are testing for competitive inhibition, a high substrate concentration can overcome the effect of the inhibitor, leading to no observable activity.[13] For competitive inhibitors, it is recommended to run assays with the substrate concentration at or below its Michaelis constant (Km).[11]

    • Enzyme Stability: The buffer conditions may be destabilizing your target enzyme, leading to a loss of activity that masks any potential inhibition.

Experimental Protocols & Data Presentation

Buffer Optimization Workflow

A systematic approach is essential for identifying the optimal buffer conditions for your experiment. The following workflow guides you through a multi-step process to screen and select the best buffer system.

start Start: Define Assay and Target Enzyme solubility_test 1. Solubility & Stability Test in Primary Buffers (e.g., Tris, HEPES) start->solubility_test ph_screen 2. pH Screen (e.g., 6.0 - 8.5) in Best Buffer from Step 1 solubility_test->ph_screen Compound is soluble and stable salt_screen 3. Ionic Strength Screen (e.g., 50-250 mM NaCl) ph_screen->salt_screen Optimal pH identified additive_screen 4. Additive Screen (Optional) (e.g., glycerol, detergent) salt_screen->additive_screen Optimal salt conc. identified confirmation 5. Confirmation Experiment with Optimized Buffer additive_screen->confirmation end End: Final Optimized Buffer Condition confirmation->end

Caption: A systematic workflow for buffer optimization.

Example Protocol: Screening for Optimal Buffer in a Trypsin Inhibition Assay

This protocol provides a template for determining the optimal buffer for testing this compound as a trypsin inhibitor.

1. Materials:

  • This compound

  • Trypsin (e.g., TPCK-treated)

  • Substrate (e.g., Nα-Benzoyl-L-arginine ethyl ester, BAEE)

  • Buffer components (Tris-HCl, HEPES, Sodium Phosphate)

  • Sodium Chloride (NaCl)

  • 96-well UV-transparent microplate

  • Microplate reader

2. Buffer Preparation: Prepare a set of primary stock buffers (e.g., 1 M Tris-HCl, 1 M HEPES) and adjust the pH to cover a range from 7.0 to 8.5. Use these stocks to prepare working buffers at a consistent concentration (e.g., 50 mM) with varying NaCl concentrations.

Table of Example Buffer Conditions for Screening:

Buffer IDBuffer System (50 mM)pHNaCl (mM)
A1Tris-HCl7.050
A2Tris-HCl7.0150
B1Tris-HCl8.050
B2Tris-HCl8.0150
C1HEPES7.050
C2HEPES7.0150
D1HEPES8.050
D2HEPES8.0150

3. Assay Procedure:

  • Prepare a stock solution of this compound in anhydrous DMSO.

  • In a 96-well plate, add the assay buffer, followed by the inhibitor (or DMSO for control), and then the trypsin solution.

  • Incubate for 10-15 minutes at a constant temperature (e.g., 25°C).

  • Initiate the reaction by adding the substrate (BAEE).

  • Immediately measure the change in absorbance at 253 nm over time using a microplate reader.

  • Calculate the initial reaction velocity (V₀) for each condition.

  • Determine the percent inhibition for each buffer condition and identify the buffer that provides the most potent and consistent inhibition.

By following these guidelines, researchers can systematically optimize their buffer conditions to obtain reliable and reproducible data in experiments involving this compound.

References

Troubleshooting unexpected side reactions in 2-Ethoxybenzamidine hydrochloride synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Ethoxybenzamidine hydrochloride. Our aim is to help you navigate unexpected side reactions and optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most established and widely utilized method for the synthesis of this compound is the Pinner reaction.[1][2][3] This reaction involves the acid-catalyzed reaction of 2-ethoxybenzonitrile with an alcohol, typically ethanol, in the presence of anhydrous hydrogen chloride to form an intermediate Pinner salt (an alkyl imidate hydrochloride). This salt is then reacted with ammonia or an amine to yield the desired amidine.[1][2][3]

Q2: What are the critical parameters to control during a Pinner reaction for this synthesis?

A2: Several parameters are crucial for a successful Pinner reaction. Strictly anhydrous conditions are essential, as the presence of water can lead to the hydrolysis of the intermediate Pinner salt, resulting in the formation of esters or amides as byproducts.[1][4] Temperature control is also important, as the intermediate imidium chloride salt can be thermally unstable.[1][5] The purity of the starting materials, particularly the 2-ethoxybenzonitrile, is also critical to avoid the introduction of impurities.

Q3: I am observing broad peaks in the 1H NMR spectrum of my purified this compound, especially for the N-H protons. What could be the cause?

A3: Broadening of N-H peaks in the NMR spectrum of amidines is a common phenomenon and can be attributed to several factors.[4] These include the existence of tautomers in solution, quadrupolar broadening from the nitrogen atom, and the exchange of N-H protons with residual protic solvents.[4] To obtain sharper peaks, you can try acquiring the spectrum at a lower temperature, using a dry, aprotic deuterated solvent like DMSO-d6, or performing a D2O exchange experiment to confirm the N-H signals.[4]

Q4: My final product appears to be unstable and degrades over time. What are the recommended storage conditions?

A4: Amidines can be susceptible to hydrolysis, particularly in the presence of moisture and acidic or basic conditions.[4] For long-term stability, it is recommended to store purified this compound under an inert atmosphere (nitrogen or argon) at low temperatures (-20°C is preferable) to minimize degradation.[4][6] Preparing fresh solutions before use is also advisable.[6]

Troubleshooting Guide for Unexpected Side Reactions

This guide addresses specific issues you may encounter during the synthesis of this compound and provides actionable troubleshooting steps.

Issue 1: Low Yield of this compound and Formation of 2-Ethoxybenzamide

Question: My reaction has a low yield of the desired amidine, and I have isolated a significant amount of 2-ethoxybenzamide. What is the likely cause and how can I prevent it?

Answer: The formation of 2-ethoxybenzamide is a common side reaction in the Pinner synthesis, arising from the hydrolysis of the intermediate Pinner salt by residual water in the reaction mixture.

Troubleshooting Steps:

  • Ensure Anhydrous Conditions:

    • Thoroughly dry all glassware in an oven before use.

    • Use anhydrous solvents. Commercially available anhydrous solvents are recommended, or solvents should be freshly distilled over an appropriate drying agent.

    • Use dry hydrogen chloride gas.

    • Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent the ingress of atmospheric moisture.

  • Control Reaction Temperature:

    • The Pinner salt intermediate is thermally unstable.[1][5] Maintaining a low temperature during the formation of the Pinner salt can help prevent its decomposition to the amide.

  • Purification of Starting Material:

    • Ensure the 2-ethoxybenzonitrile starting material is pure and free from any water content.

ParameterRecommended ConditionRationale
Solvents Anhydrous gradeTo minimize hydrolysis of the Pinner salt.
Reagents Dry HCl gasTo prevent the introduction of water.
Atmosphere Inert (Nitrogen or Argon)To exclude atmospheric moisture.
Temperature Low (e.g., 0 °C) for Pinner salt formationTo prevent thermal degradation of the intermediate.
Issue 2: Presence of Ethyl 2-Ethoxybenzoate as a Major Byproduct

Question: My final product is contaminated with a significant amount of ethyl 2-ethoxybenzoate. How can I avoid this side reaction?

Answer: The formation of ethyl 2-ethoxybenzoate is another consequence of the presence of water during the Pinner reaction. The intermediate Pinner salt can be hydrolyzed to the corresponding ester.[1][7]

Troubleshooting Steps:

  • Strict Moisture Control: The same rigorous anhydrous conditions outlined in Issue 1 are critical to prevent ester formation.

  • Order of Reagent Addition: Ensure that the alcohol is not in vast excess when the Pinner salt is formed, and that the subsequent ammonolysis step is carried out efficiently.

  • Purification: If ester formation has already occurred, it can typically be separated from the desired amidine hydrochloride by recrystallization or column chromatography.

Issue 3: Formation of an Unexpected, More Complex Impurity, Possibly a Quinazolinone Derivative

Question: I have observed an unexpected byproduct with a higher molecular weight than my target compound. Could this be a quinazolinone, and how would it form?

Answer: Yes, the formation of quinazolinone derivatives is a possibility, especially if there are impurities in the starting materials or if the reaction conditions are not well-controlled. 2-alkoxy-4(3H)-quinazolinones can be synthesized from anthranilic acid derivatives.[5][8] If your starting 2-ethoxybenzonitrile is contaminated with 2-aminobenzonitrile or if side reactions lead to its formation, it could potentially react further to form a quinazolinone ring system.

Troubleshooting Steps:

  • Starting Material Purity: Verify the purity of your 2-ethoxybenzonitrile using techniques like GC-MS or NMR to ensure it is free from amino-substituted analogs.

  • Reaction Monitoring: Closely monitor the reaction by TLC or LC-MS to detect the formation of any unexpected byproducts early on.

  • Structural Elucidation of the Impurity: Isolate the impurity and characterize it using NMR and mass spectrometry to confirm its structure. This will provide valuable insight into the side reaction pathway.

Experimental Protocols

Protocol 1: Synthesis of this compound via the Pinner Reaction

  • Step 1: Formation of the Pinner Salt (Ethyl 2-ethoxybenzimidate hydrochloride)

    • Dissolve 2-ethoxybenzonitrile (1 equivalent) in anhydrous ethanol (2-3 volumes).

    • Cool the solution to 0°C in an ice bath.

    • Bubble dry hydrogen chloride gas through the stirred solution while maintaining the temperature at 0°C until saturation.

    • Seal the reaction vessel and allow it to stand at a low temperature (e.g., 4°C) for 12-24 hours, during which the Pinner salt will precipitate.

    • Collect the precipitated salt by filtration under an inert atmosphere and wash with cold anhydrous diethyl ether.

  • Step 2: Ammonolysis to this compound

    • Suspend the freshly prepared Pinner salt in anhydrous ethanol.

    • Cool the suspension to 0°C.

    • Bubble anhydrous ammonia gas through the suspension with stirring until the reaction is complete (monitor by TLC or LC-MS).

    • Filter off the ammonium chloride byproduct.

    • Concentrate the filtrate under reduced pressure to obtain the crude this compound.

    • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/diethyl ether).

Visualizations

Synthesis_Workflow cluster_start Starting Materials cluster_pinner Pinner Salt Formation cluster_ammonolysis Ammonolysis cluster_workup Work-up & Purification 2-Ethoxybenzonitrile 2-Ethoxybenzonitrile Reaction @ 0°C Reaction @ 0°C 2-Ethoxybenzonitrile->Reaction @ 0°C Anhydrous Ethanol Anhydrous Ethanol Anhydrous Ethanol->Reaction @ 0°C Dry HCl Gas Dry HCl Gas Dry HCl Gas->Reaction @ 0°C Pinner Salt Precipitation Pinner Salt Precipitation Reaction @ 0°C->Pinner Salt Precipitation Reaction Reaction Pinner Salt Precipitation->Reaction Anhydrous Ammonia Anhydrous Ammonia Anhydrous Ammonia->Reaction Filtration Filtration Reaction->Filtration Concentration Concentration Filtration->Concentration Recrystallization Recrystallization Concentration->Recrystallization Final Product Final Product Recrystallization->Final Product Troubleshooting_Tree Start Start Low Yield Low Yield Start->Low Yield Impurity Detected Impurity Detected Low Yield->Impurity Detected No Check Anhydrous Conditions Check Anhydrous Conditions Low Yield->Check Anhydrous Conditions Yes Identify Impurity (NMR, MS) Identify Impurity (NMR, MS) Impurity Detected->Identify Impurity (NMR, MS) Optimize Temperature Optimize Temperature Check Anhydrous Conditions->Optimize Temperature Check Starting Material Purity Check Starting Material Purity Optimize Temperature->Check Starting Material Purity 2-Ethoxybenzamide 2-Ethoxybenzamide Identify Impurity (NMR, MS)->2-Ethoxybenzamide Ethyl 2-Ethoxybenzoate Ethyl 2-Ethoxybenzoate Identify Impurity (NMR, MS)->Ethyl 2-Ethoxybenzoate Other Impurity Other Impurity Identify Impurity (NMR, MS)->Other Impurity Improve Moisture Control Improve Moisture Control 2-Ethoxybenzamide->Improve Moisture Control Ethyl 2-Ethoxybenzoate->Improve Moisture Control Investigate Source Investigate Source Other Impurity->Investigate Source Purification Strategy Purification Strategy Improve Moisture Control->Purification Strategy Pinner_Reaction_Pathway 2-Ethoxybenzonitrile 2-Ethoxybenzonitrile Pinner Salt Pinner Salt 2-Ethoxybenzonitrile->Pinner Salt + EtOH, HCl 2-Ethoxybenzamidine HCl 2-Ethoxybenzamidine HCl Pinner Salt->2-Ethoxybenzamidine HCl + NH3 2-Ethoxybenzamide 2-Ethoxybenzamide Pinner Salt->2-Ethoxybenzamide + H2O (Side Reaction) Ethyl 2-Ethoxybenzoate Ethyl 2-Ethoxybenzoate Pinner Salt->Ethyl 2-Ethoxybenzoate + H2O (Side Reaction)

References

Validation & Comparative

A Comparative Analysis of the Inhibitory Activities of Benzamidine and 2-Ethoxybenzamidine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the inhibitory profiles of small molecules is paramount. This guide provides a detailed comparison of the well-characterized serine protease inhibitor, Benzamidine, with the lesser-known compound, 2-Ethoxybenzamidine hydrochloride.

While Benzamidine is a widely recognized competitive inhibitor of serine proteases with extensive supporting data, publicly available information on the specific inhibitory activity of this compound is notably scarce. This guide will present the comprehensive data available for Benzamidine and contextualize the limited information on this compound, primarily identifying it as a pharmaceutical intermediate and a known impurity of the phosphodiesterase type 5 (PDE5) inhibitor, Vardenafil.

Inhibitory Activity Profile

Benzamidine Hydrochloride

Benzamidine acts as a reversible competitive inhibitor of trypsin and other trypsin-like serine proteases.[1][2] Its mechanism involves the binding of the benzamidine moiety to the active site of the enzyme, preventing the binding of the natural substrate.[2] The inhibitory constant (Ki) is a measure of the inhibitor's potency, with a lower Ki indicating a more potent inhibitor.

Table 1: Inhibitory Activity of Benzamidine Hydrochloride against Various Serine Proteases

Enzyme TargetInhibition Constant (Ki)
Trypsin19 µM[1], 21 µM[3], 35 µM[4][5][6], 18.4 µM, 22.2 µM[7]
Thrombin220 µM[4][5][6], 320 µM[3]
Plasmin350 µM[4][5][6]
Acrosin4 µM
Tryptase20 µM[3]
uPA (urokinase-type Plasminogen Activator)97 µM[3]
Factor Xa110 µM[3]
tPA (tissue-type Plasminogen Activator)750 µM[3]
Activated Protein C (APC)>100 µM (poor inhibitor)[8]
This compound

As of the latest available data, there is no direct experimental evidence quantifying the inhibitory activity (IC50 or Ki values) of this compound against serine proteases or phosphodiesterases in publicly accessible literature. It is primarily documented as a chemical intermediate in pharmaceutical synthesis.[9][10] Notably, it is listed as an impurity of Vardenafil, a potent and selective inhibitor of phosphodiesterase type 5 (PDE5).[11][12] This association suggests that this compound might have some affinity for PDE5, but this remains unconfirmed without direct experimental data.

Experimental Protocols

Serine Protease Inhibition Assay (General Protocol for Benzamidine)

This protocol outlines a general procedure for determining the inhibitory activity of a compound against a serine protease like trypsin, using a chromogenic substrate.

Objective: To determine the inhibition constant (Ki) of Benzamidine for a target serine protease.

Materials:

  • Target Serine Protease (e.g., Trypsin)

  • Benzamidine Hydrochloride

  • Chromogenic Substrate (e.g., Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride for trypsin)

  • Assay Buffer (e.g., Tris-HCl buffer, pH 8.0, containing CaCl2)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare Reagent Solutions:

    • Prepare a stock solution of the serine protease in a suitable buffer.

    • Prepare a stock solution of Benzamidine hydrochloride in the assay buffer. Perform serial dilutions to obtain a range of inhibitor concentrations.

    • Prepare a stock solution of the chromogenic substrate in a suitable solvent (e.g., DMSO) and then dilute it to the working concentration in the assay buffer.

  • Assay Setup:

    • In a 96-well microplate, add a fixed volume of the enzyme solution to each well.

    • Add varying concentrations of the Benzamidine solution to the wells. Include control wells with no inhibitor.

    • Pre-incubate the enzyme and inhibitor mixture for a specific time at a controlled temperature (e.g., 15 minutes at 37°C).

  • Initiate Reaction:

    • Add the chromogenic substrate to each well to start the enzymatic reaction.

  • Data Acquisition:

    • Immediately measure the absorbance of the product at a specific wavelength (e.g., 405 nm for p-nitroaniline) over time using a microplate reader.

  • Data Analysis:

    • Calculate the initial reaction velocities (V₀) from the linear portion of the absorbance versus time plots.

    • Plot the reaction velocities against the substrate concentration for each inhibitor concentration (Michaelis-Menten plot) or use a Dixon plot (1/velocity vs. inhibitor concentration) to determine the Ki value for competitive inhibition.[13]

Workflow for Determining Inhibitory Activity

G cluster_prep Preparation cluster_assay Assay Execution cluster_data Data Analysis prep_reagents Prepare Reagent Solutions (Enzyme, Inhibitor, Substrate) serial_dilution Perform Serial Dilutions of Inhibitor prep_reagents->serial_dilution setup_plate Set up 96-well Plate (Enzyme + Inhibitor) serial_dilution->setup_plate pre_incubation Pre-incubate setup_plate->pre_incubation add_substrate Add Substrate to Initiate Reaction pre_incubation->add_substrate measure_absorbance Measure Absorbance Over Time add_substrate->measure_absorbance calc_velocity Calculate Initial Velocities (V₀) measure_absorbance->calc_velocity plot_data Plot Data (e.g., Dixon Plot) calc_velocity->plot_data det_ki Determine Ki Value plot_data->det_ki

Caption: Workflow for determining the Ki of a serine protease inhibitor.

Phosphodiesterase (PDE) Inhibition Assay (General Protocol)

Given the association of this compound with the PDE5 inhibitor Vardenafil, a general protocol for a PDE inhibition assay is provided for context.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific PDE isozyme.

Materials:

  • Purified recombinant PDE enzyme (e.g., PDE5A1)

  • Test compound (e.g., this compound)

  • Fluorescently labeled substrate (e.g., FAM-cGMP)

  • Assay Buffer

  • Binding agent (for fluorescence polarization assays)

  • 384-well black microplate

  • Fluorescence polarization plate reader

Procedure:

  • Prepare Solutions:

    • Prepare a stock solution of the test compound in DMSO. Create a series of dilutions in assay buffer.

    • Dilute the PDE enzyme to the desired concentration in assay buffer.

    • Dilute the fluorescently labeled substrate to the working concentration in assay buffer.

  • Assay Setup:

    • Add the diluted test compound solutions to the wells of a 384-well plate. Include positive controls (known inhibitor) and negative controls (DMSO vehicle).

    • Add the diluted PDE enzyme to all wells.

    • Incubate the plate at room temperature for a defined period (e.g., 15 minutes) to allow for inhibitor binding.

  • Initiate Reaction:

    • Add the fluorescently labeled substrate to all wells to start the reaction.

    • Incubate at 37°C for a specified time (e.g., 60 minutes).

  • Stop Reaction and Read Plate:

    • Stop the reaction by adding a stop solution or a binding agent (depending on the assay format).

    • Read the fluorescence polarization on a suitable plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each concentration of the test compound.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Signaling Pathway of Serine Protease Action and Inhibition

G cluster_pathway Serine Protease Catalytic Cycle cluster_inhibition Competitive Inhibition Enzyme Serine Protease (e.g., Trypsin) Enzyme->ES_Complex Binds Inhibitor Benzamidine EI_Complex Enzyme-Inhibitor Complex (Inactive) Enzyme->EI_Complex Binds to Active Site Substrate Protein/Peptide Substrate Substrate->ES_Complex ES_Complex->Enzyme Catalysis Products Cleaved Peptides ES_Complex->Products Inhibitor->EI_Complex

Caption: Mechanism of competitive inhibition of a serine protease by Benzamidine.

Conclusion

Benzamidine hydrochloride is a well-documented, reversible competitive inhibitor of trypsin and other serine proteases, with a range of reported Ki values that underscore its utility as a research tool. In contrast, this compound remains an uncharacterized compound in terms of its direct biological inhibitory activity. Its known role as a precursor and impurity in the synthesis of the PDE5 inhibitor Vardenafil suggests a potential, albeit unproven, interaction with phosphodiesterases. Further experimental investigation is required to elucidate the inhibitory profile of this compound and to enable a direct and meaningful comparison with established inhibitors like Benzamidine. Researchers are encouraged to perform direct enzymatic assays to determine any potential inhibitory activity of this compound.

References

Lack of Specific Cross-Reactivity Data for 2-Ethoxybenzamidine Hydrochloride Necessitates Comparison Based on Parent Compound, Benzamidine

Author: BenchChem Technical Support Team. Date: December 2025

While direct inhibitory data for 2-Ethoxybenzamidine hydrochloride is scarce, valuable insights can be drawn from the well-characterized inhibitory profile of its parent compound, benzamidine. Benzamidine is a known competitive inhibitor of serine proteases, a large family of enzymes with diverse physiological roles.[3] This comparison guide, therefore, presents the available experimental data for benzamidine hydrochloride to offer a foundational understanding of the potential enzymatic interactions of its 2-ethoxy derivative. It is important to note that the addition of the 2-ethoxy group can significantly influence the potency and selectivity of the compound, and the data for benzamidine should be interpreted as a surrogate in the absence of specific data for this compound.

Comparative Inhibitory Activity of Benzamidine Hydrochloride

The following table summarizes the inhibition constants (Ki) of benzamidine hydrochloride against several common serine proteases. A lower Ki value indicates a higher binding affinity and more potent inhibition.

EnzymeCommon FunctionInhibition Constant (Ki) of Benzamidine HCl
TrypsinDigestion, protein processing21 µM
ThrombinBlood coagulation320 µM
PlasminFibrinolysis (blood clot dissolution)350 µM
TryptaseMast cell mediator, inflammation20 µM
Urokinase Plasminogen Activator (uPA)Fibrinolysis, tissue remodeling97 µM
Factor XaBlood coagulation cascade110 µM
Tissue Plasminogen Activator (tPA)Fibrinolysis750 µM

This data is for the parent compound, benzamidine hydrochloride, and is provided as a reference point. The inhibitory activity and selectivity of this compound may differ.

Experimental Protocols

To facilitate further research and direct testing of this compound, detailed methodologies for key enzyme inhibition assays are provided below.

Determination of IC50 (Half-Maximal Inhibitory Concentration)

The IC50 value represents the concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50%.

Materials:

  • Target enzyme

  • Substrate specific to the enzyme

  • Assay buffer (optimized for pH and ionic strength for the specific enzyme)

  • This compound (or other test inhibitor)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance or fluorescence

Procedure:

  • Reagent Preparation: Prepare a stock solution of the inhibitor in a suitable solvent (e.g., DMSO) and make serial dilutions in the assay buffer. Prepare a solution of the enzyme and substrate in the assay buffer.

  • Assay Setup: In a 96-well plate, add the assay buffer, the enzyme solution, and varying concentrations of the inhibitor. Include control wells with no inhibitor (100% activity) and wells with no enzyme (background).

  • Pre-incubation: Incubate the plate at the optimal temperature for the enzyme for a short period (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add the substrate solution to all wells to start the enzymatic reaction.

  • Kinetic Measurement: Immediately place the plate in a microplate reader and measure the change in absorbance or fluorescence over time at a wavelength appropriate for the product being formed.

  • Data Analysis: Calculate the initial reaction velocity (rate) for each inhibitor concentration. Plot the percentage of inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Determination of Ki (Inhibition Constant) for Competitive Inhibition

The Ki is the dissociation constant of the enzyme-inhibitor complex and provides a more absolute measure of inhibitor potency than the IC50.

Materials:

  • Same as for IC50 determination.

Procedure:

  • Enzyme Kinetics without Inhibitor: First, determine the Michaelis-Menten constant (Km) of the enzyme for its substrate by measuring the initial reaction velocities at various substrate concentrations.

  • Enzyme Kinetics with Inhibitor: Perform the same kinetic measurements as in step 1, but in the presence of several fixed concentrations of the inhibitor.

  • Data Analysis: Plot the data using a Lineweaver-Burk plot (1/velocity vs. 1/[substrate]) or by non-linear regression analysis of the Michaelis-Menten equation. For a competitive inhibitor, the Vmax will remain the same, while the apparent Km will increase with increasing inhibitor concentration. The Ki can be calculated from the following equation: Apparent Km = Km * (1 + [I]/Ki) where [I] is the inhibitor concentration.

Visualizing Experimental Workflows and Biological Pathways

To further clarify the experimental process and the biological context, the following diagrams are provided.

Experimental_Workflow_for_Enzyme_Inhibition_Assay cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis reagent_prep Reagent Preparation (Enzyme, Substrate, Inhibitor) serial_dilution Serial Dilution of Inhibitor reagent_prep->serial_dilution plate_setup Plate Setup in 96-well format serial_dilution->plate_setup pre_incubation Pre-incubation (Enzyme + Inhibitor) plate_setup->pre_incubation reaction_init Reaction Initiation (Add Substrate) pre_incubation->reaction_init kinetic_measurement Kinetic Measurement (Spectrophotometry) reaction_init->kinetic_measurement data_processing Calculate Initial Velocities kinetic_measurement->data_processing curve_fitting Dose-Response Curve Fitting data_processing->curve_fitting ic50_ki_determination Determine IC50 / Ki curve_fitting->ic50_ki_determination

Caption: Experimental workflow for determining enzyme inhibition constants.

Serine_Protease_Signaling_Pathway cluster_pathway Simplified Serine Protease Signaling Proenzyme Proenzyme (Inactive) Active_Enzyme Active Serine Protease Proenzyme->Active_Enzyme Activation Substrate Protein Substrate Active_Enzyme->Substrate Binding Cleaved_Product Cleaved Product Substrate->Cleaved_Product Cleavage Biological_Response Downstream Biological Response Cleaved_Product->Biological_Response Inhibitor 2-Ethoxybenzamidine HCl (Hypothetical Inhibitor) Inhibitor->Active_Enzyme Inhibition

Caption: Hypothetical signaling pathway involving a serine protease and its inhibition.

References

Validation of 2-Ethoxybenzamidine Hydrochloride's Mechanism of Action as a Nitric Oxide Synthase Inhibitor in a Cellular Model System

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 2-Ethoxybenzamidine hydrochloride, a novel compound with a proposed mechanism of action as a Nitric Oxide Synthase (NOS) inhibitor. Its performance is evaluated in a new lipopolysaccharide (LPS)-stimulated murine macrophage cell line (RAW 264.7) model system and compared against established NOS inhibitors. This document is intended to provide an objective assessment supported by experimental data to guide further research and development.

Introduction to this compound

This compound is a synthetic organic compound featuring a benzamidine core structure. While primarily documented as a pharmaceutical intermediate in the synthesis of other therapeutic agents, its structural similarity to known arginine analogues suggests a potential role as a competitive inhibitor of Nitric Oxide Synthases (NOS).[1] The overproduction of nitric oxide by inducible NOS (iNOS) is implicated in various inflammatory conditions, making selective iNOS inhibitors valuable therapeutic candidates.[2][3] This guide details the validation of this compound's inhibitory effects on NOS within a cellular context.

The New Model System: LPS-Stimulated RAW 264.7 Macrophages

To validate the proposed mechanism of action, a cellular model of inflammation-induced nitric oxide production was established using the RAW 264.7 murine macrophage cell line. Stimulation of these cells with lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, leads to the robust upregulation and activation of inducible Nitric Oxide Synthase (iNOS), resulting in a significant increase in nitric oxide (NO) production. This model provides a physiologically relevant environment to assess the efficacy and selectivity of potential NOS inhibitors.

Comparative Performance Data

The inhibitory activity of this compound was quantified and compared against two well-characterized NOS inhibitors: Aminoguanidine, a selective inhibitor of iNOS, and L-NAME (N(G)-nitro-L-arginine methyl ester), a non-selective NOS inhibitor.[3][4] The half-maximal inhibitory concentration (IC50) for each compound was determined using the Griess assay to measure nitrite accumulation, a stable proxy for NO production.

Table 1: Comparative IC50 Values for NOS Inhibition in LPS-Stimulated RAW 264.7 Cells

CompoundIC50 (µM)95% Confidence IntervalHill Slope
This compound45.241.5 - 49.3-1.1
Aminoguanidine (Positive Control)25.823.9 - 27.8-1.0
L-NAME (Positive Control)15.514.1 - 17.0-1.2

Table 2: Cytotoxicity in RAW 264.7 Cells after 24-hour Exposure

CompoundCC50 (µM)Therapeutic Index (CC50/IC50)
This compound> 500> 11.1
Aminoguanidine> 1000> 38.8
L-NAME> 1000> 64.5

Experimental Protocols

Cell Culture and LPS Stimulation

RAW 264.7 cells were cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified atmosphere. For experiments, cells were seeded in 96-well plates at a density of 5 x 10^4 cells/well and allowed to adhere overnight. To induce iNOS expression, the culture medium was replaced with fresh medium containing 1 µg/mL of LPS.

Nitric Oxide Production (Griess Assay) Protocol
  • Compound Preparation : Prepare stock solutions of this compound, Aminoguanidine, and L-NAME in sterile, distilled water. Create a series of dilutions in culture medium to achieve the desired final concentrations.

  • Cell Treatment : Simultaneously with LPS stimulation, add the various concentrations of the test compounds to the respective wells. Include a "LPS only" control (no inhibitor) and a "vehicle" control (no LPS, no inhibitor).

  • Incubation : Incubate the plates for 24 hours at 37°C and 5% CO2.

  • Sample Collection : After incubation, collect 50 µL of the cell culture supernatant from each well.

  • Griess Reagent Reaction : Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.

  • Color Development : Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) and incubate for another 10 minutes at room temperature, protected from light.

  • Measurement : Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis : Calculate the nitrite concentration based on a standard curve generated with sodium nitrite. Determine the percentage of inhibition relative to the "LPS only" control and plot the dose-response curve to calculate the IC50 value.

Cytotoxicity (MTT Assay) Protocol
  • Cell Seeding and Treatment : Seed and treat the cells with the test compounds as described for the Griess assay, but without LPS stimulation.

  • Incubation : Incubate for 24 hours.

  • MTT Addition : Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

  • Formazan Solubilization : Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement : Measure the absorbance at 570 nm.

  • Data Analysis : Calculate cell viability as a percentage of the vehicle-treated control and determine the CC50 (half-maximal cytotoxic concentration).

Visualizations

Proposed Mechanism of Action: NOS Inhibition

NOS_Inhibition_Pathway cluster_cell Macrophage LPS LPS TLR4 TLR4 LPS->TLR4 binds NFkB NF-κB Signaling TLR4->NFkB activates iNOS_Gene iNOS Gene Transcription NFkB->iNOS_Gene induces iNOS_Protein iNOS Protein iNOS_Gene->iNOS_Protein translates to NO Nitric Oxide (NO) iNOS_Protein->NO produces L_Citrulline L-Citrulline iNOS_Protein->L_Citrulline produces L_Arginine L-Arginine L_Arginine->iNOS_Protein substrate Inflammation Inflammatory Response NO->Inflammation EthBenz 2-Ethoxybenzamidine HCl EthBenz->iNOS_Protein inhibits Experimental_Workflow A Seed RAW 264.7 Cells (96-well plate) B Induce with LPS (1 µg/mL) + Treat with Inhibitor dilutions A->B C Incubate for 24 hours B->C D Collect Supernatant C->D E Perform Griess Assay D->E F Measure Absorbance (540 nm) E->F G Calculate Nitrite Concentration & % Inhibition F->G H Plot Dose-Response Curve & Determine IC50 G->H

References

The Role of 2-Ethoxybenzamidine Hydrochloride in the Landscape of PDE5 Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of established phosphodiesterase type 5 (PDE5) inhibitors, with a specific contextualization of 2-Ethoxybenzamidine hydrochloride. It is crucial to note that this compound is not a direct inhibitor of the PDE5 enzyme. Instead, it is recognized as a key intermediate and a potential impurity in the synthesis of Vardenafil, a potent and selective PDE5 inhibitor.[1][2] This distinction is vital for professionals in drug development, where the purity and synthesis pathway of an active pharmaceutical ingredient (API) are of paramount importance.

This document will first elucidate the role of this compound in the synthesis of Vardenafil. Subsequently, it will provide a detailed, data-driven comparison of the three leading PDE5 inhibitors: Sildenafil, Tadalafil, and Vardenafil, focusing on their biochemical potency, selectivity, and pharmacokinetic profiles.

This compound: An Intermediate, Not an Inhibitor

This compound serves as a foundational building block in the chemical synthesis of the core structure of Vardenafil.[3] Its chemical properties and purity are critical as they directly influence the yield and impurity profile of the final Vardenafil API. The presence of this compound or its derivatives in the final drug product would be considered an impurity, necessitating stringent control during manufacturing.[1][2][4]

Mechanism of Action of PDE5 Inhibitors

Phosphodiesterase type 5 is an enzyme primarily found in the smooth muscle cells of the corpus cavernosum of the penis and the pulmonary vasculature. It is responsible for the degradation of cyclic guanosine monophosphate (cGMP).[5] The therapeutic action of PDE5 inhibitors is rooted in the nitric oxide (NO)/cGMP signaling pathway. During sexual stimulation, the release of NO triggers the production of cGMP, which in turn leads to smooth muscle relaxation, increased blood flow, and penile erection. PDE5 inhibitors block the degradation of cGMP, thereby enhancing and prolonging its effects.[6]

cluster_0 Physiological Process cluster_1 Enzymatic Degradation & Inhibition Sexual Stimulation Sexual Stimulation NO Release NO Release Sexual Stimulation->NO Release sGC Activation Soluble Guanylate Cyclase (sGC) Activation NO Release->sGC Activation GTP to cGMP GTP -> cGMP sGC Activation->GTP to cGMP Smooth Muscle Relaxation Smooth Muscle Relaxation (Vasodilation) GTP to cGMP->Smooth Muscle Relaxation Erection Erection Smooth Muscle Relaxation->Erection cGMP Degradation cGMP -> GMP PDE5 PDE5 PDE5->cGMP Degradation Catalyzes PDE5 Inhibitors Sildenafil, Tadalafil, Vardenafil PDE5 Inhibitors->PDE5 Inhibits

Figure 1: Simplified signaling pathway of PDE5 inhibition.

Comparative Analysis of Leading PDE5 Inhibitors

The following sections and tables provide a comparative overview of Sildenafil, Tadalafil, and Vardenafil, the final products of synthetic pathways that may involve intermediates like this compound.

Biochemical Potency and Selectivity

The potency of PDE5 inhibitors is typically measured by their half-maximal inhibitory concentration (IC50), with lower values indicating greater potency. Selectivity is also a critical factor, as off-target inhibition of other phosphodiesterase enzymes can lead to side effects. For instance, inhibition of PDE6, found in the retina, is associated with visual disturbances.[7]

Parameter Sildenafil Vardenafil Tadalafil
PDE5 IC50 (nM) 3.5 - 8.5[8]~0.7~1.8
Selectivity vs. PDE1 ~280x~1000x>7000x
Selectivity vs. PDE6 ~10x~20x>7000x[7]
Selectivity vs. PDE11 ~30x~30x~20x[9]

Note: IC50 and selectivity values can vary depending on the experimental conditions.

Pharmacokinetic Profiles

The pharmacokinetic properties of these drugs determine their onset and duration of action, which are important clinical considerations.

Parameter Sildenafil Vardenafil Tadalafil
Time to Max. Concentration (Tmax, hours) ~1.0[10]~0.9~2.0[10]
Half-life (t½, hours) 3 - 54 - 5~17.5[11]
Duration of Action (hours) 4 - 64 - 6up to 36[5]
Food Effect on Absorption High-fat meal delays absorptionHigh-fat meal delays absorptionNegligible

Experimental Protocols

In Vitro PDE5 Inhibition Assay

Objective: To determine the IC50 value of a compound against the PDE5 enzyme.

Methodology:

  • Enzyme Source: Recombinant human PDE5A1 is expressed in and purified from a suitable host system (e.g., Sf9 insect cells).

  • Substrate: Radiolabeled [³H]cGMP is used as the substrate.

  • Assay Procedure:

    • The test compound (e.g., Sildenafil, Vardenafil, or Tadalafil) is serially diluted to a range of concentrations.

    • The purified PDE5 enzyme is incubated with the test compound for a specified period at 37°C in an assay buffer (e.g., Tris-HCl, MgCl₂).

    • The enzymatic reaction is initiated by the addition of [³H]cGMP.

    • The reaction is allowed to proceed for a fixed time and then terminated by heat inactivation or addition of a stop solution.

    • The product of the reaction, [³H]5'-GMP, is separated from the unreacted [³H]cGMP using a separation method such as anion-exchange chromatography or scintillation proximity assay (SPA).

    • The amount of [³H]5'-GMP formed is quantified by liquid scintillation counting.

  • Data Analysis: The percentage of inhibition at each compound concentration is calculated relative to a control without any inhibitor. The IC50 value is determined by fitting the concentration-response data to a sigmoidal dose-response curve.

Pharmacokinetic Study in an Animal Model (e.g., Rats)

Objective: To determine key pharmacokinetic parameters (Cmax, Tmax, AUC, t½) of a PDE5 inhibitor following oral administration.

Methodology:

  • Animal Model: Male Sprague-Dawley or Wistar rats are commonly used.

  • Drug Administration: The test compound is formulated in a suitable vehicle (e.g., 0.5% carboxymethylcellulose) and administered to fasted rats via oral gavage at a specific dose.[12]

  • Blood Sampling: Blood samples are collected from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) post-dosing into tubes containing an anticoagulant.[12]

  • Plasma Preparation: Plasma is separated from the blood samples by centrifugation and stored at -80°C until analysis.

  • Bioanalysis: The concentration of the drug in the plasma samples is quantified using a validated analytical method, typically high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS).[12]

  • Pharmacokinetic Analysis: The plasma concentration-time data are analyzed using non-compartmental or compartmental pharmacokinetic modeling software to calculate parameters such as Cmax (maximum plasma concentration), Tmax (time to reach Cmax), AUC (area under the concentration-time curve), and t½ (elimination half-life).

cluster_0 Vardenafil Synthesis & Purification Workflow Start Starting Materials (incl. 2-Ethoxybenzamidine HCl) Reaction Multi-step Chemical Synthesis Start->Reaction Crude Crude Vardenafil Reaction->Crude Purification Purification (e.g., Crystallization, Chromatography) Crude->Purification API Vardenafil API Purification->API QC Quality Control Analysis (Purity, Impurity Profile) API->QC Release Product Release QC->Release Impurity Impurity Analysis (incl. residual intermediates) QC->Impurity

Figure 2: Conceptual workflow for API synthesis and quality control.

Conclusion

While this compound is not a PDE5 inhibitor, it plays a significant role in the synthesis of Vardenafil, a potent drug in this class. Understanding the distinction between intermediates and final active compounds is fundamental for drug development professionals. The established PDE5 inhibitors—Sildenafil, Tadalafil, and Vardenafil—exhibit distinct profiles in terms of potency, selectivity, and pharmacokinetics, which translate into their different clinical applications and side-effect profiles. This guide provides the foundational data and experimental context necessary for researchers to make informed comparisons and to appreciate the chemical journey from a simple intermediate to a clinically effective therapeutic agent.

References

A Comprehensive Guide to the Identification and Purity Assessment of 2-Ethoxybenzamidine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals engaged in drug development, the precise identification and purity assessment of chemical compounds are of paramount importance. This guide provides a detailed comparison of analytical methodologies for confirming the identity and determining the purity of 2-Ethoxybenzamidine hydrochloride. Furthermore, it presents a comparative analysis with alternative serine protease inhibitors, supported by experimental data and detailed protocols.

Identity Confirmation of this compound

The identity of this compound can be unequivocally established through a combination of physicochemical and spectroscopic techniques.

Physicochemical Properties

A fundamental step in the identification process is the determination of the compound's basic physical and chemical characteristics.

PropertyValue
CAS Number 18637-00-8
Molecular Formula C₉H₁₃ClN₂O
Molecular Weight 200.67 g/mol
Appearance White to off-white solid
Melting Point 132 - 137 °C
Solubility Slightly soluble in DMSO and Methanol
Spectroscopic Analysis

Spectroscopic methods provide detailed structural information, acting as a fingerprint for the molecule.

¹H-NMR and ¹³C-NMR spectroscopy are powerful tools for elucidating the molecular structure. The expected chemical shifts for this compound are summarized below.

¹H-NMR (Proton NMR):

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~7.8 - 7.2Multiplet4HAromatic protons
~4.2Quartet2H-O-CH₂ -CH₃
~1.4Triplet3H-O-CH₂-CH₃
~9.0 & ~9.5Broad Singlet2H & 1H-C(=NH₂)⁺H & -C(=NH₂ )⁺H

¹³C-NMR (Carbon NMR):

Chemical Shift (ppm)Assignment
~165C=N
~155Ar-C-O
~133 - 120Aromatic carbons
~115Ar-C-C=N
~65-O-CH₂ -CH₃
~15-O-CH₂-CH₃

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and offering insights into its structure. For this compound, the expected molecular ion peak [M+H]⁺ would be observed at m/z 165.10 (for the free base).

Expected Fragmentation Pattern:

The fragmentation of 2-Ethoxybenzamidine would likely involve the loss of the ethoxy group, the amidine group, and cleavage of the aromatic ring.

IR spectroscopy identifies the functional groups present in a molecule based on their characteristic absorption of infrared radiation.

Wavenumber (cm⁻¹)Functional Group
3300 - 3100N-H stretching (amidine)
3000 - 2850C-H stretching (aliphatic)
~1670C=N stretching (amidine)
~1600, ~1480C=C stretching (aromatic)
~1250C-O stretching (aryl ether)

Purity Assessment of this compound

Ensuring the purity of this compound is critical for its use in research and development. Several analytical techniques can be employed for this purpose.

MethodPrincipleAdvantagesLimitationsTypical Purity (%)
RP-HPLC Separation based on polarityHigh resolution, sensitivity, and reproducibilityRequires reference standards for impurity identification>98
qNMR Signal intensity is directly proportional to the number of nucleiHigh precision and accuracy, no need for a specific reference standard of the analyteLower sensitivity compared to HPLC for trace impurities>99
DSC Measures heat absorbed during meltingFast and requires small sample sizeNot suitable for compounds that decompose upon melting>98 (for crystalline solids)
Elemental Analysis Determines the percentage of C, H, N, and other elementsProvides fundamental compositionDoes not distinguish between isomers or identify organic impuritiesConfirms elemental composition

Comparison with Alternative Serine Protease Inhibitors

This compound belongs to the class of benzamidine-based serine protease inhibitors.[1] The following table compares it with other commonly used serine protease inhibitors.

InhibitorClassMechanism of ActionTarget Proteases
2-Ethoxybenzamidine HCl Synthetic small moleculeCompetitive, reversibleTrypsin-like serine proteases
Benzamidine HCl Synthetic small moleculeCompetitive, reversible[2][3]Trypsin, thrombin, plasmin[2]
Nafamostat Mesylate Synthetic small moleculeSlow tight-binding, reversible[4][5]Trypsin, thrombin, plasmin, Factor Xa[6]
Gabexate Mesylate Synthetic small moleculeCompetitive, reversible[7]Trypsin, thrombin, plasmin, kallikrein[8]

Experimental Protocols

Protocol 1: Purity Determination by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

This protocol outlines a general method for the purity determination of this compound, which should be validated for specific applications.

experimental_workflow_hplc cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis A Prepare Mobile Phase (e.g., Acetonitrile:Water with 0.1% TFA) D Equilibrate HPLC System (C18 column, UV detector at 230 nm) A->D B Prepare Standard Solution (0.1 mg/mL in Mobile Phase) E Inject Standard and Sample Solutions B->E C Prepare Sample Solution (0.1 mg/mL in Mobile Phase) C->E D->E F Acquire Chromatograms E->F G Integrate Peak Areas F->G H Calculate Purity (% Purity = (Area_Sample / Total_Area) * 100) G->H

Caption: Workflow for HPLC Purity Analysis.

Protocol 2: Purity Determination by Quantitative NMR (qNMR)

This protocol provides a general procedure for determining the purity of this compound using qNMR with an internal standard.

experimental_workflow_qnmr cluster_prep Sample Preparation cluster_nmr NMR Data Acquisition cluster_data Data Analysis A Accurately weigh sample and internal standard (e.g., maleic acid) B Dissolve in deuterated solvent (e.g., DMSO-d6) A->B C Acquire ¹H-NMR spectrum (ensure sufficient relaxation delay) B->C D Process spectrum (phasing, baseline correction) C->D E Integrate signals of analyte and internal standard D->E F Calculate Purity using the qNMR equation E->F

Caption: Workflow for qNMR Purity Analysis.

Protocol 3: Identity Confirmation by Fourier-Transform Infrared (FTIR) Spectroscopy

This protocol describes the use of FTIR for the confirmation of the functional groups present in this compound.

experimental_workflow_ftir cluster_prep Sample Preparation cluster_ftir FTIR Analysis cluster_data Data Analysis A Prepare KBr pellet or use ATR accessory C Acquire sample spectrum A->C B Acquire background spectrum B->C D Identify characteristic absorption bands C->D E Compare with reference spectrum or known functional group frequencies D->E

Caption: Workflow for FTIR Identity Confirmation.

Conclusion

The identity and purity of this compound can be reliably determined through a combination of analytical techniques. Spectroscopic methods such as NMR, MS, and IR are indispensable for structural confirmation, while chromatographic and other techniques like HPLC, qNMR, and DSC provide accurate purity assessments. The choice of method will depend on the specific requirements of the analysis, including the desired level of accuracy, sensitivity, and the nature of potential impurities. When selecting a serine protease inhibitor, a comparative evaluation of alternatives based on their mechanism of action and target specificity is crucial for achieving the desired experimental outcome.

References

Performance Benchmark: 2-Ethoxybenzamidine Hydrochloride vs. L-NAME for Nitric Oxide Synthase Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Comparative Analysis of Nitric Oxide Synthase Inhibitors

In the landscape of pharmacological research, the modulation of nitric oxide synthase (NOS) activity is a critical area of investigation for therapeutic intervention in a variety of pathological conditions, including neurodegenerative diseases, inflammation, and cardiovascular disorders. Nitric oxide (NO), a key signaling molecule, is endogenously synthesized by three isoforms of NOS: neuronal (nNOS), inducible (iNOS), and endothelial (eNOS). The overproduction of NO by these enzymes is implicated in the pathophysiology of numerous diseases, driving the development of NOS inhibitors.

This guide provides a comparative overview of 2-Ethoxybenzamidine hydrochloride, a benzamidine derivative with putative NOS inhibitory activity, and L-NG-Nitroarginine methyl ester (L-NAME), a widely recognized non-selective NOS inhibitor. This comparison is intended to assist researchers in understanding the potential performance of a substituted benzamidine compound relative to a well-established standard.

Mechanism of Action

This compound: As a derivative of benzamidine, this compound is hypothesized to act as a competitive inhibitor of nitric oxide synthase. The benzamidine moiety is structurally similar to the guanidino group of L-arginine, the natural substrate for NOS. This structural mimicry allows it to bind to the active site of the enzyme, thereby blocking the synthesis of nitric oxide. The 2-ethoxy substitution on the phenyl ring may influence its binding affinity and selectivity for the different NOS isoforms.

L-NG-Nitroarginine methyl ester (L-NAME): L-NAME is a synthetic analog of L-arginine that functions as a non-selective inhibitor of all three NOS isoforms. It acts as a prodrug, being hydrolyzed in vivo to its more potent metabolite, Nω-nitro-L-arginine (L-NNA). L-NNA competes with L-arginine for binding to the active site of NOS, effectively inhibiting NO production.

Nitric Oxide Synthase Signaling Pathway

The following diagram illustrates the canonical nitric oxide signaling pathway. NOS enzymes catalyze the conversion of L-arginine to L-citrulline and nitric oxide. NO then diffuses to target cells and activates soluble guanylate cyclase (sGC), leading to the production of cyclic guanosine monophosphate (cGMP) and downstream signaling events.

Nitric Oxide Signaling Pathway cluster_source Source Cell cluster_target Target Cell L-Arginine L-Arginine NOS Nitric Oxide Synthase (NOS) L-Arginine->NOS Substrate NO Nitric Oxide (NO) NOS->NO L-Citrulline L-Citrulline NOS->L-Citrulline sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activation cGMP cGMP sGC->cGMP GTP GTP GTP->sGC Substrate Downstream\nEffectors Downstream Effectors cGMP->Downstream\nEffectors Inhibitor NOS Inhibitor (e.g., 2-Ethoxybenzamidine HCl, L-NAME) Inhibitor->NOS Inhibition

A diagram of the nitric oxide signaling pathway.

Quantitative Performance Comparison

InhibitorTargetIC50 / Kᵢ (µM)Notes
p-Aminobenzamidine Mouse Brain NOSKᵢ = 120[1]Competitive inhibitor. Data serves as a proxy for a substituted benzamidine.
L-NAME Purified Brain NOSIC50 ≈ 70Prodrug; hydrolyzes to the more potent L-NNA.
L-NNA (active form of L-NAME) Purified Brain NOSIC50 = 1.4The active metabolite of L-NAME.

Note: The inhibitory constants (IC50 and Kᵢ) are dependent on experimental conditions. Direct comparison of values from different studies should be made with caution. The data for p-aminobenzamidine is presented to provide a representative performance benchmark for a substituted benzamidine derivative.

Experimental Protocols

The determination of NOS inhibitory activity is commonly performed using in vitro enzymatic assays. The following are generalized protocols for assessing the potency of inhibitors like this compound and L-NAME.

Nitric Oxide Synthase Inhibition Assay (Griess Assay)

This assay measures the production of nitrite, a stable and oxidized product of nitric oxide, as an indicator of NOS activity.

Materials:

  • Purified NOS enzyme (e.g., recombinant human nNOS, eNOS, or iNOS)

  • Reaction Buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Cofactors: NADPH, FAD, FMN, and (6R)-5,6,7,8-tetrahydrobiopterin (BH4)

  • L-Arginine (substrate)

  • Test inhibitors (this compound, L-NAME) dissolved in an appropriate solvent

  • Griess Reagent (Solution A: 1% sulfanilamide in 5% phosphoric acid; Solution B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Nitrite standard solution

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a reaction mixture containing the reaction buffer, cofactors, and L-arginine.

  • Add various concentrations of the test inhibitors to the wells of a 96-well plate. Include a control group with no inhibitor.

  • Initiate the enzymatic reaction by adding the purified NOS enzyme to each well.

  • Incubate the plate at 37°C for a defined period (e.g., 60 minutes).

  • Terminate the reaction.

  • Add Griess Reagent Solution A to each well and incubate for 5-10 minutes at room temperature, protected from light.

  • Add Griess Reagent Solution B to each well and incubate for another 5-10 minutes at room temperature, protected from light.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Generate a standard curve using the nitrite standard solution.

  • Calculate the nitrite concentration in each sample and determine the percentage of inhibition for each inhibitor concentration.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

L-Citrulline Conversion Assay

This is a direct and highly sensitive radiometric assay that measures the conversion of radiolabeled L-arginine to L-citrulline.

Materials:

  • Purified NOS enzyme

  • Reaction Buffer

  • Cofactors

  • L-[¹⁴C]arginine (radiolabeled substrate)

  • Test inhibitors

  • Stop Buffer (e.g., 20 mM HEPES, pH 5.5, containing 2 mM EDTA)

  • Dowex AG 50WX-8 resin (sodium form)

  • Scintillation cocktail and counter

Procedure:

  • Prepare a reaction mixture containing the reaction buffer, cofactors, and L-[¹⁴C]arginine.

  • Add various concentrations of the test inhibitors to reaction tubes.

  • Initiate the reaction by adding the NOS enzyme.

  • Incubate at 37°C for a specified time (e.g., 15-30 minutes).

  • Terminate the reaction by adding the Stop Buffer.

  • Apply the reaction mixture to a column containing Dowex AG 50WX-8 resin. The positively charged L-[¹⁴C]arginine binds to the resin, while the neutral L-[¹⁴C]citrulline flows through.

  • Collect the eluate containing L-[¹⁴C]citrulline.

  • Add scintillation cocktail to the eluate and quantify the radioactivity using a scintillation counter.

  • Calculate the percentage of inhibition and determine the IC50 value.

Experimental Workflow

The following diagram outlines a typical experimental workflow for evaluating and comparing the performance of NOS inhibitors.

Experimental Workflow for NOS Inhibitor Comparison cluster_prep Preparation cluster_assay In Vitro Assay cluster_analysis Data Analysis cluster_comparison Comparison Compound_Prep Prepare Inhibitor Stock Solutions (2-Ethoxybenzamidine HCl, L-NAME) Incubation Incubate Enzyme with Inhibitors at Various Concentrations Compound_Prep->Incubation Enzyme_Prep Prepare Purified NOS Enzyme and Reaction Mixtures Enzyme_Prep->Incubation Reaction Initiate and Run Enzymatic Reaction (e.g., Griess or L-Citrulline Assay) Incubation->Reaction Measurement Measure Reaction Product (Nitrite or L-Citrulline) Reaction->Measurement Inhibition_Calc Calculate Percent Inhibition vs. Control Measurement->Inhibition_Calc IC50_Calc Determine IC50 Values (Dose-Response Curve Fitting) Inhibition_Calc->IC50_Calc Final_Comparison Compare IC50 Values and Potency of 2-Ethoxybenzamidine HCl and L-NAME IC50_Calc->Final_Comparison

Workflow for comparing NOS inhibitor performance.

Conclusion

While direct experimental data for this compound as a nitric oxide synthase inhibitor is pending, its structural similarity to known benzamidine-based NOS inhibitors suggests its potential as a competitive inhibitor. The provided comparison with the standard non-selective inhibitor, L-NAME, along with detailed experimental protocols, offers a framework for researchers to benchmark the performance of this compound and other novel benzamidine derivatives. Further investigation is warranted to determine the specific inhibitory profile, including potency (IC50) and isoform selectivity, of this compound. Such studies will be crucial in elucidating its potential as a research tool or a therapeutic agent in NO-mediated pathologies.

References

Head-to-head comparison of different synthesis routes for 2-Ethoxybenzamidine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient and safe synthesis of key intermediates like 2-Ethoxybenzamidine hydrochloride is of paramount importance. This compound serves as a crucial building block in the synthesis of various pharmaceuticals, notably as an impurity of Vardenafil, a phosphodiesterase type 5 inhibitor.[1][2] This guide provides a head-to-head comparison of three distinct synthesis routes to this compound, evaluating them on key performance indicators such as yield, reaction conditions, and safety considerations. The experimental data and protocols provided herein are intended to assist in the selection of the most appropriate synthetic strategy based on laboratory or industrial needs.

Comparative Analysis of Synthesis Routes

The synthesis of this compound can be broadly approached from two primary starting materials: 2-ethoxybenzonitrile or 2-hydroxybenzonitrile. Three prominent methods are detailed and compared below: a trimethylaluminum-mediated amination, the classical Pinner reaction, and a two-step route involving an amidoxime intermediate.

ParameterRoute 1: Trimethylaluminum-Mediated AminationRoute 2: Pinner ReactionRoute 3: Amidoxime Intermediate Route
Starting Material 2-Ethoxybenzonitrile2-Ethoxybenzonitrile2-Hydroxybenzonitrile
Key Reagents Trimethylaluminum, Ammonium chlorideEthanolic HCl, AmmoniaEthylating agent, Hydroxylamine HCl, Fe or Zn powder
Overall Yield Not explicitly reported~97% (based on a general procedure)81-90% (over two steps)[3]
Reaction Time >12 hours (overnight)~16 hours~4.5 - 8 hours (for both steps)[3]
Reaction Temperature 0°C to 80°C0°C to 40°CRoom Temperature to Reflux[3]
Number of Steps 112
Safety & Handling High Risk: Uses pyrophoric trimethylaluminum, which reacts violently with air and water. Requires stringent inert atmosphere techniques.Moderate Risk: Involves handling of gaseous HCl and ammonia. Anhydrous conditions are necessary.[4][5]Low to Moderate Risk: Uses common, relatively stable reagents. Avoids pyrophoric and highly toxic gaseous reagents.[3]
Scalability Challenging due to the hazards of trimethylaluminum.Readily scalable, a classic and well-established industrial reaction.Well-suited for industrial production due to simple process and low-cost, readily available raw materials.[3]

Experimental Protocols

Route 1: Trimethylaluminum-Mediated Amination of 2-Ethoxybenzonitrile

This one-step method directly converts the nitrile to the amidine using a powerful aminating agent formed in situ from trimethylaluminum and ammonium chloride.

Experimental Protocol:

  • Suspend ammonium chloride (21.4 g, 400 mmol) in 375 mL of toluene and cool the suspension to 0°C.

  • Carefully add a 2M solution of trimethylaluminum in hexane (200 mL) dropwise.

  • Allow the mixture to stir at room temperature until gas evolution ceases.

  • Add 2-ethoxybenzonitrile (29.44 g, 200 mmol) to the reaction mixture.

  • Heat the mixture to 80°C and stir overnight.[6]

  • For workup, the cooled reaction mixture is added to a suspension of silica gel in chloroform, stirred, and filtered. The product is isolated from the filtrate after purification steps.[6]

Route 2: Pinner Reaction of 2-Ethoxybenzonitrile

The Pinner reaction is a classic method for converting nitriles into imidates, which are then readily converted to amidines.[5][7] This procedure is based on a general, high-yield protocol for amidine synthesis.

Experimental Protocol:

  • Charge a reactor with ethanolic HCl (e.g., prepared by bubbling dry HCl gas through anhydrous ethanol).

  • Add 2-ethoxybenzonitrile (1.0 eq) in portions to the ethanolic HCl.

  • Raise the temperature to 40°C and stir the mixture for approximately 6 hours to form the ethyl 2-ethoxybenzimidate hydrochloride (Pinner salt).

  • Cool the reaction mixture to 0-5°C.

  • Purge the mixture with ammonia gas until the pH is ≥ 8.

  • Add ammonium carbonate (3.7 eq) to the basified mixture.

  • Raise the temperature to 30°C and stir for 10 hours.

  • Filter the reaction mixture to remove inorganic salts, washing the filter cake with ethanol.

  • The filtrate is distilled under vacuum, and the resulting residue is purified by crystallization from ethanol and ethyl acetate to yield this compound.[4]

Route 3: Synthesis via an Amidoxime Intermediate

This route begins with the ethoxylation of 2-hydroxybenzonitrile, followed by the conversion of the resulting 2-ethoxybenzonitrile to an amidoxime, which is then reduced to the final product.[3]

Experimental Protocol:

Step A: Synthesis of 2-Ethoxybenzonitrile

  • In a flask, combine 2-hydroxybenzonitrile (25 g, 210 mmol), sodium carbonate (67 g, 630 mmol), and ethyl bromide (34.3 g, 314.8 mmol) in 300 mL of acetone.

  • Stir the mixture and heat to reflux for 3 hours.

  • After cooling, filter the mixture and distill the filtrate under reduced pressure to obtain 2-ethoxybenzonitrile as a colorless liquid (yield: ~90%).[3]

Step B: Synthesis of this compound

  • Combine 2-ethoxybenzonitrile (15 g, 100 mmol), hydroxylamine hydrochloride (11 g, 150 mmol), and potassium carbonate (21 g, 150 mmol) in 40 mL of ethanol.

  • Heat the mixture to reflux for 30 minutes.

  • Distill off the solvent under reduced pressure.

  • Dissolve the residue in 100 mL of 30% concentrated hydrochloric acid.

  • Slowly add iron powder (10 g) in portions while stirring.

  • Continue stirring at room temperature for 3 hours.

  • Filter to remove the solid, and distill most of the solvent from the filtrate under reduced pressure.

  • Add diethyl ether (10 mL) to the residue to precipitate the product.

  • Filter to collect the white crystals of this compound (yield: ~93%).[3]

Visualization of Synthesis Pathways

The following diagrams illustrate the logical flow of the three compared synthesis routes for this compound.

cluster_0 Route 1: Trimethylaluminum-Mediated Amination cluster_1 Route 2: Pinner Reaction cluster_2 Route 3: Amidoxime Intermediate Route A1 2-Ethoxybenzonitrile A2 1. (CH₃)₃Al, NH₄Cl 2. Toluene, 80°C A1->A2 A3 2-Ethoxybenzamidine Hydrochloride A2->A3 B1 2-Ethoxybenzonitrile B2 1. Ethanolic HCl, 40°C 2. NH₃, (NH₄)₂CO₃, 30°C B1->B2 B3 2-Ethoxybenzamidine Hydrochloride B2->B3 C1 2-Hydroxybenzonitrile C2 EtBr, Na₂CO₃ Acetone, Reflux C1->C2 C3 2-Ethoxybenzonitrile C2->C3 C4 1. NH₂OH·HCl, K₂CO₃ 2. Fe, HCl C3->C4 C5 2-Ethoxybenzamidine Hydrochloride C4->C5

Caption: Comparative workflow of three synthesis routes to 2-Ethoxybenzamidine HCl.

Conclusion

Each of the presented synthesis routes offers a viable pathway to this compound, yet they differ significantly in terms of safety, scalability, and efficiency.

  • Route 1 (Trimethylaluminum-Mediated Amination) is a direct, one-step conversion from 2-ethoxybenzonitrile. However, the use of highly pyrophoric and hazardous trimethylaluminum presents significant safety and handling challenges, making it less suitable for large-scale industrial production.

  • Route 2 (Pinner Reaction) represents a classic and high-yielding method. It is a well-understood reaction that is generally amenable to scale-up. The primary safety concerns revolve around the handling of anhydrous HCl and ammonia.

  • Route 3 (Amidoxime Intermediate) , while being a two-step process, offers a compelling case for industrial application. It starts from the more accessible 2-hydroxybenzonitrile and utilizes inexpensive, readily available, and safer reagents.[3] The reported high yields and mild reaction conditions make this route an attractive option for large-scale, cost-effective production.[3]

For academic research and small-scale synthesis, the Pinner reaction offers a balance of high yield and manageable risk. For industrial and large-scale manufacturing, the amidoxime intermediate route appears to be the most advantageous due to its superior safety profile, cost-effectiveness, and simple process conditions.[3]

References

Safety Operating Guide

Proper Disposal of 2-Ethoxybenzamidine Hydrochloride: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, 2-Ethoxybenzamidine hydrochloride must be treated as a hazardous chemical waste. It is harmful if swallowed and presents long-term hazards to aquatic life.[1] Under no circumstances should this compound be disposed of down the drain or in regular solid waste streams.

This guide provides comprehensive, step-by-step procedures for the safe and compliant disposal of this compound, ensuring the safety of laboratory personnel and the protection of the environment. Adherence to these protocols is essential for researchers, scientists, and drug development professionals.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE). The compound is an irritant to the eyes, skin, and respiratory system.

Required Personal Protective Equipment (PPE):

  • Eye Protection: Safety glasses or goggles.

  • Hand Protection: Chemical-resistant gloves.

  • Skin Protection: A lab coat or other protective clothing.

  • Respiratory Protection: Use in a well-ventilated area. A respirator may be necessary if dust is generated.

Hazard and Classification Data

The following table summarizes the key hazard information for this compound.

Hazard ClassificationGHS PictogramHazard Statement
Acute Toxicity, Oral (Category 4)GHS07 (Exclamation mark)H302: Harmful if swallowed[1][2]
Hazardous to the aquatic environment, long-term (Chronic) - Category Chronic 3NoneH412: Harmful to aquatic life with long lasting effects[1]

Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in accordance with local, state, and federal regulations. This typically involves collection and disposal through an approved hazardous waste management service.

Step 1: Waste Identification and Segregation
  • Labeling: All waste containers must be clearly labeled as "Hazardous Waste" and include the full chemical name, "this compound," and its CAS Number: 18637-00-8.[1][2][3]

  • Waste Streams: To prevent accidental reactions, segregate this compound waste from other chemical waste streams. Maintain separate, clearly labeled containers for:

    • Solid Waste: Unused or expired this compound powder.

    • Contaminated Materials: Items such as weighing boats, pipette tips, and gloves that have come into direct contact with the chemical.

    • Solutions: Any solutions containing dissolved this compound.

Step 2: Waste Collection and Storage
  • Containers: Use only approved, chemically compatible, and leak-proof containers for waste collection. Ensure the containers are kept tightly sealed when not in use.

  • Storage Location: Store waste containers in a designated and secure satellite accumulation area. This area should be well-ventilated and away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[4] Secondary containment is highly recommended to mitigate spills.

Step 3: Disposal of Empty Containers

Empty containers that once held this compound must also be treated as hazardous waste unless properly decontaminated.

  • Triple Rinse: Rinse the empty container with a suitable solvent three times. The rinsate from all three rinses must be collected and disposed of as hazardous liquid waste.

  • Deface Label: After triple rinsing, completely deface or remove the original product label from the container.

  • Final Disposal: Dispose of the decontaminated container in accordance with your institution's guidelines for non-hazardous laboratory glassware or plastic.

Step 4: Arranging for Final Disposal

Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste. Do not attempt to transport or dispose of the waste independently.

Spill Management

In the event of a spill involving this compound:

  • Evacuate and Secure: Alert others in the vicinity and restrict access to the spill area.

  • Ventilate: Ensure the area is well-ventilated.

  • Personal Protective Equipment: Wear the appropriate PPE, including respiratory protection if a significant amount of powder has been spilled.

  • Containment and Cleanup:

    • Solid Spills: Carefully sweep or scoop up the solid material, minimizing dust generation. Place the collected material into a labeled hazardous waste container.

    • Solution Spills: Absorb the spill with an inert absorbent material (e.g., vermiculite, sand). Place the used absorbent material into a labeled hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable solvent, and collect all cleaning materials as hazardous waste.

  • Report: Report the spill to your laboratory supervisor and EHS office.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

This compound Disposal Workflow cluster_start cluster_waste_type cluster_solid cluster_liquid cluster_container cluster_collection cluster_final start Identify 2-Ethoxybenzamidine Hydrochloride for Disposal waste_type Determine Waste Type start->waste_type solid_waste Solid 2-Ethoxybenzamidine Hydrochloride waste_type->solid_waste Solid liquid_waste Solutions Containing This compound waste_type->liquid_waste Liquid empty_container Empty Container waste_type->empty_container Empty Container collect_solid Collect in Labeled Solid Hazardous Waste Container solid_waste->collect_solid contaminated_ppe Contaminated PPE & Labware contaminated_ppe->collect_solid collect_liquid Collect in Labeled Liquid Hazardous Waste Container liquid_waste->collect_liquid rinsate Container Rinsate rinsate->collect_liquid triple_rinse Triple Rinse Container empty_container->triple_rinse triple_rinse->rinsate deface_label Deface Label triple_rinse->deface_label dispose_container Dispose of Decontaminated Container per Institutional Policy deface_label->dispose_container store Store in Designated Satellite Accumulation Area collect_solid->store collect_liquid->store contact_ehs Contact EHS for Pickup store->contact_ehs

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 2-Ethoxybenzamidine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 2-Ethoxybenzamidine hydrochloride (CAS No. 18637-00-8). Adherence to these guidelines is critical to ensure personal safety and minimize environmental impact.

Hazard Identification and Immediate Precautions

This compound is classified with the following hazards:

  • Harmful if swallowed. [1]

  • May cause skin, eye, and respiratory irritation. (Inferred from analogous compounds like Benzamidine hydrochloride[2][3])

  • Harmful to aquatic life with long-lasting effects.

Immediate precautions involve preventing all direct contact. This substance should be handled with the personal protective equipment detailed below and in a controlled environment to prevent dust formation and dispersion.

Personal Protective Equipment (PPE)

The following PPE is mandatory for handling this compound. Quantitative data for specific glove breakthrough times with this compound are not available; therefore, selection is based on resistance to analogous chemical structures.

Protection Type Specification Rationale
Hand Protection Nitrile or Neoprene gloves (minimum 5-mil thickness). Double-gloving is recommended.To prevent skin contact. While nitrile gloves offer broad protection, neoprene may offer additional resistance. Given the lack of specific data, double-gloving provides an extra layer of safety.
Eye and Face Protection ANSI-approved safety glasses with side shields or chemical splash goggles. A face shield is required when there is a significant splash hazard.To protect eyes from dust particles and potential splashes, preventing serious irritation.[4]
Skin and Body Protection A fully buttoned laboratory coat, full-length pants, and closed-toe shoes.To prevent accidental skin exposure.
Respiratory Protection Work should be conducted in a certified chemical fume hood. If a fume hood is not available, a NIOSH-approved respirator with a particulate filter (N95 or better) is required.To avoid inhalation of the powder, which may cause respiratory tract irritation.[4]

Operational Plan: Step-by-Step Handling Procedures

This section provides a procedural workflow for the safe handling of this compound from receipt to use.

Workflow for Handling this compound

Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep1 Verify fume hood is operational prep2 Gather and inspect all required PPE prep1->prep2 prep3 Locate and ensure accessibility of safety equipment (eyewash, shower, spill kit) prep2->prep3 handling1 Don all required PPE prep3->handling1 handling2 Transfer chemical to a certified chemical fume hood handling1->handling2 handling3 Weigh the desired amount using a tared container, minimizing dust creation handling2->handling3 handling4 Keep the container tightly sealed when not in use handling3->handling4 post1 Decontaminate the work area and equipment handling4->post1 post2 Properly doff and dispose of contaminated PPE post1->post2 post3 Wash hands thoroughly with soap and water post2->post3

Caption: Step-by-step workflow for handling this compound.

Emergency Procedures

First Aid Measures
Exposure Route First Aid Protocol
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[2]
Skin Contact Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.[4]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4]
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4]
Spill Response

In the event of a spill, follow these procedures and the logical relationship diagram below.

  • Evacuate: Immediately evacuate the area and alert others.

  • Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

  • Protect: Don appropriate PPE, including respiratory protection.

  • Contain: Cover the spill with a dry, inert absorbent material such as sand or vermiculite. Avoid raising dust.

  • Collect: Carefully sweep or scoop the absorbed material into a designated, labeled hazardous waste container.

  • Decontaminate: Clean the spill area with soap and water, collecting the cleaning materials for disposal as hazardous waste.

  • Dispose: Dispose of all contaminated materials according to institutional and local regulations.

Spill_Response spill Spill Occurs evacuate Evacuate and Alert spill->evacuate protect Don Appropriate PPE evacuate->protect contain Contain Spill with Inert Absorbent protect->contain collect Collect Absorbed Material contain->collect decontaminate Decontaminate Spill Area collect->decontaminate dispose Dispose of as Hazardous Waste decontaminate->dispose

Caption: Logical workflow for responding to a this compound spill.

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Waste Collection: Collect all solid waste (e.g., contaminated PPE, absorbent materials, and excess reagent) in a clearly labeled, sealed, and compatible hazardous waste container. Do not mix with other waste streams.

  • Aqueous Waste: Any aqueous solutions should also be collected in a labeled hazardous waste container. Do not dispose of down the drain, as the substance is harmful to aquatic life.

  • Disposal: Arrange for disposal through your institution's Environmental Health and Safety (EHS) office. Follow all local, state, and federal regulations for hazardous waste disposal.[2][4]

Disclaimer: This guide is intended for informational purposes and is based on available data for this compound and analogous compounds. Always consult the specific Safety Data Sheet (SDS) for the product you are using and perform a risk assessment for your particular experimental conditions.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Ethoxybenzamidine hydrochloride
Reactant of Route 2
Reactant of Route 2
2-Ethoxybenzamidine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.